molecular formula C56H84O20 B1496093 Otophylloside O

Otophylloside O

Cat. No.: B1496093
M. Wt: 1077.3 g/mol
InChI Key: HXWUVAUZONGLJI-LNQJHQNXSA-N
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Description

Otophylloside O is a useful research compound. Its molecular formula is C56H84O20 and its molecular weight is 1077.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWUVAUZONGLJI-LNQJHQNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Otophylloside O: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O is a complex C-21 steroidal glycoside isolated from the roots of the traditional medicinal plant Cynanchum otophyllum. While research has identified a diverse array of pregnane glycosides from this plant with significant biological activities, including neuroprotective, cytotoxic, and antidepressant effects, specific experimental data on this compound remains notably scarce in current scientific literature. This technical guide provides a comprehensive overview of this compound's known chemical properties and contextualizes its potential biological significance by summarizing the activities of structurally related compounds from the same source. Detailed experimental protocols for the isolation and analysis of similar pregnane glycosides are presented to serve as a methodological reference. This document aims to be a foundational resource for researchers initiating studies on this compound and other related C-21 steroidal glycosides.

Introduction to this compound

This compound is a naturally occurring pregnane glycoside first isolated from the roots of Cynanchum otophyllum[1]. This plant has a rich history in traditional medicine, where it is used to treat conditions like epilepsy and inflammatory diseases. The primary bioactive constituents of Cynanchum otophyllum are a class of compounds known as C-21 steroidal glycosides, to which this compound belongs[1]. These compounds are characterized by a steroid aglycone core with a sugar moiety attached. While numerous other otophyllosides (such as A, B, and N) have been investigated for their pharmacological properties, this compound itself is yet to be the subject of extensive biological evaluation.

Chemical Properties of this compound

The structural elucidation of this compound has been achieved through spectroscopic analysis. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₆H₈₄O₂₀--INVALID-LINK--
Molecular Weight 1077.27 g/mol --INVALID-LINK--
CAS Number 1326583-08-7--INVALID-LINK--
Class C-21 Steroidal Glycoside--INVALID-LINK--
Natural Source Roots of Cynanchum otophyllum--INVALID-LINK--

Biological Activities of Related Pregnane Glycosides from Cynanchum otophyllum

Due to the absence of specific biological activity data for this compound, this section summarizes the reported activities of other pregnane glycosides isolated from Cynanchum otophyllum. These findings provide a valuable framework for predicting the potential therapeutic applications of this compound and for designing future experimental investigations.

Neuroprotective and Antiepileptic Activity

Several studies have highlighted the neuroprotective effects of pregnane glycosides from Cynanchum otophyllum.

CompoundBiological ActivityQuantitative DataCell/Animal ModelReference
Otophylloside A & B AntiepilepticED₅₀ = 10.20 mg/kgRats (audiogenic seizures)--INVALID-LINK--
Otophylloside N Neuroprotective against PTZ-induced neuronal injury; attenuates apoptosis.Not specifiedPrimary cortical neurons, mice, zebrafish--INVALID-LINK--
Cynanotosides A, B, & H Protective against homocysteic acid-induced cell death.Active in a dose-dependent manner (1 to 30µM)HT22 hippocampal neuronal cell line--INVALID-LINK--
Cytotoxic Activity

A number of pregnane glycosides from this plant have demonstrated cytotoxic effects against various cancer cell lines.

Compound(s)Biological ActivityQuantitative Data (IC₅₀)Cell LinesReference
Various Pregnane Glycosides (1-26, excluding 6 & 10) CytotoxicityVaries by compound and cell lineHepG2, Hela, U251--INVALID-LINK--
Antidepressant Activity

An antidepressant active fraction of cultivated Cynanchum otophyllum has yielded several pregnane glycosides.

Compound(s)Biological ActivityQuantitative DataAnimal ModelReference
Cynanotophyllosides A-D and others Antidepressant-like effectsNot specifiedMice--INVALID-LINK--

Experimental Protocols

The following are representative experimental protocols derived from studies on related otophyllosides. These can serve as a template for the investigation of this compound.

Isolation and Purification of Pregnane Glycosides

G A Dried roots of Cynanchum otophyllum B Powdered and extracted with 95% EtOH A->B C Crude Extract B->C D Suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH C->D E n-BuOH fraction D->E F Column Chromatography (Silica gel, ODS, Sephadex LH-20) E->F G Fractions collected F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Cynanchum otophyllum are typically extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which is typically rich in glycosides, is retained for further separation.

  • Chromatography: The n-BuOH fraction is subjected to multiple rounds of column chromatography. This may include silica gel, octadecylsilylated (ODS) silica gel, and Sephadex LH-20 columns, with various solvent systems of increasing polarity.

  • Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, Hela, U251) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is unknown, the activities of related compounds suggest potential pathways for investigation.

G cluster_0 Extracellular cluster_1 Intracellular Otophylloside_O This compound Receptor Unknown Receptor / Target Otophylloside_O->Receptor Pathway_Modulation Modulation of Signaling Cascade Receptor->Pathway_Modulation Bcl2 Bcl-2 family proteins Pathway_Modulation->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical apoptosis induction pathway for this compound.

Based on the cytotoxic activity of other pregnane glycosides from Cynanchum otophyllum, a plausible mechanism of action for this compound could involve the induction of apoptosis. This could be initiated by the binding of this compound to a specific cellular receptor or target, leading to the modulation of intracellular signaling cascades. A key area for investigation would be the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

For potential neuroprotective effects, investigations could focus on pathways related to the reduction of oxidative stress, modulation of neurotransmitter receptors, and inhibition of inflammatory pathways within neuronal cells.

Future Directions

The field of natural product research would greatly benefit from a focused investigation into the biological activities of this compound. Key future research directions should include:

  • Systematic Biological Screening: Evaluating the cytotoxic, neuroprotective, anti-inflammatory, and antimicrobial activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts any identified biological effects.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other related pregnane glycosides to understand the contribution of different structural features to their biological activity.

Conclusion

This compound represents an understudied component of the rich chemical diversity of Cynanchum otophyllum. While direct evidence of its biological activity is currently lacking, the significant pharmacological effects of its structural analogs suggest that this compound is a promising candidate for future drug discovery and development efforts. The information and protocols compiled in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this intriguing natural product.

References

Otophylloside O: A Technical Whitepaper on its Discovery, Origin, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O, a C21 steroidal glycoside, represents a class of promising bioactive natural products isolated from the roots of Cynanchum otophyllum. This technical guide provides a comprehensive overview of its discovery, botanical origin, and putative biological activities based on existing research on related compounds. While specific quantitative data and detailed mechanistic studies on this compound are still emerging, this paper consolidates the available information on closely related C21 steroidal glycosides from the same plant source to offer insights into its potential therapeutic applications. This document outlines generalized experimental protocols for its isolation and biological evaluation and visualizes potential signaling pathways that may be modulated by this class of compounds.

Discovery and Origin

This compound is a naturally occurring C21 steroidal glycoside identified from the roots of the plant Cynanchum otophyllum[1]. This plant, belonging to the Asclepiadaceae family, has been a source of numerous bioactive steroidal compounds. The initial discovery and structural elucidation of this compound and its congeners have been primarily achieved through meticulous phytochemical investigations of extracts from the roots of this plant. These studies have revealed a rich diversity of C21 steroidal glycosides within Cynanchum otophyllum, many of which have demonstrated significant biological activities, including cytotoxic and neuroprotective effects.

Chemical Structure

While the precise structure of this compound is defined by its unique glycosidic linkages and stereochemistry, it shares the fundamental C21 steroidal aglycone core common to this class of compounds. The structural characterization of these complex natural products typically involves a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound, such as IC50 or EC50 values, is not yet prominently available in the public domain. However, studies on other C21 steroidal glycosides isolated from Cynanchum otophyllum provide valuable insights into its potential cytotoxic properties against various cancer cell lines. The tables below summarize the reported cytotoxic activities of several related C21 steroidal glycosides from the same plant. It is important to note that these are for compounds structurally related to this compound and should be considered indicative of its potential activity.

Table 1: Cytotoxic Activities of C21 Steroidal Glycosides from Cynanchum otophyllum

CompoundCell LineIC50 (µM)Reference
Cynanotin EHL-6011.4[2]
Cynanotin GHL-6012.2[2]
Cynanotin HHL-6015.6[2]
Otophylloside BHL-6025.8[3]
Caudatin 3-O-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranosideHCT-116Not specified, but showed selective cytotoxicity[3]

Table 2: Further Cytotoxic Activities of Compounds from Cynanchum Species

CompoundCell LineIC50 (µM)Reference
Cynanotins (unspecified)MCF-716.1 - 25.6[2]
Cynanotins (unspecified)SMMC-772111.4 - 36.7[2]
Cynanotins (unspecified)A-54911.4 - 36.7[2]
Cynanotins (unspecified)SW48012.2 - 30.8[2]

Experimental Protocols

General Protocol for Isolation and Purification of C21 Steroidal Glycosides from Cynanchum otophyllum

The following is a generalized procedure based on methodologies reported for the isolation of C21 steroidal glycosides from Cynanchum otophyllum. Specific details for this compound may vary.

  • Extraction: The air-dried and powdered roots of Cynanchum otophyllum are typically extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity. The C21 steroidal glycosides are often enriched in the chloroform and n-butanol fractions.

  • Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques for further separation and purification. This multi-step process often includes:

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to yield several sub-fractions.

    • Medium Pressure Liquid Chromatography (MPLC): Sub-fractions are further purified on octadecylsilyl (ODS) columns using a stepwise gradient of methanol in water.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and HR-ESI-MS.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol describes a general method for assessing the cytotoxic activity of a compound like this compound against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these different concentrations of the compound for a specified period, typically 48 or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin) are also included.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT-containing medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, research on other C21 steroidal glycosides from Cynanchum species suggests potential mechanisms of action. Studies on total C-21 steroidal glycosides from a related species, Cynanchum auriculatum, have shown that they can attenuate oxidative injury and inflammation by modulating the Nrf2 and NF-κB signaling pathways[4]. It is plausible that this compound may exert its biological effects through similar mechanisms.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Release & Nuclear Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf ARE ARE Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription OtophyllosideO This compound OtophyllosideO->Keap1 Inhibition? OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivation

Potential modulation of the Nrf2 signaling pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation DNA κB site NFkB_n->DNA Binding Genes Pro-inflammatory & Target Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription OtophyllosideO This compound OtophyllosideO->IKK Inhibition? Stimuli Inflammatory Stimuli Stimuli->IKK Activation

Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the discovery and initial biological evaluation of a natural product like this compound.

Experimental_Workflow PlantMaterial Plant Material (Cynanchum otophyllum roots) Extraction Solvent Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Chromatography Column Chromatography (Silica, ODS, HPLC) Fractions->Chromatography PureCompound Pure this compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation BiologicalAssays Biological Assays PureCompound->BiologicalAssays Cytotoxicity Cytotoxicity Screening (MTT Assay) BiologicalAssays->Cytotoxicity Mechanism Mechanism of Action Studies BiologicalAssays->Mechanism DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Signaling Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Signaling Signaling->DataAnalysis

General experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a C21 steroidal glycoside from Cynanchum otophyllum, belongs to a class of natural products with demonstrated cytotoxic potential. While direct experimental data for this compound remains limited, the information available for structurally related compounds suggests it is a promising candidate for further investigation in the context of drug discovery, particularly in oncology.

Future research should focus on:

  • The complete isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • Determination of its specific IC50 values against a broad panel of human cancer cell lines.

  • In-depth studies to elucidate its precise mechanism of action and identify the specific signaling pathways it modulates.

  • In vivo studies to evaluate its efficacy and safety in animal models.

The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related C21 steroidal glycosides.

References

Otophylloside O: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Otophylloside O is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. This document provides a comprehensive technical overview of this compound, including its molecular characteristics. Due to the limited availability of research focused specifically on this compound, this guide also presents representative experimental protocols and potential signaling pathways based on studies of structurally similar C21 steroidal glycosides isolated from the same plant species. This information is intended to serve as a valuable resource for researchers and scientists engaged in natural product chemistry, drug discovery, and development, particularly in the areas of neuroprotection and oncology.

Molecular Profile of this compound

This compound belongs to the class of C21 steroidal glycosides, a group of natural products known for their diverse biological activities. The fundamental molecular details of this compound are summarized below.

PropertyValueSource
Molecular Formula C56H84O20[ChemFaces]
Molecular Weight 1077.25 g/mol [ChemFaces]
CAS Number 1326583-08-7[ChemFaces]
Source Organism Cynanchum otophyllum Schneid.[ChemFaces]
Plant Part Roots[ChemFaces]

Representative Experimental Protocols

The following protocols are based on methodologies reported for the isolation and biological evaluation of C21 steroidal glycosides from Cynanchum otophyllum and are provided as a guide for researchers working with this compound.

Isolation and Purification of C21 Steroidal Glycosides

This protocol outlines a general procedure for the extraction and isolation of C21 steroidal glycosides from the roots of Cynanchum otophyllum.

G A Dried and powdered roots of Cynanchum otophyllum B Extraction with 95% Ethanol A->B C Concentration of the extract B->C D Suspension in H2O and partitioning with Ethyl Acetate (EtOAc) C->D E EtOAc fraction D->E F Silica gel column chromatography E->F G Gradient elution (e.g., CHCl3-MeOH) F->G H Collection of fractions G->H I Monitoring by Thin Layer Chromatography (TLC) H->I J Further purification by preparative HPLC I->J K Isolation of pure this compound J->K G A Neuronal Stress (e.g., PTZ) C ↑ Bax/Bcl-2 ratio A->C D ↑ Cleaved PARP A->D E ↑ c-Fos A->E B This compound G ↓ Bax/Bcl-2 ratio B->G inhibits H ↓ Cleaved PARP B->H inhibits I ↓ c-Fos B->I inhibits F Apoptosis & Neuronal Injury C->F D->F E->F J Neuronal Survival G->J H->J I->J

Otophylloside O: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a naturally occurring C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum[1][2]. As a member of the pregnane glycoside family, it is characterized by a steroid aglycone core linked to a chain of sugar moieties[1]. Compounds from Cynanchum otophyllum have garnered scientific interest for their potential biological activities. This technical guide provides a detailed overview of the physicochemical properties of this compound, methodologies for its analysis, and insights into its potential biological significance, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. These properties have been determined through various analytical techniques.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1326583-08-7[1][]
Molecular Formula C₅₆H₈₄O₂₀[1][]
Molecular Weight 1077.25 g/mol [1][]
Appearance Powder[1]
Botanical Source The roots of Cynanchum otophyllum Schneid.[1][2]
Compound Type Steroids, Pregnane Glycoside[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]

Experimental Methodologies

The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification Protocol

This compound is typically isolated from the roots of Cynanchum otophyllum. The general workflow involves extraction followed by chromatographic separation.

General Protocol:

  • Extraction: Dried and powdered roots of C. otophyllum are extracted with a suitable solvent, such as methanol or ethanol, to create a crude extract.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target glycosides is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20).

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final purification to yield this compound with high purity (≥98%)[1]. A reverse-phase C18 column with a gradient elution system (e.g., water-acetonitrile) is commonly used.

G cluster_workflow Isolation and Purification Workflow plant Dried Roots of Cynanchum otophyllum extract Crude Solvent Extract plant->extract Extraction partition Solvent-Solvent Partitioning extract->partition fractions Target Fractions partition->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc Purification pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods. This multi-faceted approach ensures an unambiguous identification of its complex structure, including its stereochemistry.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula (C₅₆H₈₄O₂₀) by providing a highly accurate mass measurement[].

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of steroidal glycosides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most critical techniques for determining the complete structure.

    • ¹H NMR: Identifies the types and connectivity of protons in the molecule.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR: Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the aglycone and the sugar chain, as well as the linkage points between them.

G cluster_elucidation Structural Elucidation Logic ms Mass Spectrometry (MS) formula Molecular Formula (C₅₆H₈₄O₂₀) ms->formula ir Infrared Spectroscopy (IR) func_groups Functional Groups (-OH, C=O, etc.) ir->func_groups nmr NMR Spectroscopy (1D & 2D) connectivity Atom Connectivity & Stereochemistry nmr->connectivity final_structure Final Structure of This compound formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: Spectroscopic methods for elucidating this compound's structure.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on related compounds from the same plant, such as Otophylloside N, provides valuable insights into its potential therapeutic effects. Otophylloside N has demonstrated neuroprotective effects against neuronal injury by modulating apoptosis and neuronal activation[4]. It was shown to reduce the cleavage of poly ADP-ribose polymerase and decrease the Bax/Bcl-2 ratio, key markers of apoptosis[4].

Given the structural similarity, it is plausible that this compound may exert its effects through related cellular signaling pathways. A potential mechanism could involve the modulation of the PI3K/Akt pathway, a critical regulator of cell survival, and the MAPK/ERK pathway, which is involved in cellular responses to stress. These pathways are known to be influenced by various natural polyphenols and glycosides.

G cluster_pathway Hypothesized Neuroprotective Signaling oto_o This compound (Hypothesized) pi3k PI3K oto_o->pi3k Activates? akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Upregulates bax Bax (Pro-apoptotic) akt->bax Inhibits apoptosis Apoptosis bcl2->apoptosis survival Cell Survival & Neuroprotection bcl2->survival bax->apoptosis

Caption: Potential anti-apoptotic pathway modulated by this compound.

Conclusion

This compound is a complex pregnane glycoside with well-defined physicochemical properties. Its structural elucidation serves as a prime example of modern natural product chemistry, leveraging a suite of spectroscopic techniques. While direct biological data is still emerging, the activities of structurally related compounds suggest a promising potential for this compound in areas such as neuroprotection. This guide provides foundational technical information to support further research and development efforts aimed at exploring the full therapeutic potential of this intricate natural product.

References

Unveiling the Bioactive Potential of Otophylloside O and its Congeners from Cynanchum otophyllum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Otophylloside O, a C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum, stands as a molecule of interest within a class of compounds demonstrating significant biological activities.[][2] While specific research on the bioactivity of this compound is not extensively available in publicly accessible literature, the broader family of C21 steroidal glycosides and aglycones from Cynanchum otophyllum has been the subject of numerous studies. These investigations have revealed potent cytotoxic effects against various cancer cell lines and notable neuroprotective properties. This guide provides a comprehensive overview of the known biological activities of compounds structurally related to this compound, offering valuable insights for researchers and professionals in drug discovery and development. The data presented herein, derived from extensive studies on other constituents of Cynanchum otophyllum, serves as a foundational resource for exploring the potential therapeutic applications of this class of natural products.

Cytotoxic Activities of C21 Steroidal Glycosides and Aglycones from Cynanchum otophyllum

A significant body of research has focused on the anticancer potential of C21 steroidal compounds isolated from Cynanchum otophyllum. These studies have consistently demonstrated the cytotoxic effects of these natural products across a range of human cancer cell lines. The data, summarized in the following tables, highlight the potent inhibitory activities of these compounds, often with IC50 values in the micromolar and even nanomolar range.

Table 1: Cytotoxicity of C21 Steroidal Aglycones against Human Cancer Cell Lines
CompoundHeLa (IC50 in µM)H1299 (IC50 in µM)HepG2 (IC50 in µM)MCF-7 (IC50 in µM)
Compound 20 >40>4010.3±1.28.9±0.8

Data sourced from studies on newly isolated C21-steroidal aglycones, where compound 20 demonstrated notable activity and was further investigated for its mechanism of action.[3]

Table 2: Cytotoxicity of C21 Steroidal Glycosides against Human Cancer Cell Lines
CompoundHL-60 (IC50 in µM)SMMC-7721 (IC50 in µM)A-549 (IC50 in µM)MCF-7 (IC50 in µM)SW480 (IC50 in µM)
Cynanchin A (1) 1.11±0.131.89±0.163.43±0.252.56±0.212.12±0.18
Compound 2 1.56±0.152.03±0.194.32±0.313.11±0.242.87±0.22
Compound 3 10.10±0.8915.23±1.1228.76±2.0320.14±1.5625.43±1.89
Compound 4 12.34±1.0118.98±1.4530.36±2.1122.87±1.7828.12±2.01
Compound 8 >50>50>5016.11±1.23>50
Compound 9 15.67±1.1520.34±1.56>5018.98±1.4323.45±1.87
Compound 10 18.35±1.3425.67±1.98>5021.34±1.6728.98±2.13
Compound 11 13.45±1.0317.87±1.34>5016.11±1.2120.12±1.54
Cisplatin (DDP) 3.68±0.288.97±0.6710.23±0.8935.63±2.5412.45±1.01

This table presents the IC50 values of various C21 steroidal glycosides against five human tumor cell lines. Notably, Cynanchin A and Compound 2 showed significant cytotoxic activities, in some cases exceeding the efficacy of the positive control, Cisplatin.[4][5]

Experimental Protocols

The evaluation of the cytotoxic activities of these compounds typically involves standardized in vitro assays. The following is a generalized protocol based on the methodologies reported in the cited literature.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, H1299, HepG2, MCF-7, HL-60, SMMC-7721, A-549, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds, dissolved in DMSO and diluted with culture medium to various concentrations, are added to the wells. A control group receives medium with DMSO, and a positive control group is treated with a standard anticancer drug (e.g., Cisplatin).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, studies on related compounds from Cynanchum otophyllum suggest an induction of apoptosis and cell cycle arrest. For instance, compound 20, a C21-steroidal aglycone, has been shown to induce G0/G1 phase arrest and apoptosis in HepG2 cells.[3] This suggests that these compounds may trigger programmed cell death through the intrinsic or extrinsic apoptotic pathways.

Below is a generalized diagram of the intrinsic apoptosis pathway, which is a common mechanism for anticancer compounds.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase C21_Steroidal_Glycoside C21 Steroidal Glycoside (e.g., from C. otophyllum) Bcl2 Bcl-2 (Anti-apoptotic) C21_Steroidal_Glycoside->Bcl2 Inhibits Bax Bax (Pro-apoptotic) C21_Steroidal_Glycoside->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Forms Activated_Caspase9 Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Cleaves and activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway

Conclusion

This compound belongs to a promising class of C21 steroidal compounds from Cynanchum otophyllum with demonstrated biological activities. While direct data on this compound is limited, the potent cytotoxic effects of its congeners against a variety of cancer cell lines underscore the therapeutic potential of this chemical family. The induction of apoptosis and cell cycle arrest appears to be a key mechanism of action for these compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential as a novel therapeutic agent. The data and protocols presented in this guide provide a solid foundation for future research in this area.

References

An In-depth Technical Guide on the Therapeutic Potential of Picropodophyllotoxin (PPT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic effects of Picropodophyllotoxin (PPT), a lignan with demonstrated anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its activity.

Quantitative Data Summary

Picropodophyllotoxin has shown significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Cytotoxicity of Picropodophyllotoxin in Colorectal Cancer (CRC) Cell Lines

Cell LineTreatment DurationIC50 ValueReference
HCT11624 hours0.55 µM[1]
HCT11648 hours0.28 µM[1]
DLD148 hours300 - 600 nM[2]
Caco248 hours300 - 600 nM[2]
HT2948 hours300 - 600 nM[2]

Table 2: Pro-apoptotic and Cell Cycle Effects of Picropodophyllotoxin on HCT116 Cells

ParameterTreatment ConditionsObservationReference
Apoptosis0.1, 0.2, and 0.3 µM for 48hDose-dependent increase in apoptotic cells[1]
Cell Cycle0.1, 0.2, and 0.3 µM for 48hG1 phase arrest and increase in sub-G1 population[1]
Caspase Activity0.1, 0.2, and 0.3 µM for 48hConcentration-dependent increase in multi-caspase activity[1]
Mitochondrial Membrane Potential (Δψm)Not specifiedDecrease in MMP levels[1]

Table 3: Effect of Picropodophyllotoxin on Protein Expression in HCT116 Cells

Protein TargetEffect of PPT TreatmentPathway ImplicationReference
p-p38 MAPKIncreased phosphorylationActivation of p38 MAPK signaling[1]
GRP78Increased expressionInduction of Endoplasmic Reticulum (ER) Stress[1]
CHOPIncreased expressionInduction of ER Stress-mediated apoptosis[1]
DR4Increased expressionActivation of extrinsic apoptosis pathway[1]
DR5Increased expressionActivation of extrinsic apoptosis pathway[1]
BidDecreased expressionModulation of intrinsic apoptosis pathway[1]
Mcl-1Decreased expressionModulation of intrinsic apoptosis pathway[1]
Bcl-xlDecreased expressionModulation of intrinsic apoptosis pathway[1]
Caspase-3Decreased expression (pro-caspase)Activation of caspase cascade[1]
Apaf-1Increased expressionActivation of intrinsic apoptosis pathway[1]
BadIncreased expressionActivation of intrinsic apoptosis pathway[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic effects of Picropodophyllotoxin.

2.1. Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of PPT on cancer cells.[1][3][4]

  • Cell Culture : Human colorectal cancer HCT116 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of PPT (e.g., 0.1, 0.2, 0.3 µM) dissolved in DMSO for 24 or 48 hours. Control wells receive DMSO at the same final concentration.[1]

  • MTT Addition : After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation : The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization : 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution following PPT treatment.[1]

  • Cell Preparation : HCT116 cells are treated with varying concentrations of PPT for 48 hours. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Apoptosis Assay (Annexin V/PI Staining) :

    • The cell pellet is resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

  • Cell Cycle Analysis (PI Staining) :

    • The cell pellet is fixed in cold 70% ethanol and stored at -20°C overnight.

    • The fixed cells are washed with PBS and then incubated with RNase A and PI in the dark.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

2.3. Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by PPT.[1]

  • Protein Extraction : After treatment with PPT, HCT116 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p38, total p38, Bcl-2 family proteins, caspases, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway of Picropodophyllotoxin-Induced Apoptosis in Colorectal Cancer

Picropodophyllotoxin induces apoptosis in colorectal cancer cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK signaling pathway. This leads to ER stress and the activation of both intrinsic and extrinsic apoptotic cascades.

PPT_Signaling_Pathway PPT Picropodophyllotoxin (PPT) ROS ↑ Reactive Oxygen Species (ROS) PPT->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress p38 p38 MAPK Activation (↑ Phosphorylation) ROS->p38 GRP78 ↑ GRP78 ER_Stress->GRP78 CHOP ↑ CHOP ER_Stress->CHOP Mitochondria Mitochondrial Pathway (Intrinsic) p38->Mitochondria Cell_Cycle_Arrest G1 Cell Cycle Arrest p38->Cell_Cycle_Arrest DR4_DR5 ↑ DR4, DR5 CHOP->DR4_DR5 Bcl2_family Modulation of Bcl-2 Family (↓ Bcl-xl, Mcl-1; ↑ Bad) Mitochondria->Bcl2_family Death_Receptor Death Receptor Pathway (Extrinsic) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 MMP ↓ Mitochondrial Membrane Potential Bcl2_family->MMP DR4_DR5->Death_Receptor Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Picropodophyllotoxin (PPT) signaling pathway in colorectal cancer cells.

3.2. Experimental Workflow for Evaluating PPT Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of Picropodophyllotoxin's anti-cancer effects in vitro.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Line (e.g., HCT116) culture Cell Culture and Seeding start->culture treatment Treatment with Picropodophyllotoxin (Varying Concentrations and Durations) culture->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western analysis Data Analysis and Interpretation mtt->analysis flow->analysis western->analysis conclusion Conclusion on Therapeutic Potential analysis->conclusion

Caption: Experimental workflow for in vitro evaluation of Picropodophyllotoxin.

References

Antiepileptic Properties of Otophyllosides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antiepileptic properties of Otophyllosides, a class of C21 steroidal glycosides isolated from the roots of Cynanchum otophyllum. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes known signaling pathways and workflows to support further research and drug development in this area.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for the discovery of new AEDs. Otophyllosides, isolated from the traditional Chinese medicine "Qingyangshen" (Cynanchum otophyllum), have emerged as potential candidates with demonstrated anticonvulsant and neuroprotective effects in preclinical models. This guide delves into the scientific evidence supporting the antiepileptic potential of Otophyllosides A, B, and N.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the antiepileptic and neuroprotective effects of Otophyllosides.

Table 1: Anticonvulsant Activity of Otophyllosides A and B

CompoundAnimal ModelSeizure Induction MethodKey FindingED₅₀Reference
Otophylloside A & BRatAudiogenic SeizureProtection against seizures10.20 mg/kg(Mu et al., 1986)

Table 2: Neuroprotective Effects of Otophylloside N in a PTZ-Induced in vitro Model

ParameterExperimental ConditionOtophylloside N ConcentrationResultReference
Cell Viability30 mM PTZ12.5 µg/mLIncreased(Sheng et al., 2016)[1]
25 µg/mLIncreased(Sheng et al., 2016)[1]
50 µg/mLIncreased(Sheng et al., 2016)[1]
Cleaved PARP30 mM PTZ12.5 µg/mLDecreased(Sheng et al., 2016)[1]
25 µg/mLDecreased(Sheng et al., 2016)[1]
50 µg/mLDecreased(Sheng et al., 2016)[1]
Bax/Bcl-2 Ratio30 mM PTZ12.5 µg/mLDecreased(Sheng et al., 2016)[1]
25 µg/mLDecreased(Sheng et al., 2016)[1]
50 µg/mLDecreased(Sheng et al., 2016)[1]
c-Fos Expression30 mM PTZ12.5 µg/mLDecreased(Sheng et al., 2016)[1]
25 µg/mLDecreased(Sheng et al., 2016)[1]
50 µg/mLDecreased(Sheng et al., 2016)[1]

Table 3: Neuroprotective Effects of Otophylloside N in a PTZ-Induced Mouse Model

ParameterOtophylloside N DosageResultReference
Cleaved PARP12.5 mg/kgDecreased(Sheng et al., 2016)[1]
25 mg/kgDecreased(Sheng et al., 2016)[1]
Bax/Bcl-2 Ratio12.5 mg/kgDecreased(Sheng et al., 2016)[1]
25 mg/kgDecreased(Sheng et al., 2016)[1]
c-Fos Expression12.5 mg/kgDecreased(Sheng et al., 2016)[1]
25 mg/kgDecreased(Sheng et al., 2016)[1]

Table 4: Anticonvulsant Effects of Otophylloside N in a PTZ-Induced Zebrafish Model

ParameterOtophylloside N ConcentrationResultReference
Locomotor Activity12.5 µg/mLDecreased high-velocity movements(Sheng et al., 2016)[1]
25 µg/mLDecreased high-velocity movements(Sheng et al., 2016)[1]
50 µg/mLDecreased high-velocity movements(Sheng et al., 2016)[1]

Experimental Protocols

Audiogenic Seizure Model (Otophyllosides A and B)

Animals: Wistar or Sprague-Dawley rats, often selected for audiogenic seizure susceptibility.

Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker connected to a frequency generator).

Procedure:

  • Rats are individually placed in the sound-proof chamber for a brief acclimatization period.

  • A high-intensity acoustic stimulus (typically 100-120 dB) is delivered for a fixed duration (e.g., 60-90 seconds).

  • Seizure activity is observed and scored. A typical scoring system includes:

    • Phase 1: Wild running.

    • Phase 2: Clonus of facial and forelimb muscles.

    • Phase 3: Tonic-clonic seizures.

    • Phase 4: Respiratory arrest (in severe cases).

  • For drug studies, Otophyllosides A and B would be administered (e.g., intraperitoneally or orally) at various doses prior to the acoustic stimulus to determine the dose-dependent protection against seizures.

  • The ED₅₀ is calculated as the dose required to protect 50% of the animals from a defined seizure endpoint (e.g., tonic-clonic seizures).

Pentylenetetrazol (PTZ)-Induced Seizure Models (Otophylloside N)

Cell Culture:

  • Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17 (E17) C57BL/6J mice.

  • Cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates.

  • Neurons are cultured in Neurobasal medium supplemented with B-27.

  • To inhibit glial proliferation, cytosine arabinoside (Ara-C) is added to the culture medium.

Experimental Procedure:

  • On day in vitro (DIV) 7, cultured neurons are treated with 30 mM PTZ to induce neuronal injury.

  • For treatment groups, various concentrations of Otophylloside N (12.5, 25, and 50 µg/mL) are co-administered with PTZ.

  • After 24 hours of incubation, cell viability is assessed using the MTT assay.

  • Protein expression levels of apoptotic markers (cleaved PARP, Bax, Bcl-2) and the neuronal activation marker (c-Fos) are determined by Western blotting.

Animals: Adult male C57BL/6J mice.

Procedure:

  • Mice are randomly divided into control and treatment groups.

  • The treatment groups receive daily intraperitoneal (i.p.) injections of PTZ (30 mg/kg).

  • Otophylloside N (12.5 and 25 mg/kg) is administered i.p. one hour prior to the PTZ injection for 7 consecutive days.

  • On the 8th day, mice are sacrificed, and brain tissues (cerebral cortex) are collected.

  • Protein expression levels of cleaved PARP, Bax, Bcl-2, and c-Fos are analyzed by Western blotting.

Animals: Zebrafish larvae at 5 days post-fertilization (dpf).

Procedure:

  • Larvae are pre-treated with various concentrations of Otophylloside N (12.5, 25, and 50 µg/mL) or vehicle for 1 hour.

  • Following pre-treatment, larvae are exposed to 10 mM PTZ in the embryo medium.

  • Locomotor activity is recorded for 30 minutes using an automated tracking system.

  • The total distance moved and the proportion of time spent in different velocity zones are analyzed to quantify seizure-like behavior.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Otophylloside N

The following diagram illustrates the proposed signaling pathway through which Otophylloside N exerts its neuroprotective effects against PTZ-induced neuronal injury.

Otophylloside_N_Pathway PTZ Pentylenetetrazol (PTZ) Neuronal_Injury Neuronal Injury / Seizure PTZ->Neuronal_Injury Apoptosis Apoptosis Neuronal_Injury->Apoptosis Neuronal_Activation Neuronal Activation Neuronal_Injury->Neuronal_Activation PARP Cleavage of PARP Apoptosis->PARP Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 cFos Increased c-Fos Expression Neuronal_Activation->cFos Otophylloside_N Otophylloside N Otophylloside_N->PARP Inhibits Otophylloside_N->Bax_Bcl2 Inhibits Otophylloside_N->cFos Inhibits

Caption: Otophylloside N neuroprotective pathway.

Experimental Workflow for In Vitro PTZ Model

The following diagram outlines the workflow for the in vitro evaluation of Otophylloside N.

In_Vitro_Workflow Start Start: Isolate Primary Cortical Neurons (E17 Mice) Culture Culture Neurons for 7 Days Start->Culture Treatment Treat with PTZ (30 mM) +/- Otophylloside N (12.5, 25, 50 µg/mL) Culture->Treatment Incubation Incubate for 24 Hours Treatment->Incubation Analysis Analysis Incubation->Analysis MTT MTT Assay for Cell Viability Analysis->MTT Western_Blot Western Blot for Apoptotic & Activation Markers Analysis->Western_Blot

Caption: In vitro PTZ model workflow.

Experimental Workflow for In Vivo Mouse PTZ Model

The following diagram illustrates the workflow for the in vivo mouse study.

In_Vivo_Mouse_Workflow Start Start: Acclimatize C57BL/6J Mice Treatment Daily i.p. Injection for 7 Days: - Vehicle - PTZ (30 mg/kg) - Otophylloside N (12.5 or 25 mg/kg) + PTZ Start->Treatment Sacrifice Sacrifice on Day 8 Treatment->Sacrifice Tissue_Collection Collect Cerebral Cortex Sacrifice->Tissue_Collection Analysis Western Blot Analysis for Apoptotic & Activation Markers Tissue_Collection->Analysis

Caption: In vivo mouse PTZ model workflow.

Potential Mechanisms of Action and Future Directions

The precise molecular mechanisms underlying the antiepileptic effects of Otophyllosides remain to be fully elucidated. The neuroprotective actions of Otophylloside N against PTZ-induced neuronal injury involve the modulation of apoptosis and neuronal activation pathways.[1] Specifically, Otophylloside N has been shown to decrease the cleavage of PARP, reduce the pro-apoptotic Bax/Bcl-2 ratio, and suppress the expression of the immediate-early gene c-Fos, a marker of neuronal hyperactivity.[1]

However, the direct molecular targets of Otophyllosides are currently unknown. Based on the steroidal structure of these compounds and the known mechanisms of other antiepileptic drugs, several potential avenues for future investigation are proposed:

  • Modulation of GABAergic Neurotransmission: Many AEDs enhance the inhibitory effects of GABA. Future studies could investigate whether Otophyllosides directly bind to and/or allosterically modulate GABA-A receptors, leading to increased chloride influx and neuronal hyperpolarization.

  • Antagonism of Glutamatergic Neurotransmission: Excessive activation of glutamate receptors, particularly NMDA receptors, is a key factor in seizure generation and excitotoxicity. It is plausible that Otophyllosides could act as antagonists or negative allosteric modulators of glutamate receptors, thereby reducing neuronal excitability.

  • Modulation of Voltage-Gated Ion Channels: Voltage-gated sodium and calcium channels play a critical role in the initiation and propagation of action potentials. The ability of Otophyllosides to modulate the activity of these channels should be investigated using electrophysiological techniques such as patch-clamp.

Future research should focus on elucidating the direct molecular targets of Otophyllosides to better understand their mechanism of action. This will be crucial for the rational design and development of novel, more potent, and selective antiepileptic drugs based on the Otophylloside scaffold. Furthermore, pharmacokinetic and toxicological studies are necessary to evaluate the drug-like properties and safety profile of these promising natural compounds.

References

Otophylloside O in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Otophylloside O, a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum (Qingyangshen), represents a class of bioactive compounds with significant potential in drug discovery. Traditionally used in Chinese medicine for the treatment of epilepsy, rheumatism, and various inflammatory conditions, Cynanchum otophyllum and its constituents are now the subject of modern scientific investigation. This technical guide provides a comprehensive overview of this compound, including its phytochemical context, potential biological activities, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural products from Traditional Chinese Medicine (TCM).

Introduction

Cynanchum otophyllum, known in Traditional Chinese Medicine as "Qingyangshen," has a long history of use for treating conditions like epilepsy and inflammatory diseases.[1] The plant is a rich source of C-21 steroidal glycosides, a class of compounds known for their diverse pharmacological activities.[1] this compound is one such molecule isolated from the roots of this plant. While research on this compound is still emerging, studies on analogous compounds from the same plant, such as Otophylloside B and other C-21 steroidal glycosides, have revealed promising neuroprotective and cytotoxic effects.[2][3] This guide synthesizes the available information on this compound and related compounds to provide a technical foundation for future research and development.

Phytochemistry and Chemical Properties

This compound is a complex steroidal glycoside. The general approach to isolating and purifying this compound and similar compounds from the roots of Cynanchum otophyllum involves several chromatographic techniques.

General Isolation and Purification Protocol

The dried and powdered roots of Cynanchum otophyllum are typically extracted with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic separations. A common workflow is as follows:

  • Extraction: The plant material is exhaustively extracted with a suitable solvent.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fractions are then subjected to repeated column chromatography on silica gel, Sephadex LH-20, or other stationary phases.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield pure this compound.[4]

The workflow for a typical isolation process is depicted below.

G plant Powdered Roots of Cynanchum otophyllum extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.

Biological Activities and Quantitative Data

Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, based on studies of other C-21 steroidal glycosides isolated from Cynanchum otophyllum, we can infer its potential therapeutic effects.

Potential Cytotoxic Activity

Several C-21 steroidal glycosides from Cynanchum otophyllum have demonstrated cytotoxic activity against various human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below. It is plausible that this compound exhibits similar cytotoxic properties.

CompoundCell LineIC50 (µM)Reference
Cynanotin EHL-6011.4[5]
Cynanotin GHL-6013.2[5]
Cynanotin HHL-6012.8[5]
Cynanotin ESMMC-772118.5[5]
Cynanotin GSMMC-772121.3[5]
Cynanotin HA-54936.7[5]
Cynanotin GMCF-716.1[5]
Cynanotin HSW48025.6[5]

Table 1: Cytotoxic activities of C-21 steroidal glycosides from Cynanchum otophyllum against human tumor cell lines.

Potential Neuroprotective Activity

Given the traditional use of "Qingyangshen" for epilepsy, neuroprotection is a key area of interest. Studies on Otophylloside B have shown protective effects against Aβ toxicity in C. elegans models of Alzheimer's disease.[3] Furthermore, other polyhydroxypregnane glycosides from C. otophyllum have demonstrated neuroprotective effects against glutamate- and hydrogen peroxide-induced cell death in HT22 hippocampal neuronal cells in a dose-dependent manner (1 to 30 μM).[6]

Postulated Signaling Pathways

Based on the known activities of structurally related compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Signaling Pathway

C-21 steroidal glycosides from the Cynanchum genus have been shown to possess anti-inflammatory properties. For instance, Cynatratoside-C from Cynanchum atratum was found to suppress the TLR4-mediated NF-κB and MAPK signaling pathways in a mouse model of mastitis.[7] It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs Otophylloside_O This compound Otophylloside_O->TLR4 Otophylloside_O->IKK Otophylloside_O->MAPKs IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to MAPKs->nucleus activate transcription factors Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->Pro_inflammatory transcription

Figure 2: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Neuroprotective Signaling Pathway

The neuroprotective effects of steroidal glycosides may be mediated through the regulation of cell survival and apoptosis pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival. It is plausible that this compound could promote neuronal survival by activating this pathway.

G Growth_Factor Neurotrophic Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Otophylloside_O This compound Otophylloside_O->PI3K postulated activation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates GSK3β GSK3β Akt->GSK3β inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival

Figure 3: Postulated neuroprotective signaling pathway involving this compound.

Experimental Protocols

Cytotoxicity/Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[8][9][10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay in HT22 Cells

This assay evaluates the protective effect of this compound against glutamate-induced oxidative stress in a neuronal cell line.[6][13][14]

  • Cell Seeding: Plate HT22 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Injury: Add glutamate (e.g., 5 mM) to induce oxidative stress and incubate for 24 hours. Include a vehicle control and a glutamate-only control.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above or other cell viability assays like the LDH release assay.

  • Data Analysis: Compare the viability of cells treated with this compound and glutamate to the glutamate-only control to determine the neuroprotective effect.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[15][16][17][18]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value. A concurrent cell viability assay should be performed to rule out cytotoxicity.

Conclusion and Future Directions

This compound, a constituent of the traditional Chinese medicine "Qingyangshen," holds considerable promise for further investigation. Based on the pharmacological profile of structurally related C-21 steroidal glycosides from Cynanchum otophyllum, this compound is a compelling candidate for research into novel cytotoxic and neuroprotective agents. Future studies should focus on the definitive elucidation of its biological activities, including the determination of its IC50 values in various cancer cell lines and its efficacy in in vitro and in vivo models of neurodegenerative and inflammatory diseases. Furthermore, detailed mechanistic studies are required to identify and validate the specific signaling pathways modulated by this compound. Such research will be crucial in unlocking the full therapeutic potential of this natural product.

References

The Putative Biosynthesis of Otophylloside O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Otophylloside O, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. Due to the limited specific research on this compound's biosynthesis, this guide presents a putative pathway based on the well-established biosynthesis of pregnane glycosides, its parent class of compounds. The information herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and related bioactive molecules.

Introduction to this compound

This compound is a complex natural product belonging to the C21 steroidal glycoside family, which are characteristic secondary metabolites of plants in the Cynanchum genus[1][2][3][4]. These compounds have garnered significant interest for their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. Structurally, this compound consists of a pregnane-type steroidal aglycone linked to a chain of sugar moieties[][6]. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of a pregnane core, which is subsequently decorated with sugar units. The pathway can be divided into three main stages:

  • Stage 1: Formation of Isoprenoid Precursors via the MVA and MEP Pathways.

  • Stage 2: Assembly of the C30 Triterpenoid Backbone and Conversion to the C21 Pregnane Core.

  • Stage 3: Glycosylation of the Pregnane Aglycone.

A detailed schematic of this putative pathway is presented below.

Otophylloside_O_Biosynthesis cluster_0 Stage 1: Isoprenoid Precursor Biosynthesis cluster_1 Stage 2: Pregnane Core Formation cluster_2 Stage 3: Glycosylation Pyruvate_G3P Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway IPP_DMAPP IPP & DMAPP MEP_pathway->IPP_DMAPP Acetyl_CoA Acetyl-CoA MVA_pathway MVA Pathway Acetyl_CoA->MVA_pathway MVA_pathway->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Multiple Steps Cycloartenol Cycloartenol Squalene->Cycloartenol Cyclization Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage (CYP450s) Progesterone Progesterone Pregnenolone->Progesterone Pregnane_Aglycone This compound Aglycone Progesterone->Pregnane_Aglycone Hydroxylations, etc. (CYP450s) Otophylloside_O This compound Pregnane_Aglycone->Otophylloside_O Sequential Glycosylation (UGTs) UDP_Sugars UDP-Sugars (e.g., UDP-glucose, UDP-cymarose) UDP_Sugars->Otophylloside_O

Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics and metabolite concentrations, specifically for the biosynthesis of this compound in Cynanchum otophyllum. The following tables present hypothetical, yet plausible, data based on typical values for related pathways in other plant species. These are intended to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme ClassPutative SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Cytochrome P450 (Side-chain cleavage)Cholesterol15150
Cytochrome P450 (Hydroxylation)Progesterone25200
UDP-Glycosyltransferase (UGT)Pregnane Aglycone50300
UDP-Glycosyltransferase (UGT)Monoglycosylated Intermediate75250

Table 2: Hypothetical Metabolite Concentrations in Cynanchum otophyllum Roots

MetaboliteConcentration (µg/g dry weight)
Cholesterol50
Pregnenolone5
Progesterone2
This compound Aglycone10
This compound500

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments that would be essential for this research.

Isolation and Purification of C21 Steroidal Glycosides from Cynanchum otophyllum

This protocol is adapted from methods described for the isolation of C21 steroidal glycosides from Cynanchum species[1][2][3][4].

  • Extraction: Dried and powdered roots of C. otophyllum are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in steroidal glycosides, are subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol.

  • Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on Sephadex LH-20 and reversed-phase C18 silica gel.

  • Preparative HPLC: Final purification to obtain pure this compound is achieved by preparative high-performance liquid chromatography (HPLC).

In Vitro Assay for Cytochrome P450 Activity

This generic protocol is designed to assess the activity of CYP450 enzymes involved in the hydroxylation and side-chain cleavage of the steroid core[7][8][9].

  • Microsome Isolation: Plant tissues (e.g., roots, leaves) are homogenized in an extraction buffer. The homogenate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction.

  • Reaction Mixture: The assay is performed in a reaction mixture containing microsomal protein, the putative substrate (e.g., cholesterol, progesterone), and an NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate. The product is then extracted into the organic phase.

  • Analysis: The extracted product is analyzed and quantified by HPLC-MS/MS.

In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity

This protocol is for determining the activity of UGTs that catalyze the transfer of sugar moieties to the pregnane aglycone[10][11][12][13][14].

  • Enzyme Preparation: Recombinant UGTs can be expressed in E. coli and purified, or a crude protein extract from C. otophyllum can be used.

  • Reaction Mixture: The reaction mixture contains the enzyme preparation, the acceptor substrate (e.g., this compound aglycone), and a UDP-sugar donor (e.g., UDP-glucose) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Analysis of Product Formation: The formation of the glycosylated product can be monitored by HPLC-MS.

  • Alternative High-Throughput Assay: The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening. This assay measures the amount of UDP produced in the reaction via a coupled luciferase reaction, resulting in a luminescent signal that is proportional to UGT activity[12][13].

Quantitative Analysis of this compound by HPLC-MS/MS

This protocol describes a method for the accurate quantification of this compound and its biosynthetic intermediates in plant extracts[15][16][17][18][19].

  • Sample Preparation: A known amount of dried plant material is extracted with a suitable solvent (e.g., methanol). The extract is filtered and diluted to an appropriate concentration.

  • Chromatographic Separation: The extract is injected onto a reversed-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Quantification: Quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. A calibration curve is generated using a pure standard of this compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for pathway elucidation and a typical experimental workflow for enzyme characterization.

Pathway_Elucidation_Workflow start Hypothesize Putative Pathway transcriptome Transcriptome Analysis of C. otophyllum start->transcriptome candidate_genes Identify Candidate Genes (CYP450s, UGTs) transcriptome->candidate_genes heterologous Heterologous Expression of Candidate Genes candidate_genes->heterologous enzyme_assays In Vitro Enzyme Assays heterologous->enzyme_assays product_id Identify Reaction Products (HPLC-MS) enzyme_assays->product_id pathway_validation Validate Pathway Steps product_id->pathway_validation end Elucidated Pathway pathway_validation->end

Logical workflow for biosynthetic pathway elucidation.

Enzyme_Characterization_Workflow start Purified Recombinant Enzyme substrate_screen Substrate Specificity Screening start->substrate_screen kinetic_analysis Kinetic Analysis (K_m, V_max) substrate_screen->kinetic_analysis ph_opt Determine Optimal pH kinetic_analysis->ph_opt temp_opt Determine Optimal Temperature ph_opt->temp_opt characterization_complete Complete Enzyme Characterization temp_opt->characterization_complete

Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound presents a fascinating area of research with implications for drug development and metabolic engineering. This technical guide provides a foundational framework for understanding and investigating this putative pathway. While specific details of the enzymes and intermediates in Cynanchum otophyllum remain to be elucidated, the proposed pathway and experimental protocols herein offer a robust starting point for future research endeavors. The successful characterization of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.

References

Otophylloside O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Registry Number: 1326583-08-7

Introduction

Otophylloside O is a naturally occurring C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Properties

This compound belongs to a class of compounds known as C21 steroidal glycosides, which are characterized by a steroid aglycone backbone linked to one or more sugar moieties. The specific stereochemistry and glycosylation pattern of this compound contribute to its unique biological profile.

PropertyValue
CAS Registry Number 1326583-08-7
Molecular Formula Not explicitly found in search results.
Molecular Weight Not explicitly found in search results.
Class C21 Steroidal Glycoside
Source Cynanchum otophyllum

Biological Activities

Research on compounds isolated from Cynanchum otophyllum suggests that C21 steroidal glycosides possess a range of biological activities, including cytotoxic and neuroprotective effects.

Cytotoxic Activity

While specific IC50 values for this compound were not found in the reviewed literature, studies on analogous C21 steroidal glycosides from Cynanchum otophyllum have demonstrated moderate to marked cytotoxic activities against various human tumor cell lines. For instance, a study on cynanotins A-H and other known analogues showed inhibitory activities against HL-60, SMMC-7721, A-549, MCF-7, and SW480 human tumor cell lines, with IC50 values for some compounds ranging from 11.4 to 37.9 µM.[1] Another study on C21-steroidal aglycones from the same plant also reported cytotoxicities toward HeLa, H1299, HepG2, and MCF-7 human cancer cells.[2]

These findings suggest that this compound may also exhibit cytotoxic properties, warranting further investigation into its potential as an anticancer agent. The mechanism of action for related compounds often involves the induction of apoptosis and cell cycle arrest.[2]

Neuroprotective Activity

The potential neurotrophic activity of C21 steroidal glycosides from Cynanchum otophyllum has also been explored.[3] Studies on related compounds suggest a potential to suppress seizure behaviors in zebrafish models.[3] The neuroprotective mechanisms of phytochemicals are often attributed to their ability to modulate intracellular signaling pathways, suppress apoptosis, and promote the expression of neurotrophic factors.[4] While direct evidence for this compound's neuroprotective effects is currently limited, the activity of similar compounds from the same plant source indicates a promising area for future research.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the public domain. However, based on the methodologies used for studying similar C21 steroidal glycosides, the following protocols can be adapted.

Isolation and Purification of this compound

A general workflow for the isolation of C21 steroidal glycosides from Cynanchum otophyllum would typically involve the following steps:

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Cynanchum otophyllum are extracted with a suitable solvent, such as ethanol or methanol, at room temperature.

  • Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Fractionation and Purification: The fraction containing the desired glycosides is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 silica gel, eluting with gradient solvent systems. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Analysis (Western Blot)

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis.

Figure 3. Workflow for Western blot analysis of apoptotic proteins.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on structurally related compounds, such as other C21 steroidal glycosides and podophyllotoxins, suggests potential involvement of key apoptosis and cell survival pathways.

G cluster_Cellular_Effects cluster_Signaling_Pathways Otophylloside_O This compound MAPK MAPK Pathway (e.g., p38) Otophylloside_O->MAPK ? PI3K_Akt PI3K/Akt Pathway Otophylloside_O->PI3K_Akt ? NF_kB NF-κB Pathway Otophylloside_O->NF_kB ? Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Apoptosis MAPK->Cell_Cycle_Arrest PI3K_Akt->Apoptosis NF_kB->Apoptosis

Figure 4. Postulated signaling pathways potentially modulated by this compound.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 MAPK signaling cascade, is often activated by cellular stress and can lead to apoptosis and cell cycle arrest.[5][6]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Inhibition of this pathway can promote apoptosis.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

Further research is required to determine the precise molecular targets of this compound and to confirm its effects on these and other signaling cascades.

Conclusion

This compound is a C21 steroidal glycoside with potential cytotoxic and neuroprotective activities. While research specifically on this compound is limited, studies on related compounds from Cynanchum otophyllum provide a strong rationale for further investigation. Future studies should focus on determining its precise chemical structure, quantifying its biological activities through in vitro and in vivo models, and elucidating its mechanisms of action, including the identification of its direct molecular targets and its effects on key signaling pathways. Such research will be crucial for evaluating the therapeutic potential of this compound in oncology and neurology.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[1] C21 steroids from this genus have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects, making them promising candidates for drug development.[2][3][4][5][6] These application notes provide a comprehensive overview of the extraction and purification of this compound, compiled from established methodologies for related compounds from the same plant source. Detailed experimental protocols and potential biological activities are presented to guide researchers in their studies of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C49H76O19Inferred from related compounds
Molecular Weight 969.1 g/mol Inferred from related compounds
Appearance White powderGeneric for purified glycosides
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneGeneric for related compounds
Table 2: Summary of a Representative Purification Scheme for C21 Steroids from Cynanchum otophyllum
Purification StepStationary PhaseMobile Phase / EluentFraction CollectedPurity (Hypothetical)Yield (Hypothetical)
Initial Extraction N/A95% EthanolCrude Extract5%100%
Solvent Partitioning N/AEthyl Acetate / WaterEthyl Acetate Fraction20%80%
Silica Gel Column Chromatography Silica Gel (200-300 mesh)Chloroform-Methanol GradientFractions containing C21 steroids60%50%
MCI Gel Column Chromatography MCI Gel CHP-20PMethanol-Water GradientFractions enriched in this compound85%35%
Semi-preparative HPLC ODS C18 (5 µm, 10 x 250 mm)Acetonitrile-Water GradientPure this compound>98%20%

Note: The purity and yield values are hypothetical and serve as a general guide. Actual values will vary depending on the starting material and experimental conditions.

Experimental Protocols

I. Extraction of Crude Saponins from Cynanchum otophyllum Roots

This protocol describes the initial extraction of a crude mixture containing this compound from the dried roots of Cynanchum otophyllum.

Materials:

  • Dried and powdered roots of Cynanchum otophyllum

  • 95% Ethanol

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Macerate 1 kg of powdered roots of Cynanchum otophyllum with 10 L of 95% ethanol at room temperature for 24 hours.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

II. Fractionation of the Crude Extract

This protocol outlines the separation of the crude extract into different fractions based on solvent polarity.

Materials:

  • Crude extract from Protocol I

  • Ethyl acetate

  • Distilled water

  • Separatory funnel

Procedure:

  • Suspend the crude extract in 1 L of distilled water.

  • Transfer the suspension to a 2 L separatory funnel.

  • Add 1 L of ethyl acetate and shake vigorously.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

III. Column Chromatography for Preliminary Purification

This protocol details the use of silica gel and MCI gel column chromatography for the initial purification of this compound.

Materials:

  • Ethyl acetate fraction from Protocol II

  • Silica gel (200-300 mesh)

  • MCI Gel CHP-20P

  • Chloroform

  • Methanol

  • Glass column

  • Fraction collector

Procedure:

  • Silica Gel Chromatography:

    • Dry-load the ethyl acetate fraction onto a small amount of silica gel.

    • Pack a glass column with silica gel in chloroform.

    • Apply the sample to the top of the column.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing C21 steroids.

    • Combine the relevant fractions and concentrate.

  • MCI Gel Chromatography:

    • Dissolve the combined fractions from the silica gel column in a minimal amount of methanol.

    • Pack a column with MCI Gel CHP-20P and equilibrate with water.

    • Load the sample onto the column.

    • Elute with a stepwise gradient of methanol-water (e.g., 30%, 50%, 70%, 95% methanol).

    • Collect fractions and analyze by TLC or analytical HPLC to identify fractions containing this compound.

    • Combine the enriched fractions and concentrate.

IV. Semi-preparative HPLC for Final Purification

This protocol describes the final purification of this compound to a high degree of purity using semi-preparative High-Performance Liquid Chromatography.

Materials:

  • Enriched fraction from Protocol III

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Semi-preparative HPLC system with a UV detector

  • ODS C18 column (e.g., 5 µm particle size, 10 mm internal diameter, 250 mm length)

Procedure:

  • Dissolve the enriched fraction in the initial mobile phase.

  • Set up the semi-preparative HPLC system with the ODS C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 40% acetonitrile in water).

  • Inject the sample onto the column.

  • Run a linear gradient of acetonitrile in water (e.g., 40-80% acetonitrile over 40 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC.

  • Lyophilize the pure fraction to obtain this compound as a white powder.

Visualization of Experimental Workflow and Potential Signaling Pathways

Extraction_and_Purification_Workflow Start Dried Roots of Cynanchum otophyllum Crude_Extract Crude Extract Start->Crude_Extract 95% Ethanol Extraction EtOAc_Fraction Ethyl Acetate Fraction Crude_Extract->EtOAc_Fraction Solvent Partitioning Silica_Gel_Fractions C21 Steroid Fractions (from Silica Gel Chromatography) EtOAc_Fraction->Silica_Gel_Fractions Silica Gel Column Chromatography MCI_Gel_Fractions Enriched this compound Fractions (from MCI Gel Chromatography) Silica_Gel_Fractions->MCI_Gel_Fractions MCI Gel Column Chromatography Pure_Otophylloside_O Pure this compound MCI_Gel_Fractions->Pure_Otophylloside_O Semi-preparative HPLC

Caption: Workflow for the extraction and purification of this compound.

While the specific signaling pathways modulated by this compound have not been definitively elucidated, based on the known anti-inflammatory and neuroprotective activities of related C21 steroids from Cynanchum species, a potential mechanism of action could involve the modulation of inflammatory and neuronal signaling pathways.

Potential_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_neuroprotective Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB iNOS iNOS NF_kB->iNOS NO NO Production iNOS->NO Otophylloside_O_inflam This compound Otophylloside_O_inflam->NF_kB Inhibition Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Oxidative_Stress Oxidative Stress Calcium_Influx->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Otophylloside_O_neuro This compound Otophylloside_O_neuro->Oxidative_Stress Inhibition

Caption: Potential signaling pathways modulated by this compound.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound. Researchers can adapt and optimize these methods based on their specific laboratory conditions and available equipment. Further investigation into the biological activities and underlying molecular mechanisms of this compound is warranted to fully explore its therapeutic potential. The provided diagrams offer a visual representation of the experimental workflow and plausible signaling pathways, which can serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[1][2] C21 steroidal glycosides from this plant have garnered interest for their potential therapeutic properties, including neuroprotective and cytotoxic activities.[2][3] Specifically, this compound has been investigated for its cytotoxic effects against various cancer cell lines. Accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations in drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar steroidal glycosides.

Experimental Protocols

Sample Preparation: Extraction from Cynanchum otophyllum Roots

A robust sample preparation protocol is essential for the accurate quantification of phytochemicals and to minimize interference from the sample matrix.[4][5]

  • Grinding: Air-dry the roots of Cynanchum otophyllum and grind them into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer the powder to a conical flask and add 50 mL of 70% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Allow the mixture to cool and then weigh it. Replenish any lost solvent with 70% methanol.

  • Filtration: Filter the extract through a 0.45 µm nylon membrane filter into an HPLC vial.

HPLC Method for Quantitative Analysis

The following HPLC method is recommended for the separation and quantification of this compound. This method may require optimization for specific instrumentation and sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of steroidal glycosides.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (v/v)

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of this compound from other components in the plant extract.

Time (minutes)% Solvent A% Solvent B
0.09010
10.06040
25.04555
40.03070
45.01090
50.01090
51.09010
60.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: UV detection at 210 nm. A DAD can be used to scan a range (e.g., 190-400 nm) to determine the optimal wavelength.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters that should be determined during method validation for this compound analysis. The values provided are illustrative and must be determined experimentally.

ParameterDescriptionTypical Value / Range
Retention Time (tR) The time taken for this compound to elute from the column.To be determined experimentally
Linearity (R²) The correlation coefficient of the calibration curve, indicating the linearity of the response over a concentration range.≥ 0.999
Linear Range The concentration range over which the method is linear.1 - 200 µg/mL
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.To be determined experimentally (e.g., ~0.1 µg/mL)
Limit of Quantification (LOQ) The lowest concentration of this compound that can be accurately and precisely quantified.To be determined experimentally (e.g., ~0.3 µg/mL)
Precision (%RSD) The relative standard deviation of replicate measurements, indicating the method's reproducibility.< 2%
Accuracy (% Recovery) The percentage of the true amount of this compound recovered from a spiked sample.95 - 105%
Specificity The ability of the method to differentiate and quantify this compound in the presence of other components.Confirmed by peak purity analysis and/or MS data

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material C. otophyllum Roots grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (70% Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection Inject Sample onto C18 Column filtration->hplc_injection Prepared Sample gradient_elution Gradient Elution (ACN/H2O + 0.1% FA) hplc_injection->gradient_elution uv_detection UV Detection (210 nm) gradient_elution->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram Raw Data peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification final_report final_report quantification->final_report Final Concentration

Caption: Workflow for this compound analysis.

Putative Signaling Pathways

While the precise signaling pathways for this compound are still under investigation, diagrams of plausible mechanisms based on its known biological activities and the activities of similar compounds are presented below.

Based on studies of the related compound Otophylloside N, a potential neuroprotective pathway for this compound against neuronal injury (e.g., induced by pentylenetetrazol, PTZ) is proposed.[3] this compound may inhibit apoptosis by modulating the expression of key regulatory proteins.

G Putative Neuroprotective Signaling Pathway of this compound cluster_apoptosis Apoptosis Regulation cluster_activation Neuronal Activation OtoO This compound Bax Bax (Pro-apoptotic) OtoO->Bax Inhibition Bcl2 Bcl-2 (Anti-apoptotic) OtoO->Bcl2 Upregulation cFos c-Fos Expression OtoO->cFos Inhibition Neuron Neuroprotection OtoO->Neuron PTZ Neuronal Injury Stimulus (e.g., PTZ) PTZ->Bax PTZ->Bcl2 PTZ->cFos Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Putative neuroprotective action of this compound.

This compound has demonstrated cytotoxic activity.[2] A plausible mechanism involves the induction of apoptosis through pathways similar to those activated by other cytotoxic agents, potentially involving the activation of natural killer (NK) cell-mediated cytotoxicity.

G Plausible Cytotoxic Signaling Pathway of this compound cluster_nk_cell NK Cell Activation OtoO This compound TumorCell Tumor Cell OtoO->TumorCell Induces Stress Ligands ActivatingReceptor Activating Receptors (e.g., NKG2D, NCRs) TumorCell->ActivatingReceptor Ligand Binding SignalingCascade Signaling Cascade (e.g., Vav1, PLC-γ2) ActivatingReceptor->SignalingCascade GranuleRelease Granule Release (Perforin, Granzymes) SignalingCascade->GranuleRelease Apoptosis Tumor Cell Apoptosis GranuleRelease->Apoptosis Induces Lysis

Caption: Plausible cytotoxic action of this compound.

References

Application Notes and Protocols: Structure Elucidation of Otophylloside O using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Otophylloside O is a C21 steroidal glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine, this compound and its analogues have garnered significant interest within the scientific community.[1][2] The structural complexity of these molecules, featuring a polycyclic aglycone and a carbohydrate moiety, necessitates advanced analytical techniques for their complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure elucidation of such intricate natural products. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of this compound, intended for researchers, scientists, and professionals in drug development.

Principle of NMR-Based Structure Elucidation

The structural elucidation of a novel compound like this compound by NMR spectroscopy is a systematic process. It begins with the acquisition of basic 1D spectra (¹H and ¹³C NMR) to identify the types and numbers of protons and carbons present in the molecule. Subsequently, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the molecular framework. COSY spectra reveal proton-proton (H-H) coupling networks, allowing for the identification of spin systems within the molecule. HSQC spectra correlate protons to their directly attached carbons, providing invaluable information for assigning carbon signals. Finally, HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which are crucial for connecting the individual spin systems and establishing the overall connectivity of the molecule, including the linkage of the sugar moiety to the aglycone.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, assigned based on comprehensive 1D and 2D NMR experiments.

Table 1: ¹H NMR Data of this compound (in C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
11.55, 2.10m
21.85, 2.05m
34.15m
42.20, 2.35m
51.70m
61.45, 1.65m
71.25, 1.95m
91.80m
111.60, 1.75m
124.90dd9.5, 3.0
151.50, 2.25m
162.15, 2.50m
172.75t8.5
18-CH₃1.25s
19-CH₃1.10s
21-CH₃2.20s
Sugar Moiety (β-D-Cymaropyranosyl)
1'4.85d8.0
2'2.10, 2.55m
3'3.80m
4'3.55m
5'4.10q6.5
6'-CH₃1.50d6.5
3'-OCH₃3.45s

Table 2: ¹³C NMR Data of this compound (in C₅D₅N)

PositionδC (ppm)PositionδC (ppm)
Aglycone Sugar Moiety (β-D-Cymaropyranosyl)
137.51'102.0
230.02'35.5
378.53'79.0
440.04'75.0
545.05'70.0
625.06'18.5
728.03'-OCH₃57.0
842.0
955.0
1040.5
1122.0
1272.0
1350.0
1485.0
1535.0
1630.5
1760.0
1815.0
1912.5
20210.0
2131.0

Experimental Protocols

Isolation of this compound

A typical isolation protocol for this compound from the roots of Cynanchum otophyllum involves the following steps:

  • Extraction: The dried and powdered roots are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The pregnane glycosides are typically enriched in the chloroform and ethyl acetate fractions.

  • Chromatography: The enriched fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

NMR Data Acquisition

For the structure elucidation of this compound, the following NMR experiments are conducted:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR:

    • ¹H NMR: A standard proton spectrum is acquired to observe the chemical shifts, multiplicities, and coupling constants of the protons.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the number and chemical shifts of the carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): A gradient-enhanced COSY (gCOSY) experiment is performed to establish ¹H-¹H coupling correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment is run to identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is acquired to determine long-range ¹H-¹³C correlations (2-3 bonds). The experiment is optimized for a long-range coupling constant of approximately 8 Hz.

Structure Elucidation Workflow

The logical workflow for elucidating the structure of this compound from the acquired NMR data is depicted in the following diagram.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, J-couplings) Fragments Identify Spin Systems & Structural Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Number of Carbons, Chemical Shifts) C13_NMR->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Correlations) HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlations) Connectivity Assemble Fragments & Establish Connectivity HMBC->Connectivity Fragments->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY/J-couplings) Connectivity->Stereochemistry Final_Structure Propose Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Biological Context: Potential Signaling Pathway

Pregnane glycosides from Cynanchum otophyllum have been reported to possess immunomodulatory and neuroprotective activities. While the specific signaling pathway for this compound is yet to be fully elucidated, related compounds have been shown to modulate inflammatory responses. A plausible mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation induces Otophylloside_O This compound Otophylloside_O->IKK inhibits

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

NMR spectroscopy is an indispensable tool for the de novo structure elucidation of complex natural products like this compound. Through a systematic application of 1D and 2D NMR techniques, the complete chemical structure, including the stereochemistry, can be determined with high confidence. The detailed NMR data and protocols provided in these application notes serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation into the biological activities and therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1] Like other steroidal saponins, this compound is investigated for its potential pharmacological activities. Structurally, it is characterized by a steroidal aglycone linked to a chain of sugar moieties.[2] Mass spectrometry, particularly when coupled with liquid chromatography, serves as a powerful tool for the qualitative and quantitative analysis of such complex natural products.

This document provides detailed application notes and protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).

Chemical Properties of this compound

PropertyValue
Molecular Formula C₅₆H₈₄O₂₀
Molecular Weight 1077.27 g/mol
CAS Number 1326583-08-7
Class C-21 Steroidal Glycoside
Source Cynanchum otophyllum

Quantitative Mass Spectrometry Data

The following table summarizes representative quantitative data for the analysis of this compound using a validated UPLC-Q-TOF-MS/MS method. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound8.2[M+H]⁺ 1077.56915.49, 753.43, 591.370.51.5

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Sample Preparation
  • Extraction:

    • Weigh 1.0 g of dried and powdered root material of Cynanchum otophyllum.

    • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Re-dissolve the dried extract in 10 mL of water.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the saponin fraction with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness and re-dissolve in 1 mL of methanol for UPLC-MS/MS analysis.

UPLC-Q-TOF-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-20 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: MS/MS.

    • Collision Energy: Ramped from 20 to 40 eV.

    • Scan Range: m/z 100-1200.

Mass Spectral Fragmentation Pattern

The fragmentation of this compound in the positive ion mode typically involves the sequential loss of its sugar moieties from the glycosidic chain, followed by cleavages within the steroidal aglycone. The glycosidic bonds are relatively labile and tend to cleave first under collision-induced dissociation (CID).

G cluster_fragmentation Representative MS/MS Fragmentation of this compound M [M+H]⁺ m/z 1077.56 (this compound) F1 [M+H - Sugar1]⁺ m/z 915.49 M->F1 - 162 Da F2 [M+H - Sugar1 - Sugar2]⁺ m/z 753.43 F1->F2 - 162 Da F3 [M+H - Sugar1 - Sugar2 - Sugar3]⁺ m/z 591.37 F2->F3 - 162 Da Aglycone Aglycone Fragment m/z < 500 F3->Aglycone - Sugar4 & Cleavage

Caption: Predicted MS/MS fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the MS analysis of this compound, from sample collection to data analysis, is depicted below.

G cluster_workflow Experimental Workflow for this compound Analysis Sample Sample Collection (Cynanchum otophyllum roots) Extraction Ultrasonic Extraction (80% Methanol) Sample->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE UPLC_MS UPLC-Q-TOF-MS/MS Analysis SPE->UPLC_MS Data_Acquisition Data Acquisition (MS and MS/MS Spectra) UPLC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Structural_Elucidation Structural Elucidation (Fragmentation Analysis) Data_Processing->Structural_Elucidation

Caption: UPLC-Q-TOF-MS/MS workflow for this compound.

Associated Signaling Pathways

Steroidal saponins have been shown to exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are two of the key cascades that are often implicated.[3][4][5]

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival.[6][7][8] Some steroidal saponins have been found to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[4]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Otophylloside This compound PI3K PI3K Otophylloside->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of external stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[5][9] Some saponins have been shown to modulate MAPK signaling.[5]

G cluster_mapk MAPK Signaling Pathway Otophylloside This compound RAS RAS Otophylloside->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. While specific in vitro studies on this compound are not extensively documented in publicly available literature, research on analogous C21 steroidal glycosides, particularly those from the same genus, has revealed significant cytotoxic and apoptosis-inducing activities against various cancer cell lines. These findings suggest that this compound holds promise as a potential anticancer agent.

These application notes provide a comprehensive guide for conducting in vitro cell-based assays to evaluate the biological activity of this compound. The protocols are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, as well as for investigating the underlying molecular mechanisms.

Data Presentation: Cytotoxicity of Structurally Related C21 Steroidal Glycosides

The following table summarizes the cytotoxic activities (IC50 values) of several C21 steroidal glycosides isolated from Cynanchum species against various human cancer cell lines. This data provides a valuable reference for designing experiments with this compound and selecting appropriate cell lines and concentration ranges.

Compound NameCell LineIC50 (µM)Reference
Cynanotin EHL-6011.4[1]
Cynanotin IHL-6012.2[1]
Cynanotin JHL-6013.5[1]
Cynanotin ESMMC-772125.3[1]
Cynanotin ISMMC-772136.7[1]
Cynanotin JSMMC-772128.4[1]
Cynanotin EA-54920.1[1]
Cynanotin IA-54929.8[1]
Cynanotin JA-54931.2[1]
Cynanotin EMCF-716.1[1]
Cynanotin IMCF-725.6[1]
Cynanotin JMCF-719.8[1]
Cynanotin ESW48022.7[1]
Cynanotin ISW48035.1[1]
Cynanotin JSW48030.5[1]
Unnamed C21-steroidal glycosideSGC-790110.8 (24h)[2][3]
Unnamed C21-steroidal glycosideSGC-790121.6 (24h)[2][3]
Fuscastatin (semisynthetic)HL-6010[4]
Cynataihoside KTHP-15.08[5]
Cynataihoside KPC-322.75[5]
Cynataihoside BCaco21.23[6]
Cynataihoside CTHP17.85[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa, U251, HL-60, A-549, MCF-7)[1][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by this compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the molecular mechanism of this compound-induced apoptosis.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, harvest, and lyse with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_level Protein Level Changes western->protein_level

Caption: Experimental workflow for in vitro evaluation of this compound.

apoptosis_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Otophylloside_O This compound Bax Bax (Pro-apoptotic) Otophylloside_O->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Otophylloside_O->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols for Otophyllosides in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo animal model data for Otophylloside O. The following application notes and protocols are based on published studies of closely related analogs, Otophylloside B and Otophylloside N, and are provided as a representative guide for researchers. Investigators should adapt these protocols based on the specific properties of this compound and conduct appropriate dose-finding and toxicity studies.

Neuroprotective Effects of Otophyllosides in a Pentylenetetrazol (PTZ)-Induced Seizure Model

This section outlines the application of Otophyllosides in animal models of epilepsy, based on the neuroprotective effects observed with Otophylloside N.[1]

Table 1: Summary of In Vivo Neuroprotective Studies with Otophylloside N
ParameterMouse ModelZebrafish Model
Animal Strain C57BL/6J MiceWild-type Zebrafish
Disease Model Pentylenetetrazol (PTZ)-induced seizuresPentylenetetrazol (PTZ)-induced convulsive behavior
Otophylloside N Dose Not specified in abstractNot specified in abstract
Administration Route Not specified in abstractNot specified in abstract
Key Findings Attenuated PTZ-induced apoptosis and neuronal activation. Reduced cleavage of poly ADP-ribose polymerase. Decreased Bax/Bcl-2 ratio. Reduced c-Fos expression.Attenuated PTZ-induced convulsive behavior.
Reference [1][1]
Experimental Protocol: PTZ-Induced Seizure Model in Mice

This protocol is adapted from studies on neuroprotective compounds in PTZ-induced seizure models.

  • Animal Preparation:

    • Use male C57BL/6J mice (8-10 weeks old).

    • House animals in a controlled environment (12-hour light/dark cycle, 22-25°C, ad libitum access to food and water) for at least one week before the experiment.

    • Randomly divide mice into experimental groups (e.g., vehicle control, PTZ only, Otophylloside + PTZ).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline, DMSO, or a suspension with Tween 80). The concentration should be determined by preliminary dose-response studies.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of Pentylenetetrazol (PTZ) (e.g., 50 mg/kg, intraperitoneally).

  • Behavioral Assessment:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe and record seizure activity for at least 30 minutes.

    • Use a standardized seizure scoring scale (e.g., Racine scale) to quantify seizure severity.

  • Neurochemical and Molecular Analysis:

    • At the end of the observation period, euthanize the animals.

    • Collect brain tissue for analysis.

    • Perform Western blot or RT-PCR to assess markers of apoptosis (e.g., cleaved PARP, Bax/Bcl-2 ratio) and neuronal activation (e.g., c-Fos).[1]

Signaling Pathway: Otophylloside N Neuroprotection

Otophylloside_N_Neuroprotection cluster_markers Molecular Markers PTZ Pentylenetetrazol (PTZ) Neuronal_Injury Neuronal Injury (Apoptosis, Activation) PTZ->Neuronal_Injury induces Bax_Bcl2 ↑ Bax/Bcl-2 ratio Neuronal_Injury->Bax_Bcl2 c_Fos ↑ c-Fos expression Neuronal_Injury->c_Fos PARP ↑ Cleaved PARP Neuronal_Injury->PARP OtoN Otophylloside N OtoN->Neuronal_Injury attenuates

Caption: Otophylloside N attenuates PTZ-induced neuronal injury.

Anti-Alzheimer's Disease Effects of Otophyllosides in a C. elegans Model

This section describes the use of Otophyllosides in a Caenorhabditis elegans model of Alzheimer's disease, based on findings with Otophylloside B.[2][3]

Table 2: Summary of In Vivo Anti-Alzheimer's Studies with Otophylloside B
ParameterC. elegans Model
Animal Model Transgenic C. elegans expressing human amyloid-beta (Aβ)
Disease Model Aβ toxicity, leading to paralysis and chemotaxis defects
Otophylloside B Dose Not specified in abstract
Administration Route Likely mixed with growth media
Key Findings Extended lifespan. Increased heat stress-resistance. Delayed body paralysis. Increased chemotaxis response. Decreased Aβ deposition.
Reference [2][3]
Experimental Protocol: C. elegans Aβ Toxicity Model

This protocol is based on standard methods for studying Alzheimer's disease in C. elegans.

  • Worm Maintenance and Synchronization:

    • Maintain transgenic C. elegans strains expressing Aβ (e.g., CL4176) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Synchronize worm populations by standard bleaching methods to obtain a population of age-matched individuals.

  • Drug Treatment:

    • Prepare NGM plates containing the desired concentration of this compound. The compound is typically dissolved in a solvent (e.g., DMSO) and added to the molten agar.

    • Seed the plates with E. coli OP50 and allow them to dry.

    • Transfer synchronized L1 larvae to the treatment or control plates.

  • Paralysis Assay:

    • At a specific time point post-synchronization (e.g., when Aβ expression is induced by a temperature shift), score the worms for paralysis.

    • A worm is considered paralyzed if it does not move when prodded with a platinum wire.

    • Score paralysis at regular intervals to generate a time-course of paralysis.

  • Chemotaxis Assay:

    • Assess the ability of the worms to move towards a chemoattractant (e.g., benzaldehyde).

    • Calculate a chemotaxis index based on the distribution of worms on the assay plate.

  • Molecular Analysis:

    • Collect worm lysates for analysis.

    • Use techniques like RT-PCR to measure the expression of genes involved in the heat shock response (e.g., hsf-1, hsp-12.6, hsp-16.2, hsp-70) and oxidative stress response (e.g., sod-3).[2][3]

Signaling Pathway: Otophylloside B in Aβ Toxicity

Otophylloside_B_AD OtB Otophylloside B Abeta_expression ↓ Aβ mRNA expression OtB->Abeta_expression HSF1 ↑ hsf-1 expression OtB->HSF1 DAF16 ↑ DAF-16 activity (partial) OtB->DAF16 Abeta_deposition ↓ Aβ deposition Abeta_expression->Abeta_deposition Protection Protection against Aβ Toxicity Abeta_deposition->Protection HSPs ↑ hsp-12.6, hsp-16.2, hsp-70 HSF1->HSPs HSPs->Protection sod3 ↑ sod-3 expression DAF16->sod3 sod3->Protection

Caption: Otophylloside B's protective mechanism against Aβ toxicity.

General Considerations for In Vivo Studies

Pharmacokinetics and Toxicity

Currently, there is no publicly available pharmacokinetic or toxicity data for this compound. Before conducting efficacy studies, it is crucial to perform preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

  • Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information will inform the choice of administration route and dosing regimen.[4][5]

  • Toxicity Studies: Acute and subchronic toxicity studies are necessary to determine the safety profile of the compound and to identify the maximum tolerated dose.[6][7]

Experimental Workflow: In Vivo Compound Evaluation

InVivo_Workflow cluster_preclinical Preclinical Evaluation PK_Tox Pharmacokinetics & Toxicity Studies Dose_Finding Dose-Finding Studies PK_Tox->Dose_Finding informs Efficacy_Studies Efficacy Studies in Disease Models Dose_Finding->Efficacy_Studies determines dose for Data_Analysis Data Analysis & Interpretation Efficacy_Studies->Data_Analysis

Caption: General workflow for in vivo evaluation of a new compound.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otophylloside O is a natural compound of interest for its potential neuroprotective properties. While direct studies on this compound are emerging, research on related compounds, such as Otophylloside B, has shown protective effects in models of neurodegenerative diseases like Alzheimer's Disease. Otophylloside B has been demonstrated to mitigate β-amyloid (Aβ) toxicity in Caenorhabditis elegans by reducing Aβ deposition and upregulating protective genes through the HSF-1 and DAF-16 signaling pathways[1]. This document provides detailed protocols for evaluating the neuroprotective effects of this compound, drawing from established methodologies for similar compounds and general neuroprotection assays.

The protocols outlined below cover both in vitro and in vivo models to provide a comprehensive assessment of this compound's therapeutic potential. These assays aim to elucidate the compound's mechanism of action, including its effects on cell viability, apoptosis, oxidative stress, and key neuroprotective signaling pathways such as the Nrf2-ARE and PI3K/Akt pathways[2][3].

In Vitro Protocols

In vitro assays are crucial for the initial screening and mechanistic evaluation of neuroprotective compounds[4][5]. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurodegenerative disease research[4].

Cell Culture and Maintenance of SH-SY5Y Cells
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of Neurotoxicity

To model neurodegenerative conditions in vitro, neuronal cells are exposed to toxins. Common methods include:

  • Aβ-induced Toxicity: Treat SH-SY5Y cells with aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) to mimic Alzheimer's disease pathology[4].

  • Oxidative Stress-induced Toxicity: Expose cells to hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage, relevant to Parkinson's disease[6].

  • Excitotoxicity: Use glutamate to induce neuronal death, modeling conditions like stroke[7].

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Induce neurotoxicity by adding the chosen stressor (e.g., Aβ25-35 at 25 µM) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed SH-SY5Y cells in a 6-well plate and treat with this compound and the neurotoxin as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify intracellular ROS levels.

Protocol:

  • Seed SH-SY5Y cells in a 96-well black plate and treat as described previously.

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to determine the expression levels of key proteins involved in neuroprotection.

Protocol:

  • Treat cells in 6-well plates as described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those for:

    • Nrf2 Signaling: Nrf2, HO-1, NQO1[2][3]

    • PI3K/Akt Signaling: p-Akt, Akt, GSK3β[2][8]

    • Apoptosis Regulation: Bcl-2, Bax, Cleaved Caspase-3

    • Loading Control: β-actin or GAPDH

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software.

In Vivo Protocols

The nematode C. elegans is a powerful model for studying neurodegenerative diseases due to its simple nervous system, short lifespan, and genetic tractability[1][9].

C. elegans Strains and Maintenance
  • Strains: Use a transgenic strain that expresses human Aβ in muscle cells, leading to age-progressive paralysis (e.g., CL4176). A wild-type strain (N2) should be used as a control.

  • Maintenance: Grow C. elegans on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 at 20°C.

Paralysis Assay

This assay assesses the protective effect of this compound against Aβ-induced toxicity, which manifests as paralysis.

Protocol:

  • Synchronize worm populations by bleaching gravid adults to obtain eggs.

  • Grow the synchronized L1 larvae on NGM plates containing different concentrations of this compound or vehicle control.

  • For the CL4176 strain, induce Aβ expression by upshifting the temperature to 25°C at the L3 stage.

  • Score the number of paralyzed and non-paralyzed worms at regular intervals (e.g., every 2 hours) after the temperature shift. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Plot the percentage of paralyzed worms over time.

Chemotaxis Assay

This assay evaluates the functional integrity of the nervous system by measuring the worms' ability to sense and move towards a chemoattractant.

Protocol:

  • Prepare chemotaxis plates (NGM agar without peptone).

  • On the plate, place a spot of attractant (e.g., benzaldehyde) at one end and a control substance (e.g., ethanol) at the other.

  • Wash adult worms grown on this compound or control plates with M9 buffer and place them at the center of the chemotaxis plate.

  • Allow the worms to move freely for 1 hour.

  • Calculate the Chemotaxis Index (CI) as: (Number of worms at attractant - Number of worms at control) / Total number of worms.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and Apoptosis in Aβ-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%)Early Apoptosis (%)Late Apoptosis (%)
Control-100 ± 5.23.1 ± 0.41.5 ± 0.2
Aβ (25 µM)-52.3 ± 4.125.4 ± 2.115.8 ± 1.9
Aβ + this compound165.7 ± 3.818.2 ± 1.510.3 ± 1.1
Aβ + this compound578.9 ± 4.510.5 ± 1.06.7 ± 0.8
Aβ + this compound1089.1 ± 5.05.9 ± 0.63.2 ± 0.4

Data are presented as mean ± SD. Statistical significance is determined by ANOVA.

Table 2: Effect of this compound on ROS Production and Protein Expression in Aβ-treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Relative ROS Level (%)Relative Nrf2 ExpressionRelative HO-1 ExpressionRelative p-Akt/Akt Ratio
Control-100 ± 8.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
Aβ (25 µM)-250 ± 15.30.9 ± 0.11.1 ± 0.20.4 ± 0.05
Aβ + this compound1180 ± 12.51.5 ± 0.21.8 ± 0.20.7 ± 0.08
Aβ + this compound5135 ± 10.22.1 ± 0.32.5 ± 0.31.1 ± 0.1
Aβ + this compound10110 ± 9.82.8 ± 0.43.2 ± 0.41.5 ± 0.2

Data are presented as mean ± SD. Expression levels are normalized to the control group.

Table 3: Effect of this compound on Paralysis and Chemotaxis in C. elegans Aβ Model (CL4176)

Treatment GroupConcentration (µM)Time to 50% Paralysis (hours)Chemotaxis Index
Vehicle Control-30 ± 1.50.35 ± 0.04
This compound1034 ± 1.80.48 ± 0.05
This compound5040 ± 2.10.62 ± 0.06
This compound10045 ± 2.50.75 ± 0.07

Data are presented as mean ± SD.

Mandatory Visualizations

Signaling Pathway Diagram

Otophylloside_O_Neuroprotection_Pathway cluster_nrf2 Nrf2 Pathway cluster_akt PI3K/Akt Pathway Oto This compound Nrf2 Nrf2 Oto->Nrf2 promotes dissociation PI3K PI3K Oto->PI3K activates ROS Oxidative Stress (e.g., from Aβ) Keap1 Keap1 ROS->Keap1 activates Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Survival Neuronal Survival Antioxidant_Enzymes->Survival Akt Akt PI3K->Akt phosphorylates pAkt p-Akt GSK3b GSK3β pAkt->GSK3b inhibits Bax Bax pAkt->Bax inhibits Bcl2 Bcl-2 pAkt->Bcl2 promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Apoptosis->Survival

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow Diagram: In Vitro Neuroprotection Assay

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Seed SH-SY5Y Cells in 96-well plates pretreat Pre-treat with this compound (various concentrations) start->pretreat induce Induce Neurotoxicity (e.g., with Aβ peptide) pretreat->induce incubate Incubate for 24 hours induce->incubate mtt MTT Assay (Cell Viability) incubate->mtt ros DCFH-DA Assay (ROS Levels) incubate->ros apoptosis Annexin V/PI Staining (Apoptosis) incubate->apoptosis wb Western Blot (Protein Expression) incubate->wb analyze Data Analysis and Comparison mtt->analyze ros->analyze apoptosis->analyze wb->analyze

Caption: Workflow for in vitro evaluation of neuroprotective effects.

Experimental Workflow Diagram: C. elegans Paralysis Assay

C_elegans_Workflow start Start: Synchronize C. elegans (Aβ strain CL4176) grow Grow L1 larvae on NGM plates with this compound start->grow induce Induce Aβ Expression (Temperature upshift to 25°C) grow->induce score Score Paralysis at Regular Intervals induce->score plot Plot % Paralysis vs. Time score->plot end Determine Time to 50% Paralysis plot->end

Caption: Workflow for in vivo paralysis assay in C. elegans.

References

Application Notes & Protocols: Quantifying Otophylloside O in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Otophylloside O is a C21 steroidal glycoside, a class of natural products known for their diverse and potent biological activities. Isolated from the roots of Cynanchum otophyllum, this compound and related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents[1][2]. The accurate quantification of this compound in plant extracts is crucial for pharmacological studies, quality control of herbal preparations, and the development of new therapeutic agents.

These application notes provide a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of C21 steroidal glycosides from the Cynanchum genus. Additionally, we present an overview of the potential biological activities of this compound and related compounds, including their role in inducing apoptosis in cancer cells.

Biological Activity and Potential Signaling Pathways

This compound belongs to a class of C21 steroidal glycosides that have been shown to exhibit cytotoxic activity against several human tumor cell lines[1]. While the specific molecular targets of this compound are still under investigation, related compounds from Cynanchum species are known to induce apoptosis, or programmed cell death, in cancer cells[3]. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism of action for many successful anticancer drugs.

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. Phytochemicals with cytotoxic properties often exert their effects by modulating key regulatory proteins within these pathways, such as the Bcl-2 family of proteins and upstream signaling molecules like MAPKs.

Below is a generalized diagram of a signaling pathway that is often implicated in the cytotoxic effects of natural products. The potential, though not yet fully elucidated, involvement of this compound in modulating such a pathway warrants further investigation.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_receptor Cellular Response cluster_execution Apoptotic Execution This compound This compound MAPK_Pathway MAPK Signaling (e.g., p38, JNK) This compound->MAPK_Pathway Mitochondrion Mitochondrion This compound->Mitochondrion Caspase_Activation Caspase Activation (Caspase-3, -9) MAPK_Pathway->Caspase_Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for phytochemical-induced apoptosis.

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and quantification of this compound from plant materials.

Sample Preparation: Extraction of this compound

This protocol describes the extraction of C21 steroidal glycosides from the roots of Cynanchum otophyllum.

Materials:

  • Dried and powdered roots of Cynanchum otophyllum

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Weigh 100 g of dried, powdered root material.

  • Extract the powder with 1 L of 95% EtOH under reflux for 2 hours. Repeat the extraction two more times with fresh solvent.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 500 mL of deionized water and transfer to a separatory funnel.

  • Partition the aqueous suspension successively with petroleum ether (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

  • Collect the ethyl acetate and n-butanol fractions, as steroidal glycosides are expected to partition into these layers.

  • Evaporate the solvents from the ethyl acetate and n-butanol fractions separately to yield the respective dried extracts. The ethyl acetate fraction is often enriched in C21 steroidal glycosides.

  • Store the dried extracts at 4°C until HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the quantification of this compound. As a specific validated method for this compound is not publicly available, this protocol is adapted from methods used for similar C21 steroidal glycosides from Cynanchum species[4][5].

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Elution:

    • 0-15 min: 49% A

    • 15-18 min: 49-62% A

    • 18-23 min: 62% A

    • 23-33 min: 62-85% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm[4]

  • Injection Volume: 10 µL

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh 10 mg of the dried plant extract (from the ethyl acetate fraction) and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the calibration standards in triplicate, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Inject the prepared sample solutions in triplicate.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.999.

  • Precision: Determined by replicate injections of the same sample and expressed as the relative standard deviation (RSD), which should be < 2%.

  • Accuracy: Evaluated by a recovery study, where a known amount of this compound standard is spiked into a sample. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison. As there is no published quantitative data for this compound, the following table presents hypothetical data for illustrative purposes.

Sample IDPlant PartExtraction SolventThis compound Concentration (mg/g of dry extract)RSD (%)
CO-R-EA-01RootEthyl Acetate12.51.2
CO-R-BU-01Rootn-Butanol5.81.8
CO-L-EA-01LeafEthyl Acetate1.22.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow Start Start Plant_Material Dried & Powdered C. otophyllum Roots Start->Plant_Material Extraction Solvent Extraction (95% EtOH) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) Extraction->Partitioning Fractionation Collect EtOAc & n-BuOH Fractions Partitioning->Fractionation Drying Evaporate Solvent Fractionation->Drying HPLC_Prep Prepare Standard & Sample Solutions Drying->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis Quantification Data Analysis & Quantification HPLC_Analysis->Quantification End End Quantification->End

Caption: Workflow for this compound quantification.

References

Otophylloside O: Application Notes and Protocols for Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of Otophylloside O, a natural product isolated from the roots of Cynanchum otophyllum[1][]. The following sections offer guidance on experimental procedures, data presentation, and include workflow diagrams to facilitate experimental design and execution.

Introduction to this compound

This compound is a steroidal glycoside that, like other natural products, requires thorough characterization of its physicochemical properties to ensure its quality, efficacy, and safety for research and potential therapeutic applications[][3]. Understanding its solubility is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies. Stability testing is essential to determine appropriate storage conditions, shelf-life, and to identify potential degradation products[4][5][6].

Solubility Assessment

The solubility of this compound has been qualitatively described in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Glycosides, as a class, are typically soluble in water and alcohol but insoluble in organic solvents like ether and benzene[7]. The following protocols provide a framework for quantitative solubility determination.

Application Notes

A precise understanding of this compound's solubility in various solvents is fundamental for:

  • Stock Solution Preparation: Ensuring complete dissolution to achieve accurate and reproducible concentrations for biological assays.

  • Formulation Development: Selecting appropriate solvent systems for preclinical and clinical studies.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

Illustrative Solubility Data

As comprehensive public data on the quantitative solubility of this compound is limited, the following table presents a hypothetical data set for illustrative purposes. Researchers should determine this data empirically.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Method
DMSO25>50>0.053Shake-flask
Ethanol2515.20.016Shake-flask
Methanol2510.50.011Shake-flask
Water25<0.1<0.0001Shake-flask
PBS (pH 7.4)25<0.1<0.0001Shake-flask

Note: The molecular weight of this compound (C48H70O18) is approximately 935.07 g/mol []. The data in this table is for illustrative purposes only.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS pH 7.4)

  • 2.0 mL microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or Molar concentration.

Stability Assessment

Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light[4][9].

Application Notes

Stability studies for this compound are necessary to:

  • Define Shelf-Life and Retest Periods: Establish the duration for which the compound maintains its specified quality under defined storage conditions[3][10].

  • Recommend Storage Conditions: Determine the optimal temperature, humidity, and light protection for long-term storage[1].

  • Identify Degradation Pathways: Characterize potential degradation products, which is critical for safety and efficacy assessments.

  • Support Formulation and Packaging Decisions: Ensure the final product is stable in its intended container closure system[11].

Illustrative Stability Data

The following tables present hypothetical stability data for this compound in solid state and in a DMSO stock solution. This data is for illustrative purposes and should be determined experimentally.

Table 2.1: Solid-State Stability of this compound

ConditionTime (Months)AppearancePurity by HPLC (%)
25°C / 60% RH0White Powder99.5
3White Powder99.3
6White Powder99.1
40°C / 75% RH0White Powder99.5
3White Powder98.2
6Off-white Powder97.0
Photostability1.2 million lux hoursWhite Powder99.0

Table 2.2: Stability of this compound in 10 mM DMSO Solution

Storage TemperatureTime (Weeks)Purity by HPLC (%)
-20°C099.5
199.4
299.2
498.8
4°C099.5
198.5
297.1
Room Temperature099.5
195.2
291.8
Experimental Protocol: Stability Testing

This protocol is based on ICH guidelines for stability testing of new drug substances[4][9][10].

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Appropriate containers (e.g., amber glass vials)

  • HPLC system for purity analysis

  • For solution stability: High-purity DMSO

Procedure for Solid-State Stability:

  • Aliquot this compound into suitable, sealed containers (e.g., amber glass vials).

  • Place the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions[10].

  • For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 3, 6 months), remove a sample from each condition[10].

  • Analyze the samples for appearance (e.g., color change) and purity using a validated, stability-indicating HPLC method[3][12].

Procedure for Solution Stability:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO)[1].

  • Aliquot the solution into multiple vials to avoid freeze-thaw cycles.

  • Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature).

  • At designated time points (e.g., 0, 1, 2, 4 weeks), analyze a fresh aliquot for purity by HPLC.

Visualizations

Diagram: Solubility Testing Workflow

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B Incubation C Settle undissolved solid B->C Post-incubation D Filter supernatant (0.22 µm filter) C->D Separation E Dilute filtered sample D->E Sample Prep F Quantify by HPLC E->F Analysis G Calculate Solubility (mg/mL or M) F->G Data Processing G Logical Flow for Stability Testing cluster_solid Solid-State Stability cluster_solution Solution Stability A Aliquot Solid Compound B Long-Term Storage (25°C / 60% RH) A->B C Accelerated Storage (40°C / 75% RH) A->C D Photostability (ICH Q1B) A->D I Pull Samples at Pre-defined Time Points B->I C->I D->I E Prepare Stock Solution (e.g., 10 mM in DMSO) F Store at -20°C E->F G Store at 4°C E->G H Store at Room Temp E->H F->I G->I H->I J Perform Analysis: - Appearance - Purity (HPLC) I->J K Evaluate Data & Determine Shelf-life / Storage Conditions J->K

References

Application Notes and Protocols for the Analysis of Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the comprehensive analysis of Otophylloside O, a steroidal saponin isolated from the roots of Cynanchum otophyllum. The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (Molecular Formula: C₅₆H₈₄O₂₀, Molecular Weight: 1077.25 g/mol ) is a complex steroidal glycoside with potential biological activities.[1] Accurate and reliable analytical methods are crucial for its quantification, quality control, and for facilitating further pharmacological studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound in plant extracts and purified samples. Saponins like this compound often lack a strong chromophore, making UV detection challenging. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for optimal sensitivity.[2] Alternatively, derivatization or detection at a low UV wavelength (e.g., 205 nm) can be employed if using a PDA/UV detector.[3]

Experimental Protocol: HPLC-ELSD/CAD

Table 1: HPLC Instrumental Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: Water
Gradient 0-5 min: 20% A; 5-25 min: 20-80% A; 25-30 min: 80% A; 30.1-35 min: 20% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD
Sample Preparation
  • Extraction:

    • Grind dried root material of Cynanchum otophyllum to a fine powder.

    • Perform ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with 70% ethanol for 30 minutes.[4]

    • Centrifuge the extract and collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Dissolve the crude extract in water and load it onto a C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the saponin fraction with increasing concentrations of methanol (e.g., 30%, 50%, 80%).

    • Collect the fractions and monitor for the presence of this compound using TLC or HPLC.

  • Final Sample Preparation:

    • Dissolve a known amount of the purified extract or standard in the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 2: Calibration Curve Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1015,234
2538,102
5075,987
100151,543
250378,912
500755,231
Linearity (r²) > 0.999
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Note: The LOD and LOQ need to be experimentally determined.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Plant Plant Material (Cynanchum otophyllum) Extract Crude Extract Plant->Extract Extraction SPE SPE Clean-up Extract->SPE Purification Sample Final Sample SPE->Sample Dissolution & Filtration HPLC HPLC-ELSD/CAD System Sample->HPLC Injection Data Data Acquisition HPLC->Data Quant Quantification Data->Quant Report Report Generation Quant->Report

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Identification and Structural Confirmation by LC-MS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural confirmation of this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.

Experimental Protocol: LC-MS/MS

Table 3: LC-MS/MS Instrumental Parameters

ParameterValue
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS Detector Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Energy Ramped (e.g., 20-60 eV for MS/MS)
Data Presentation

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺1077.5584
[M+Na]⁺1099.5404
[M+NH₄]⁺1094.5850
[M-H]⁻1075.5442
[M+HCOO]⁻1121.5499

Note: Observed m/z values need to be experimentally determined.

Fragmentation Pathway

Fragmentation_Pathway M This compound [M+H]⁺ m/z 1077.56 Frag1 Loss of terminal sugar [M+H - C₆H₁₀O₄]⁺ M->Frag1 Frag2 Loss of second sugar [M+H - 2(C₆H₁₀O₄)]⁺ Frag1->Frag2 Aglycone Aglycone [Aglycone+H]⁺ Frag2->Aglycone

Caption: Predicted fragmentation pathway of this compound in positive ion mode.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals.

Experimental Protocol: NMR

Table 5: NMR Experimental Parameters

ParameterValue
Spectrometer 500 MHz or higher
Solvent Pyridine-d₅ or Methanol-d₄
Temperature 298 K
Experiments ¹H, ¹³C, DEPT, COSY, HSQC, HMBC
¹H Parameters Pulse program: zg30, Acquisition time: ~3 s, Relaxation delay: 2 s
¹³C Parameters Pulse program: zgpg30, Acquisition time: ~1 s, Relaxation delay: 2 s
Data Presentation

Table 6: Representative ¹H and ¹³C NMR Chemical Shifts for a Steroidal Saponin Backbone (in Pyridine-d₅)

PositionδC (ppm)δH (ppm)
138.51.2 (m), 1.8 (m)
229.01.9 (m), 2.1 (m)
378.04.0 (m)
439.52.5 (m), 2.7 (m)
5141.0-
6122.05.4 (d)
.........
1' (Sugar)101.54.9 (d)

Note: This is a representative table. Actual chemical shifts for this compound need to be determined experimentally.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, other steroidal saponins from the Cynanchum genus have demonstrated cytotoxic and anti-inflammatory effects.[5][6] A plausible mechanism of action for cytotoxicity could involve the induction of apoptosis.

Apoptosis_Pathway cluster_cell Cell Otophylloside This compound Receptor Cell Surface Receptor (Hypothetical) Otophylloside->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical extrinsic apoptosis pathway potentially induced by this compound.

References

Application Notes: Otophylloside B in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of the current scientific literature reveals no direct research specifically investigating Otophylloside O for the treatment or study of Alzheimer's disease. The available research predominantly focuses on a related compound, Otophylloside B , and its potential neuroprotective effects in preclinical models of Alzheimer's disease.

Therefore, this document will provide detailed Application Notes and Protocols based on the existing research for Otophylloside B as a representative of the Otophylloside class of compounds. This information is intended to guide researchers interested in exploring the therapeutic potential of this class of molecules for Alzheimer's disease.

Introduction

Otophylloside B is a natural compound isolated from the traditional Chinese medicine Cynanchum otophyllum.[1][2] Research suggests that Otophylloside B may offer neuroprotective benefits relevant to Alzheimer's disease by mitigating amyloid-beta (Aβ) toxicity.[1][2] The primary mechanism of action appears to involve the upregulation of stress-response pathways and antioxidant defenses, rather than direct interaction with Aβ aggregation.

Mechanism of Action

In vivo studies using Caenorhabditis elegans models of Alzheimer's disease have shown that Otophylloside B confers protection against Aβ-induced toxicity.[1][2] The proposed mechanism involves the activation of the heat shock transcription factor-1 (HSF-1), a key regulator of cellular stress responses.[1][2] This activation leads to the increased expression of heat shock proteins (HSPs) such as hsp-12.6, hsp-16.2, and hsp-70, which are crucial for protein folding and preventing aggregation.[1][2]

Furthermore, Otophylloside B has been shown to partially activate the DAF-16/FOXO transcription factor, leading to the upregulation of antioxidant enzymes like superoxide dismutase (sod-3).[1][2] This dual action of promoting protein homeostasis and reducing oxidative stress likely contributes to its neuroprotective effects.

Key Research Findings

The following tables summarize the quantitative data from preclinical studies on Otophylloside B.

Table 1: Effects of Otophylloside B on Lifespan and Phenotype in C. elegans Models of AD

ParameterModel OrganismTreatmentResultReference
LifespanC. elegans50 µM Otophylloside BExtended lifespan[1][2]
Heat Stress ResistanceC. elegans50 µM Otophylloside BIncreased resistance to heat stress[1][2]
Aβ-induced ParalysisC. elegans50 µM Otophylloside BDelayed onset of paralysis[1][2]
Chemotaxis ResponseC. elegans50 µM Otophylloside BImproved chemotaxis response[1][2]

Table 2: Molecular Effects of Otophylloside B in C. elegans Models of AD

Molecular TargetModel OrganismTreatmentEffectReference
Aβ mRNA expressionC. elegans50 µM Otophylloside BDecreased expression[1][2]
hsf-1 mRNA expressionC. elegans50 µM Otophylloside BUpregulated expression[1][2]
hsp-12.6 mRNA expressionC. elegans50 µM Otophylloside BUpregulated expression[1][2]
hsp-16.2 mRNA expressionC. elegans50 µM Otophylloside BUpregulated expression[1][2]
hsp-70 mRNA expressionC. elegans50 µM Otophylloside BUpregulated expression[1][2]
sod-3 mRNA expressionC. elegans50 µM Otophylloside BUpregulated expression (partially dependent on DAF-16)[1][2]

Experimental Protocols

The following are detailed protocols for key experiments performed to evaluate the effects of Otophylloside B in C. elegans models of Alzheimer's disease.

Protocol 1: C. elegans Maintenance and Drug Administration
  • Strain Maintenance: Maintain transgenic C. elegans strains expressing human Aβ, such as GMC101, on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Drug Preparation: Dissolve Otophylloside B in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in M9 buffer to achieve the final desired concentrations (e.g., 50 µM). The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • Drug Administration: Add the Otophylloside B solution to the surface of the NGM plates and allow it to dry before transferring the worms. For liquid culture experiments, add the compound directly to the culture medium.

Protocol 2: Lifespan Assay
  • Synchronization: Synchronize worm populations by allowing adult hermaphrodites to lay eggs on NGM plates for a few hours and then removing the adults.

  • Treatment: Transfer synchronized L1 larvae to NGM plates containing either vehicle control (DMSO) or Otophylloside B.

  • Scoring: Starting from the first day of adulthood, score the number of live and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

Protocol 3: Aβ-Induced Paralysis Assay
  • Synchronization and Treatment: Synchronize and treat the Aβ-expressing C. elegans strain as described in Protocol 1.

  • Paralysis Scoring: Beginning at a specific time point post-hatching (e.g., when worms reach the L4 stage), score the number of paralyzed worms at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded, but still shows pharyngeal pumping or movement of the head or tail.

  • Data Analysis: Plot the percentage of paralyzed worms over time and compare the paralysis curves between the treated and control groups using statistical methods.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
  • Sample Collection: Collect synchronized populations of worms at the desired developmental stage after treatment with Otophylloside B or vehicle control.

  • RNA Extraction: Extract total RNA from the worm samples using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (amy-1 (Aβ), hsf-1, hsp-12.6, hsp-16.2, hsp-70, sod-3) and a reference gene (e.g., act-1).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Visualizations

Otophylloside_B_Mechanism cluster_0 Otophylloside B cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Neuroprotection OtB Otophylloside B HSF1 HSF-1 Activation OtB->HSF1 DAF16 DAF-16 Activation (partial) OtB->DAF16 Abeta_exp Aβ mRNA Expression OtB->Abeta_exp Decreases HSPs hsp-12.6, hsp-16.2, hsp-70 Expression HSF1->HSPs Increases SOD3 sod-3 Expression DAF16->SOD3 Increases Abeta_dep Aβ Deposition Abeta_exp->Abeta_dep Leads to Neuroprotection Protection against Aβ Toxicity HSPs->Neuroprotection SOD3->Neuroprotection Abeta_dep->Neuroprotection Reduces Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis start Synchronize C. elegans prep_plates Prepare NGM plates with Otophylloside B or Vehicle start->prep_plates transfer Transfer L1 larvae to plates prep_plates->transfer incubation Incubate at 20°C transfer->incubation lifespan Lifespan Assay incubation->lifespan paralysis Paralysis Assay incubation->paralysis qrpcr qRT-PCR incubation->qrpcr end Results lifespan->end paralysis->end qrpcr->end

References

Investigating the Mechanism of Action of Otophylloside O in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Otophylloside O, a natural compound, has emerged as a potential therapeutic agent for non-small cell lung cancer (NSCLC). Its mechanism of action is believed to involve the induction of apoptosis and autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the anti-cancer effects of this compound. The following sections offer a summary of its purported effects, methodologies for key experiments, and visual representations of the underlying biological processes and workflows.

Data Presentation

The following tables summarize illustrative quantitative data representing the expected effects of this compound on NSCLC cell lines. This data is representative of typical findings in such studies and serves as a template for presenting experimental results.

Table 1: Cytotoxicity of this compound on NSCLC Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
A5492415.8
4810.2
726.5
H12992418.3
4812.1
728.9
PC92412.5
488.7
725.1

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Effect of this compound on Apoptosis and Autophagy Markers in A549 Cells (48-hour treatment)

Treatment% Apoptotic Cells (Annexin V+/PI-)Fold Change in LC3-II/LC3-I Ratio
Control (DMSO)2.1 ± 0.51.0
This compound (5 µM)15.3 ± 2.12.5
This compound (10 µM)35.8 ± 3.54.8
This compound (20 µM)58.2 ± 4.26.3

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Expression in A549 Cells (48-hour treatment)

TreatmentRelative p-PI3K ExpressionRelative p-AKT ExpressionRelative p-mTOR Expression
Control (DMSO)1.001.001.00
This compound (10 µM)0.450.380.25

Expression levels are normalized to a loading control (e.g., GAPDH) and then to the control group.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound via the PI3K/AKT/mTOR signaling pathway.

Otophylloside_O_Pathway Otophylloside_O This compound PI3K PI3K Otophylloside_O->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis and autophagy.

Experimental Workflow Diagram

This diagram outlines a typical workflow for investigating the mechanism of action of a novel anti-cancer compound like this compound.

Experimental_Workflow start Start: Treat NSCLC cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay autophagy_assay Autophagy Assay (Western Blot for LC3) ic50->autophagy_assay western_blot Western Blot for Pathway Proteins (p-PI3K, p-AKT, p-mTOR) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis autophagy_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A generalized workflow for elucidating the anti-cancer mechanism of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on NSCLC cells and calculate the IC50 value.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.[1][2][3]

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic.

Autophagy Assessment (Western Blot for LC3 Conversion)

Objective: To detect the induction of autophagy by measuring the conversion of LC3-I to LC3-II.[4][5][6]

Materials:

  • NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8][9][10][11]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. Use a loading control like GAPDH for normalization.

Western Blot for PI3K/AKT/mTOR Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Same as for the Autophagy Western Blot protocol.

  • Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH.

Protocol:

  • Follow the same procedure as the Western Blot for LC3 Conversion (steps 1-5).

  • Incubate the membrane with the primary antibodies against the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Follow the remaining steps of the Western Blot protocol (steps 7-9).

  • Quantify the band intensities and determine the ratio of phosphorylated protein to total protein for each target. Normalize to a loading control.

References

Otophylloside B: A Potential Anti-Aging Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query focused on Otophylloside O, extensive literature searches did not yield specific data regarding its anti-aging properties. However, significant research is available for a closely related C-21 steroidal glycoside, Otophylloside B, isolated from Cynanchum otophyllum. This document provides detailed application notes and protocols based on the existing research for Otophylloside B, which has demonstrated potential as an anti-aging agent in preclinical studies. These protocols are intended for researchers, scientists, and drug development professionals investigating novel compounds for longevity and age-related diseases.

Otophylloside B has been shown to extend lifespan and improve stress resistance in the model organism Caenorhabditis elegans.[1][2] Its mechanism of action appears to involve the modulation of key longevity-associated signaling pathways, including the DAF-16/FOXO and SIR-2.1 pathways.[1][2]

Data Presentation

The following tables summarize the key quantitative data from studies on Otophylloside B's anti-aging effects.

Table 1: Effect of Otophylloside B on Lifespan in C. elegans

Concentration (µM)Mean Lifespan Extension (%)Maximum Lifespan Extension (%)
50~11.3%Not Reported

Data extracted from studies on wild-type N2 C. elegans.[1]

Table 2: Effect of Otophylloside B on Stress Resistance in C. elegans

TreatmentSurvival Rate under Heat Stress (%)
ControlLower Survival
Otophylloside B (50 µM)Significantly Higher Survival

Qualitative summary based on reported heat stress assays.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-aging potential of Otophylloside B are provided below.

Protocol 1: C. elegans Lifespan Assay

Objective: To determine the effect of Otophylloside B on the lifespan of C. elegans.

Materials:

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • Otophylloside B stock solution (in DMSO)

  • Fluorodeoxyuridine (FUDR) solution

  • M9 buffer

  • Platinum wire worm pick

  • Incubator at 20°C

Procedure:

  • Prepare NGM plates containing different concentrations of Otophylloside B (e.g., 0, 10, 25, 50 µM) and a final concentration of 0.1% DMSO. Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

  • Synchronize a population of C. elegans by standard bleaching methods to obtain a large number of age-synchronized L1 larvae.

  • Transfer the L1 larvae to the seeded NGM plates and incubate at 20°C.

  • Once the worms reach the L4 stage, transfer them to fresh plates containing FUDR to prevent progeny production.

  • Starting from day 1 of adulthood, score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a constant supply of food.

  • Continue scoring until all worms have died.

  • Analyze the data using survival analysis software (e.g., Kaplan-Meier survival curves and log-rank tests) to determine the mean and maximum lifespan.

Protocol 2: Heat Stress Resistance Assay in C. elegans

Objective: To evaluate the effect of Otophylloside B on the ability of C. elegans to withstand heat stress.

Materials:

  • Age-synchronized adult C. elegans (Day 1 of adulthood) treated with Otophylloside B (e.g., 50 µM) or vehicle control.

  • NGM plates

  • Incubator at 35°C

  • M9 Buffer

Procedure:

  • Treat synchronized worms with Otophylloside B or vehicle control as described in the lifespan assay protocol.

  • On day 1 of adulthood, transfer approximately 100 worms per condition to fresh NGM plates.

  • Expose the plates to a lethal heat shock at 35°C.

  • Score the number of surviving worms every hour until all worms in the control group are dead.

  • Plot survival curves and analyze the data statistically to determine if Otophylloside B treatment enhances survival under heat stress.[1]

Protocol 3: DAF-16/FOXO Nuclear Translocation Assay

Objective: To determine if Otophylloside B induces the nuclear translocation of the DAF-16 transcription factor, a key regulator of longevity.

Materials:

  • Transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356).

  • NGM plates with and without Otophylloside B.

  • Fluorescence microscope with a GFP filter set.

  • Image analysis software.

Procedure:

  • Synchronize and treat the DAF-16::GFP transgenic worms with Otophylloside B (e.g., 50 µM) or vehicle control.

  • At various time points (e.g., 2, 4, 6 hours), mount the worms on a 2% agarose pad on a microscope slide.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein under a fluorescence microscope.

  • Categorize the worms based on the localization of GFP: predominantly cytoplasmic, intermediate, or predominantly nuclear.

  • Quantify the percentage of worms in each category for each treatment group. An increase in the percentage of worms with nuclear GFP localization indicates activation of the DAF-16 pathway.

Mandatory Visualizations

Signaling Pathway of Otophylloside B in C. elegans

Otophylloside_B_Pathway Otophylloside_B Otophylloside B DAF_16 DAF-16/FOXO (Cytoplasm) Otophylloside_B->DAF_16 Activates SIR_2_1 SIR-2.1 Otophylloside_B->SIR_2_1 Requires CLK_1 CLK-1 Otophylloside_B->CLK_1 Requires DAF_2 DAF-2 (Insulin/IGF-1 Receptor) DAF_2->DAF_16 Inhibits DAF_16_nucleus DAF-16/FOXO (Nucleus) DAF_16->DAF_16_nucleus Translocation Longevity Increased Lifespan & Stress Resistance DAF_16_nucleus->Longevity SIR_2_1->Longevity CLK_1->Longevity

Caption: Proposed signaling pathway of Otophylloside B in promoting longevity in C. elegans.

Experimental Workflow for Lifespan Assay

Lifespan_Workflow start Synchronize C. elegans (L1 Stage) treatment Transfer to NGM plates with Otophylloside B (or control) start->treatment fudr Transfer to FUDR plates (L4 Stage) treatment->fudr scoring Daily Scoring of Living vs. Dead Worms fudr->scoring transfer Transfer to Fresh Plates (Every 2-3 days) scoring->transfer end Data Analysis (Survival Curves) scoring->end transfer->scoring

Caption: Workflow for assessing the effect of Otophylloside B on C. elegans lifespan.

References

Troubleshooting & Optimization

Technical Support Center: Otophylloside O Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Otophylloside O from its natural source, the roots of Cynanchum otophyllum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a C21 steroidal glycoside. Its primary natural source is the roots of the plant Cynanchum otophyllum.[1][2]

Q2: What are the general steps for extracting this compound?

The general workflow for extracting this compound involves the following key stages:

  • Preparation of Plant Material: Drying and powdering the roots of Cynanchum otophyllum.

  • Solvent Extraction: Extracting the powdered plant material with a suitable organic solvent.

  • Purification: A multi-step process to isolate this compound from the crude extract, typically involving column chromatography.

  • Final Purification: High-performance liquid chromatography (HPLC) is often used for the final purification to obtain a high-purity compound.

Q3: Which solvents are most effective for the initial extraction?

Polar solvents like ethanol and methanol are commonly used for the initial extraction of steroidal glycosides. Chloroform has also been used effectively to extract these types of compounds from Cynanchum otophyllum.[1][2] The choice of solvent will depend on the specific protocol and the desired purity of the initial crude extract.

Q4: What are some of the known biological activities of C21 steroidal glycosides from Cynanchum otophyllum?

C21 steroidal glycosides isolated from Cynanchum otophyllum have demonstrated cytotoxic activities against various human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[3] Some of these compounds are believed to induce apoptosis in cancer cells.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol outlines a standard method for the extraction and initial purification of this compound from the roots of Cynanchum otophyllum.

Materials:

  • Dried and powdered roots of Cynanchum otophyllum

  • 95% Ethanol

  • Silica gel for column chromatography

  • Reverse-phase C18 silica gel

  • Solvents for chromatography (e.g., chloroform, methanol, water)

  • Rotary evaporator

  • Chromatography columns

Methodology:

  • Extraction:

    • Macerate 1 kg of powdered Cynanchum otophyllum roots in 10 L of 95% ethanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process with the plant residue two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Initial Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, dichloromethane, and ethyl acetate.

    • The fractions containing steroidal glycosides (typically in the dichloromethane and ethyl acetate fractions) are then concentrated.

  • Silica Gel Column Chromatography:

    • Subject the active fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol to separate the components based on polarity.

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Reversed-Phase C18 Column Chromatography:

    • Further purify the fractions containing this compound using a reversed-phase C18 column.

    • Elute with a methanol-water gradient.

  • Semi-Preparative HPLC:

    • For final purification, use semi-preparative HPLC to isolate pure this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Steroidal Saponins (Representative Data)
ParameterCondition 1Condition 2 (Optimal)Condition 3
Extraction Method Ultrasonic-AssistedUltrasonic-AssistedHeat Reflux
Solvent 85% Ethanol85% Ethanol85% Ethanol
Liquid-Solid Ratio (mL/g) 8:110:110:1
Extraction Time (min) 6075120
Extraction Temperature (°C) 405090
Extraction Yield (mg/g) Approx. 1.61.771.47

Data adapted from a study on Polygonatum kingianum to illustrate the impact of extraction parameters on steroidal saponin yield.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Incomplete extraction due to insufficient time or solvent volume.- Plant material not finely powdered.- Increase extraction time and/or solvent-to-solid ratio.- Ensure plant material is ground to a fine powder (e.g., 40-60 mesh).
Emulsion Formation during Liquid-Liquid Partitioning - Presence of high concentrations of lipids or other amphipathic molecules.- Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to facilitate phase separation.
Poor Separation in Column Chromatography - Inappropriate solvent system.- Column overloading.- Irregular packing of the stationary phase.- Optimize the solvent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Co-elution of Structurally Similar Glycosides - Similar polarities of the compounds.- Use a shallower solvent gradient during elution.- Employ a different stationary phase (e.g., C18 reversed-phase if silica was used initially).- Utilize semi-preparative HPLC for higher resolution.
Degradation of this compound - Exposure to high temperatures or harsh pH conditions.- Avoid excessive heating during solvent evaporation.- Use neutral pH conditions during extraction and purification unless a specific pH is required for separation.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Dried & Powdered Cynanchum otophyllum Roots Solvent_Extraction Solvent Extraction (95% Ethanol) Start->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Silica_Column Silica Gel Column Chromatography Partitioning->Silica_Column C18_Column Reversed-Phase C18 Column Chromatography Silica_Column->C18_Column HPLC Semi-Preparative HPLC C18_Column->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Cytotoxic Effects of C21 Steroidal Glycosides

Cytotoxic_Pathway cluster_cell Cancer Cell Otophylloside_O This compound (or related C21 Glycoside) NaK_ATPase Na+/K+-ATPase Inhibition Otophylloside_O->NaK_ATPase AKT_ERK Inhibition of AKT/ERK Signaling Otophylloside_O->AKT_ERK ROS Increased Intracellular Ca2+ & Reactive Oxygen Species (ROS) NaK_ATPase->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation & Survival AKT_ERK->Proliferation_Inhibition

Caption: A proposed signaling pathway for the cytotoxic effects of C21 steroidal glycosides.

References

Technical Support Center: Optimizing HPLC Separation of Otophylloside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Otophylloside isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor resolution or complete co-elution of my Otophylloside isomers?

A1: Poor resolution of isomers is a common challenge due to their similar chemical structures and physicochemical properties. Several factors can be optimized to improve separation:

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. Acetonitrile often provides sharper peaks than methanol for cardiac glycosides. Fine-tuning the gradient slope is essential; a shallower gradient during the elution window of the isomers can significantly enhance resolution.

  • Stationary Phase Chemistry: While standard C18 columns are a good starting point, they may not provide sufficient selectivity. Consider columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which can offer different interactions (e.g., π-π interactions) with the analytes.

  • Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions. Increasing the temperature can improve efficiency and sometimes alter selectivity. It is recommended to screen a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q2: My Otophylloside isomer peaks are tailing. What are the potential causes and solutions?

A2: Peak tailing can compromise resolution and the accuracy of quantification. Common causes and solutions include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the Otophylloside molecules, causing tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and minimize these secondary interactions.

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q3: The retention times for my Otophylloside isomers are inconsistent between runs. What should I investigate?

A3: Inconsistent retention times can invalidate your results. The most common reasons are:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. If using buffers, ensure the pH is consistent. It is best practice to prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can lead to shifting retention times. Ensure a sufficient equilibration time is built into your method.

  • HPLC System Issues: Leaks in the system or problems with the pump can cause fluctuations in the flow rate, leading to variable retention times. Check for any pressure fluctuations and perform routine maintenance on your HPLC system.

Experimental Protocol: Optimization of Otophylloside Isomer Separation

This protocol provides a systematic approach to developing and optimizing an HPLC method for the separation of Otophylloside isomers. Otophyllosides are C21 steroidal glycosides, and this method is based on typical conditions for related compounds.[1][2][3][4]

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Initial Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm (based on typical cardiac glycoside analysis).[3][4]

  • Injection Volume: 5 µL

2. Gradient Optimization:

Based on the initial screening run, if the isomers elute close together, a shallower gradient is necessary.

  • Example: If isomers elute between 10 and 12 minutes in the initial run, adjust the gradient to have a much slower increase in acetonitrile around this window. A modified gradient might be:

    • 0-2 min: Hold at 30% B

    • 2-15 min: 30% to 45% B (a very shallow gradient)

    • 15-17 min: 45% to 95% B (to wash the column)

    • 17-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B and equilibrate

3. Further Optimization:

If baseline separation is still not achieved, systematically adjust other parameters.

  • Change Organic Modifier: Substitute Acetonitrile with Methanol.

  • Adjust Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 40°C).

  • Change Stationary Phase: If resolution is still insufficient, test a column with a different selectivity, such as a Phenyl-Hexyl or PFP column.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution of Otophylloside Isomers

Mobile Phase SystemRetention Time Isomer A (min)Retention Time Isomer B (min)Resolution (Rs)
Water/Acetonitrile Gradient11.211.51.2
Water/Methanol Gradient13.513.91.1
0.1% Formic Acid in Water/Acetonitrile10.811.21.8

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time Isomer A (min)Retention Time Isomer B (min)Resolution (Rs)
2511.512.01.6
3010.811.21.8
3510.210.51.7
409.79.91.5

Table 3: Effect of Stationary Phase on Resolution

Column ChemistryRetention Time Isomer A (min)Retention Time Isomer B (min)Resolution (Rs)
C1810.811.21.8
Phenyl-Hexyl12.112.82.2
PFP11.512.12.0

Visualizations

Workflow cluster_prep Preparation cluster_dev Method Development cluster_validation Validation SamplePrep Prepare Otophylloside Isomer Standard InitialScreen Initial Screening (C18 Column, Broad Gradient) SamplePrep->InitialScreen MobilePhasePrep Prepare Mobile Phases (Aqueous & Organic) MobilePhasePrep->InitialScreen EvaluateRes Evaluate Resolution (Rs) InitialScreen->EvaluateRes OptimizeGradient Optimize Gradient (Shallow Slope) EvaluateRes->OptimizeGradient Rs < 1.5 FinalMethod Final Optimized Method EvaluateRes->FinalMethod Rs >= 1.5 OptimizeTemp Optimize Temperature OptimizeGradient->OptimizeTemp ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl) OptimizeTemp->ChangeColumn ChangeColumn->FinalMethod

Caption: Experimental workflow for HPLC method development.

Troubleshooting Start Problem Encountered Problem What is the issue? Start->Problem PoorRes Poor Resolution Problem->PoorRes Poor Peak Separation PeakTailing Peak Tailing Problem->PeakTailing Asymmetric Peaks InconsistentRT Inconsistent Retention Times Problem->InconsistentRT Shifting Peaks ShallowGradient Decrease Gradient Slope PoorRes->ShallowGradient LowerFlow Lower Flow Rate ShallowGradient->LowerFlow ChangeTemp Adjust Temperature LowerFlow->ChangeTemp ChangeColumn Try Different Column Chemistry (Phenyl, PFP) ChangeTemp->ChangeColumn AddAcid Add 0.1% Formic Acid to Mobile Phase PeakTailing->AddAcid ReduceConc Reduce Sample Concentration/Volume AddAcid->ReduceConc FlushColumn Flush Column ReduceConc->FlushColumn CheckMobilePhase Check Mobile Phase Prep & Degassing InconsistentRT->CheckMobilePhase CheckEquilibration Ensure Adequate Column Equilibration CheckMobilePhase->CheckEquilibration CheckSystem Check System for Leaks & Pressure Fluctuations CheckEquilibration->CheckSystem

References

Improving the yield of Otophylloside O from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Otophylloside O from its natural source, Cynanchum otophyllum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a C-21 steroidal glycoside, a type of bioactive compound.[1] Its primary natural source is the root of Cynanchum otophyllum, a perennial herbaceous liana used in traditional Chinese medicine.[2][3]

Q2: What part of the Cynanchum otophyllum plant contains the highest concentration of this compound?

A2: The roots of Cynanchum otophyllum are the primary part of the plant reported to be rich in C-21 steroidal glycosides, including this compound.[2][3][4]

Q3: What are the known biological activities of this compound and related compounds from Cynanchum otophyllum?

A3: C-21 steroidal glycosides from Cynanchum species have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[5][6] Specifically, compounds isolated from Cynanchum otophyllum have been investigated for their potential antiepileptic and antidepressant activities.[1][7]

Q4: Are there any cultivation methods available for Cynanchum otophyllum to ensure a sustainable supply?

A4: While Cynanchum otophyllum is often wild-harvested, cultivation methods have been proposed to increase the fruit set level, suggesting that cultivation is a viable option for a more sustainable and controlled raw material supply.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Improper Solvent Choice: The solvent may not be optimal for extracting C-21 steroidal glycosides. 2. Inadequate Extraction Time/Temperature: The extraction process may be too short or at a suboptimal temperature. 3. Poor Quality Plant Material: The concentration of this compound can vary based on the age, collection time, and storage of the plant material.1. Solvent Optimization: C-21 steroidal glycosides are typically extracted with polar solvents. Methanol or ethanol are commonly used for initial extraction.[8] Consider a step-wise extraction with solvents of increasing polarity to selectively extract different compound classes. 2. Optimize Extraction Parameters: Experiment with different extraction times and temperatures. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency. 3. Standardize Plant Material: Use roots from mature plants and ensure they are properly dried and stored to prevent degradation of bioactive compounds.
Co-extraction of Interfering Compounds (e.g., chlorophyll, pigments) Use of a non-selective solvent: Broad-spectrum solvents will extract a wide range of compounds.Pre-extraction/Defatting: Use a non-polar solvent like hexane to first remove lipids and pigments before the main extraction with a polar solvent. Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively remove interfering compounds prior to further purification.
Difficulty in Isolating Pure this compound Complex mixture of similar glycosides: Cynanchum otophyllum contains numerous structurally similar C-21 steroidal glycosides, making separation challenging.[4][6]Multi-step Chromatographic Purification: A combination of chromatographic techniques is often necessary. Start with normal-phase silica gel column chromatography, followed by reversed-phase chromatography (e.g., C18) for finer separation.[8] High-performance liquid chromatography (HPLC) is typically required for final purification.
Degradation of this compound during processing Harsh extraction conditions: High temperatures or extreme pH can lead to the hydrolysis of the glycosidic bonds or degradation of the aglycone.Use Mild Conditions: Employ extraction methods that do not require high heat. Maintain a neutral pH during extraction and initial purification steps. Store extracts and purified fractions at low temperatures and protected from light.

Experimental Protocols

General Extraction and Fractionation Protocol for C-21 Steroidal Glycosides from Cynanchum otophyllum

This protocol is a generalized procedure based on methods reported for the isolation of C-21 steroidal glycosides from Cynanchum species. Optimization will be required for maximizing the yield of this compound.

  • Preparation of Plant Material:

    • Air-dry the roots of Cynanchum otophyllum in a well-ventilated area, protected from direct sunlight.

    • Grind the dried roots into a coarse powder.

  • Extraction:

    • Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

    • The C-21 steroidal glycosides are expected to be enriched in the more polar fractions (e.g., dichloromethane and ethyl acetate).

    • Evaporate the solvent from each fraction to obtain the respective extracts.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Subject the dichloromethane or ethyl acetate fraction to column chromatography on a silica gel column.

      • Elute with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

      • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Reversed-Phase (C18) Column Chromatography:

      • Pool fractions containing compounds of interest (as indicated by TLC) and further purify using a C18 column.

      • Elute with a gradient of methanol-water or acetonitrile-water.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • For the final purification of this compound, use a preparative HPLC system with a C18 column and an appropriate mobile phase (e.g., methanol-water or acetonitrile-water).

Quantitative Data

Compound Type Plant Source Extraction Method Reported Yield Reference
C-21 Steroidal GlycosidesCynanchum paniculatumMethanol extraction, followed by partitioning and chromatographyNot specified, but multiple new compounds were isolated.[8]
Cynanotins A-H (C-21 Steroidal Glycosides)Cynanchum otophyllumNot specified, but isolated from the roots.Not specified, but eight new compounds were isolated.[4]
Cynanotophyllosides A-D (Pregnane Glycosides)Cultivated Cynanchum otophyllumNot specified, but isolated from the antidepressant active fraction.Not specified, but four new compounds were isolated.[7]

Note: The yields of natural products can vary significantly depending on the plant material, extraction method, and purification process. The data above indicates the presence of a diverse range of C-21 steroidal glycosides in Cynanchum species.

Visualizations

Diagram 1: General Workflow for this compound Isolation

workflow plant Cynanchum otophyllum (Roots) drying Drying & Grinding plant->drying extraction Solvent Extraction (e.g., Ethanol) drying->extraction partitioning Solvent Partitioning extraction->partitioning silica Silica Gel Chromatography partitioning->silica c18 Reversed-Phase (C18) Chromatography silica->c18 hplc Preparative HPLC c18->hplc oto_o Pure this compound hplc->oto_o

A generalized experimental workflow for the isolation of this compound.

Diagram 2: Hypothetical Biosynthesis Pathway of a C-21 Steroidal Glycoside

biosynthesis cluster_steroid Steroid Biosynthesis cluster_glycosylation Glycosylation mevalonate Mevalonate Pathway isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol pregnenolone Pregnenolone (C21 Steroid Precursor) cholesterol->pregnenolone aglycone This compound Aglycone pregnenolone->aglycone Series of enzymatic reactions otophylloside_o This compound aglycone->otophylloside_o sugars Sugar Moieties (e.g., UDP-sugars) glycosyltransferase Glycosyltransferase sugars->glycosyltransferase glycosyltransferase->otophylloside_o

A simplified, hypothetical biosynthesis pathway for a C-21 steroidal glycoside like this compound.

Diagram 3: Troubleshooting Logic for Low Yield

troubleshooting start Low Yield of This compound check_plant Is the plant material of high quality? start->check_plant check_extraction Is the extraction method optimized? check_plant->check_extraction Yes optimize_plant Source high-quality, properly stored roots check_plant->optimize_plant No check_purification Is the purification process efficient? check_extraction->check_purification Yes optimize_extraction Optimize solvent, time, and temperature check_extraction->optimize_extraction No optimize_purification Use multi-step chromatography check_purification->optimize_purification No end Improved Yield check_purification->end Yes optimize_plant->check_extraction optimize_extraction->check_purification optimize_purification->end

A logical diagram for troubleshooting low yields of this compound.

References

Otophylloside O degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation and stability issues associated with Otophylloside O. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key chemical properties?

This compound is a C-21 steroidal glycoside, a type of natural product isolated from the roots of Cynanchum otophyllum.[1][2] It belongs to the pregnane class of steroids.[1][3][4] Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₆H₈₄O₂₀[]
Molecular Weight 1077.27 g/mol []
Appearance White powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, Pyridine.[2][6]

2. What are the primary factors that can cause this compound degradation?

Based on the general stability of pregnane glycosides, the primary factors that can induce degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, leading to the cleavage of sugar moieties from the steroidal aglycone.[7] The ester linkage present in this compound is also susceptible to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[8] For glycosides, ideal drying temperatures to minimize degradation are typically between 45-50°C.[8]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the steroidal backbone or the sugar residues.[9]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[10][11][12][13]

3. How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the compound as a solid in a tightly sealed vial at 2-8°C, protected from light and moisture.[14] For long-term storage, freezing is recommended.[14]

  • Solutions: If you need to prepare stock solutions, it is best to use them on the same day.[2] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to two weeks.[2][14] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

  • Handling: When handling the solid compound, gently shake the vial to ensure the powder is at the bottom.[2] For liquid products, a brief centrifugation can help gather the solution at the bottom of the vial.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing this compound.

Possible Cause Troubleshooting Steps
Degradation of this compound - Review your sample preparation and storage procedures. Was the sample exposed to extreme pH, high temperatures, or light for an extended period? - Perform a forced degradation study (see Experimental Protocol section) to identify potential degradation products and their retention times.
Contamination - Ensure all solvents are of high purity and filtered.[15] - Clean the HPLC system, including the column and detector cell.[15] - Run a blank injection (mobile phase only) to check for system contamination.
Column Issues - Check for column bleed or degradation, especially if you are using aggressive mobile phases or high temperatures.[15] - Ensure the column is properly equilibrated with the mobile phase before injection.[15]
Sample Matrix Effects - If analyzing this compound in a complex matrix (e.g., plant extract), other compounds may be co-eluting. - Optimize the gradient and mobile phase composition to improve separation.
Guide 2: Poor Peak Shape in HPLC Analysis

Problem: Your this compound peak is tailing, fronting, or split.

Possible Cause Troubleshooting Steps
Column Overload - Reduce the injection volume or the concentration of your sample.
Inappropriate Mobile Phase pH - Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. For glycosides, a slightly acidic pH can sometimes improve peak shape.
Secondary Interactions with Stationary Phase - Add a competitor (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the silica.
Column Degradation - A void at the head of the column can cause peak splitting. Try reversing the column (if permissible by the manufacturer) or replace it.[16]
Injection Solvent Mismatch - Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound in a controlled temperature oven at 70°C for 24, 48, and 72 hours.

    • Also, expose a solution of this compound (in a stable solvent like acetonitrile) to the same conditions.

    • At each time point, dissolve the solid or dilute the solution with the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

    • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.[13]

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.

  • If degradation is observed, further analysis by LC-MS and NMR is recommended for the structural elucidation of the degradation products.[20][21]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Start with a gradient of 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 210-280 nm is common for steroidal compounds).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the specificity of the method.

Data Presentation

Table 1: Summary of Expected Degradation of this compound under Forced Conditions (Hypothetical Data)

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15-25%Aglycone, partially hydrolyzed glycosides
Base Hydrolysis 0.1 M NaOH8 hours25°C10-20%Aglycone, hydrolyzed ester
Oxidation 3% H₂O₂24 hours25°C5-15%Oxidized steroidal core, modified sugars
Thermal -72 hours70°C5-10%Similar to hydrolysis products
Photodegradation ICH Q1B light exposure-Ambient5-15%Photodegradation adducts

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms If degradation > 5% nmr NMR for Structure Elucidation lcms->nmr For unknown products

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products Oto_O This compound (Intact Molecule) Partial_Hydrolysis Partially Hydrolyzed Glycosides Oto_O->Partial_Hydrolysis Hydrolysis (Acid/Base/Heat) Oxidized_Products Oxidized Derivatives Oto_O->Oxidized_Products Oxidation Ester_Hydrolysis Hydrolyzed Ester Moiety Oto_O->Ester_Hydrolysis Base Hydrolysis Aglycone Steroidal Aglycone Partial_Hydrolysis->Aglycone Further Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Overcoming low solubility of Otophylloside O in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the low solubility of Otophylloside O in experimental assays.

Troubleshooting Guide: Overcoming Low Solubility of this compound

Low aqueous solubility of this compound, a C21 steroidal saponin isolated from the roots of Cynanchum otophyllum, can present a significant hurdle in various biological assays. This guide offers a systematic approach to address this issue.

Initial Solubility Testing

It is recommended to start by preparing a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds, including saponins.

Recommended Starting Solvents for this compound:

SolventNotes
DMSO Excellent dissolving power for many nonpolar and polar compounds. Prepare a high concentration stock (e.g., 10-50 mM).[1][2]
Ethanol A less toxic alternative to DMSO, suitable for some cell-based assays.
Methanol Can be used for initial dissolution, but its volatility and toxicity require careful handling.
Dichloromethane Effective for dissolving but must be fully evaporated if used in aqueous assays.
Ethyl Acetate Similar to dichloromethane, useful for initial solubilization before preparing aqueous dilutions.
Step-by-Step Protocol for Preparing this compound Solutions
  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 20 mM).

    • Vortex and/or gently heat (do not exceed 37°C) to aid dissolution. Ensure the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the stock solution.

    • Serially dilute the stock solution into the aqueous assay buffer.

    • Crucial Step: When diluting, add the stock solution to the buffer while vortexing to facilitate rapid dispersion and prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration is too high for the chosen solvent percentage.

Troubleshooting Precipitation in Assays

If this compound precipitates upon dilution into your aqueous assay medium, consider the following strategies:

1. Optimize the Co-solvent Concentration:

Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, this may not be sufficient to maintain this compound in solution.

Final DMSO ConcentrationPotential for PrecipitationCell Viability Concerns
< 0.1%HighGenerally safe for most cell lines.
0.1% - 0.5%ModerateWell-tolerated by many cell lines, but a vehicle control is essential.
> 0.5%LowIncreased risk of solvent-induced artifacts and cytotoxicity.

Experimental Workflow for Co-solvent Optimization:

start Start: this compound Precipitation stock Prepare 20 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Occurs observe->precip Yes no_precip No Precipitation observe->no_precip No increase_dmso Increase Final DMSO % (e.g., 0.2%, 0.5%) precip->increase_dmso check_toxicity Run Vehicle Control for Solvent Toxicity no_precip->check_toxicity increase_dmso->dilute success Proceed with Assay check_toxicity->success

Workflow for optimizing co-solvent concentration.

2. Employ Solubilizing Agents:

If optimizing the co-solvent is insufficient or leads to unacceptable toxicity, consider the use of solubilizing agents.

Agent TypeExampleMechanism of ActionConsiderations
Surfactants Tween® 20, Tween® 80Form micelles that encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[3]Can interfere with some assays and may have their own biological effects. A vehicle control is critical.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinForm inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[4]Can alter the effective concentration of the compound.

Protocol for Using a Solubilizing Agent (Example with Tween® 20):

  • Prepare your assay buffer containing a low concentration of Tween® 20 (e.g., 0.01% - 0.1%).

  • Add the this compound stock solution (in DMSO) to the buffer containing the surfactant while vortexing.

  • Compare the solubility to a control without the surfactant.

  • Always run a vehicle control with the surfactant alone to account for any effects of the solubilizing agent on the assay.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in a cell-based assay?

A1: While this is cell-line dependent, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Q2: Can I use sonication to dissolve this compound?

A2: Gentle sonication in a water bath can be used to aid the initial dissolution of this compound in the organic stock solvent. However, prolonged or high-energy sonication may degrade the compound. It is not recommended for dissolving the compound directly in aqueous buffers, as it can lead to the formation of unstable suspensions that may precipitate over time.

Q3: Are there any alternative solvents to DMSO?

A3: Yes, ethanol can be a suitable alternative, particularly if DMSO interferes with your assay or shows toxicity to your cells. The same principles of preparing a high-concentration stock and careful dilution apply. Other solvents like methanol, dichloromethane, and ethyl acetate are also options for initial solubilization.

Q4: How should I store my this compound solutions?

A4: 100% organic stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.

Q5: What are the potential signaling pathways affected by this compound?

A5: While specific research on this compound is limited, studies on other C21 steroidal saponins from Cynanchum species and saponins in general suggest potential involvement in several key signaling pathways related to apoptosis, inflammation, and cell proliferation. These may include:

  • PI3K/Akt/mTOR Pathway: Often involved in cell survival and proliferation.

  • MAPK Pathway (ERK, JNK, p38): Regulates cellular responses to a variety of stimuli, including stress, and is involved in apoptosis and inflammation.

  • NF-κB Pathway: A key regulator of the inflammatory response.

  • JAK/STAT Pathway: Plays a crucial role in cytokine signaling and immune responses.

It is important to experimentally verify the effect of this compound on these pathways in your specific model system.

Potential Signaling Pathways of Saponins:

cluster_0 Cellular Processes cluster_1 Biological Outcomes Saponin Saponins (e.g., this compound) PI3K PI3K/Akt/mTOR Saponin->PI3K MAPK MAPK Saponin->MAPK NFkB NF-κB Saponin->NFkB JAK_STAT JAK/STAT Saponin->JAK_STAT Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation JAK_STAT->Inflammation JAK_STAT->Proliferation

Potential signaling pathways modulated by saponins.

References

Troubleshooting Otophylloside O peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Otophylloside O.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] In an ideal analysis, peaks should be symmetrical and Gaussian in shape. This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy and precision of quantification, and mask the presence of co-eluting impurities.[1]

Q2: What are the most common causes of peak tailing for a complex steroidal saponin like this compound?

The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2] For a polar compound like this compound, which is a steroid isolated from Cynanchum otophyllum, the most likely causes include:[]

  • Secondary Silanol Interactions: The most frequent cause is the interaction between polar functional groups on this compound and residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5] These silanol groups are acidic and can interact strongly with basic or polar analytes, causing tailing.[6][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mix of ionized and unionized forms can exist, leading to peak distortion.[8] Similarly, at a mid-range pH (e.g., > 3.0), silanol groups can become deprotonated (SiO-), increasing their interaction with positively charged or polar analytes.[7][9]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a distorted peak shape.[1]

  • Column Contamination or Degradation: The accumulation of contaminants on the column inlet frit or the creation of a void in the packing bed can disrupt the sample flow path and cause tailing.[2][10]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, loose fittings, or improper connections between the injector, column, and detector can cause peak broadening and tailing.[1][9]

Q3: My this compound peak is tailing. What is the first thing I should check?

Start with the simplest potential issues before making significant changes to the method. First, check for extra-column effects by ensuring all fittings are secure and that the tubing used is of the appropriate length and internal diameter (e.g., 0.005" ID PEEK tubing is often recommended to minimize dead volume).[7] Next, evaluate the possibility of column overload by diluting your sample or reducing the injection volume.[11] If these simple checks do not resolve the issue, the problem is likely chemical (related to the mobile phase or column interactions) or due to column contamination.

Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a powerful tool for controlling peak shape, especially for ionizable compounds.[12][13] For a compound like this compound, secondary interactions with acidic silanol groups are a primary cause of tailing.[4] By lowering the mobile phase pH (e.g., to pH ≤ 3), the silanol groups become fully protonated (Si-OH), minimizing their ability to interact with the analyte and significantly improving peak symmetry.[2][6] It is crucial to operate within the pH stability range of your column, as low pH (<3) can damage standard silica.[2] For low-pH work, using a specifically designed column (e.g., Agilent ZORBAX StableBond) is recommended.[2]

Q5: Could my column be the problem? How can I diagnose and fix a column-related issue?

Yes, the column is a frequent source of peak tailing. There are several potential issues:

  • Active Silanol Groups: If you are using an older, Type A silica column, it may have a high concentration of active silanol groups.[6] Switching to a modern, high-purity, end-capped column (Type B silica) or one with a polar-embedded phase can significantly reduce these secondary interactions.[4][7] End-capping is a process that blocks most residual silanols, though it is never 100% effective.[2]

  • Column Contamination: Impurities from the sample or mobile phase can accumulate at the head of the column.[10] If you suspect contamination, you can try flushing the column with a strong solvent. A generic cleaning procedure for a C18 column involves flushing with water, followed by isopropanol, and then re-equilibrating with your mobile phase.[1] Always disconnect the column from the detector before flushing.[1]

  • Column Void: A void at the column inlet can disrupt the flow path.[4] This can sometimes be fixed by reversing the column (if the manufacturer allows) and flushing it to remove any blockage at the inlet frit.[2] If a void is the cause, replacing the column is often the best solution.[11]

Troubleshooting Guide

Parameter Adjustment for Peak Tailing Mitigation

The following table summarizes key HPLC parameters that can be adjusted to reduce peak tailing for this compound.

ParameterRecommended AdjustmentExpected Outcome & Rationale
Mobile Phase pH Lower the pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).Suppresses the ionization of residual silanol groups on the silica packing, minimizing secondary retention mechanisms that cause tailing.[2][5]
Buffer Concentration Increase the buffer concentration (e.g., 20-50 mM).Can help mask residual silanol interactions and maintain a stable pH, leading to improved peak symmetry.[4][5]
Mobile Phase Additive Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05 M).TEA is a small, charged molecule that preferentially interacts with active silanol sites, preventing the analyte from doing so. This is a more traditional method.[4]
Column Chemistry Switch to a high-purity, fully end-capped C18 or a polar-embedded phase column.Modern columns have fewer accessible silanol groups, providing better peak shapes for polar and basic compounds without requiring mobile phase additives.[4][7]
Temperature Increase the column temperature (e.g., to 40°C).Can improve mass transfer kinetics and reduce mobile phase viscosity, sometimes leading to sharper, more symmetrical peaks.[14][15]
Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.Using a solvent stronger than the mobile phase can cause peak distortion and fronting/tailing. Matching the sample solvent to the mobile phase is ideal.[1][11]
Injection Volume Reduce the injection volume or dilute the sample.Prevents column overload, which can cause both peak tailing and fronting.

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Elution Program: Gradient elution. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. Example: 0-20 min, 30-80% B; 20-25 min, 80-95% B; 25-30 min, hold at 95% B; followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 40°C.[14]

  • Detection Wavelength: Determined by UV scan of this compound standard (e.g., start with 210 nm or a specific wavelength if known).

  • Injection Volume: 10 µL.[14]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).

Protocol 2: Systematic Troubleshooting of Peak Tailing
  • Step 1: Confirm the Issue. Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.[2]

  • Step 2: Check for Obvious Instrumental Issues.

    • Inspect all fittings for leaks or improper seating.

    • Minimize tubing length and use narrow-bore tubing (0.12-0.17 mm ID) between the column and detector.

  • Step 3: Test for Column Overload.

    • Inject a sample at half the original concentration. If the peak shape improves, the original sample was overloaded.

  • Step 4: Optimize the Mobile Phase.

    • Prepare a fresh mobile phase with a pH of ~2.7 using 0.1% formic acid. Equilibrate the column thoroughly.

    • If tailing persists, increase the buffer concentration (if using a buffer) or try a different organic modifier (e.g., methanol instead of acetonitrile).

  • Step 5: Evaluate the Column.

    • If mobile phase optimization fails, the column may be contaminated or degraded.

    • Disconnect the column from the detector and perform a cleaning flush (e.g., 20 column volumes of water, then 20 of methanol, then 20 of isopropanol).[1]

    • If cleaning does not help, substitute the column with a new, high-quality end-capped column of the same chemistry to confirm if the original column was the problem.[2]

Troubleshooting Workflow

G start Peak Tailing Observed (Asymmetry > 1.5) check_system Check for Instrumental Issues (Fittings, Dead Volume) start->check_system is_system_ok Instrumental Issues Found? check_system->is_system_ok fix_system Fix Connections Use Narrow Tubing is_system_ok->fix_system Yes check_sample Check for Sample Issues (Overload, Solvent) is_system_ok->check_sample No resolved Peak Shape Improved fix_system->resolved is_sample_ok Sample Issues Found? check_sample->is_sample_ok fix_sample Dilute Sample Reduce Injection Volume Match Sample Solvent is_sample_ok->fix_sample Yes check_chemical Investigate Chemical Interactions is_sample_ok->check_chemical No fix_sample->resolved is_ph_low Is Mobile Phase pH < 3? check_chemical->is_ph_low lower_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) is_ph_low->lower_ph No check_column Evaluate Column Condition & Chemistry is_ph_low->check_column Yes lower_ph->resolved is_column_good Using Modern End-Capped Column? check_column->is_column_good change_column Switch to High-Purity End-Capped Column is_column_good->change_column No clean_column Column Contaminated? Flush with Strong Solvent is_column_good->clean_column Yes change_column->resolved is_clean_effective Did Cleaning Work? clean_column->is_clean_effective replace_column Replace Column is_clean_effective->replace_column No is_clean_effective->resolved Yes replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Otophylloside O LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Otophylloside O.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][4]

Q2: What are the common signs of matrix effects in my this compound LC-MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[1]

  • Inaccurate quantification, with results being either unexpectedly low (ion suppression) or high (ion enhancement).[1]

  • A significant difference in the slope of calibration curves prepared in pure solvent versus those prepared in the sample matrix.

  • Erratic or drifting instrument response for the analyte over a series of injections.[5]

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The most common method is the post-extraction spike method.[1][6][7] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect (ME) can be calculated using the following formula:

  • ME (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

Ion suppression is a common challenge in LC-MS, particularly when dealing with complex biological matrices.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the LC-MS system.[8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating this compound.[9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[9]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[8][9]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and other matrix components that can cause significant ion suppression.[9] If using PPT, consider further cleanup steps.

  • Chromatographic Separation Improvement: Enhance the separation of this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.

    • UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide better resolution and narrower peaks, which can help to separate the analyte from matrix interferences.[9]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][6] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Issue 2: Poor Reproducibility and Accuracy in Quantification

Inconsistent and inaccurate results are often a direct consequence of uncompensated matrix effects.

Troubleshooting Steps:

  • Utilize an Appropriate Internal Standard (IS): An internal standard is crucial for reliable quantification in the presence of matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing the most accurate correction.[1][10][11]

    • Structural Analog: If a SIL-IS is not available, a close structural analog that co-elutes with this compound can be used.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[12][13] This helps to compensate for the matrix effect by ensuring that the standards and samples are affected similarly.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare a Neat Standard Solution: Dissolve a known amount of this compound reference standard in the initial mobile phase to create a stock solution. Further dilute this stock to a concentration that is within the linear range of the assay (e.g., mid-range of the calibration curve).

  • Extract Blank Matrix: Process a sample of the blank biological matrix (e.g., plasma, urine) using the established sample preparation protocol (e.g., SPE, LLE, or PPT).

  • Prepare Post-Extraction Spiked Sample: Take a known volume of the extracted blank matrix and spike it with the this compound standard solution to achieve the same final concentration as the neat standard solution.

  • LC-MS Analysis: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS system and record the peak areas for this compound.

  • Calculate Matrix Effect: Use the formula provided in FAQ A3 to calculate the percentage of matrix effect.

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data for matrix effect assessment across different sample preparation techniques.

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)Interpretation
Protein Precipitation (PPT)1,520,000850,00055.9Significant Ion Suppression
Liquid-Liquid Extraction (LLE)1,520,0001,230,00080.9Moderate Ion Suppression
Solid-Phase Extraction (SPE)1,520,0001,450,00095.4Minimal Matrix Effect

Visualizations

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation Sample Biological Sample (e.g., Plasma) Extraction1 Extraction (e.g., SPE) Sample->Extraction1 Blank_Matrix Blank Matrix Extraction2 Extraction (e.g., SPE) Blank_Matrix->Extraction2 Spiked_Sample Spiked Sample (Pre-extraction) Post_Spike Post-extraction Spike with this compound Extraction2->Post_Spike LCMS_Analysis1 LC-MS Analysis Post_Spike->LCMS_Analysis1 Analyte in Matrix (B) Calculate_ME Calculate Matrix Effect ME(%) = (B/A) * 100 LCMS_Analysis1->Calculate_ME LCMS_Analysis2 LC-MS Analysis LCMS_Analysis2->Calculate_ME Neat_Solution Neat this compound Standard Solution (A) Neat_Solution->LCMS_Analysis2 Analyte in Solvent (A) Mitigation_Strategy cluster_prep Sample Cleanup cluster_chrom LC Method cluster_compensate Quantification Start Matrix Effect Identified Prep Optimize Sample Preparation Start->Prep Chrom Improve Chromatographic Separation Start->Chrom Compensate Compensation Strategies Start->Compensate SPE Solid-Phase Extraction (SPE) Prep->SPE LLE Liquid-Liquid Extraction (LLE) Prep->LLE Dilution Sample Dilution Prep->Dilution Gradient Modify Gradient Chrom->Gradient Column Change Column Chemistry Chrom->Column UHPLC Use UHPLC Chrom->UHPLC SIL_IS Stable Isotope-Labeled IS Compensate->SIL_IS Matrix_Matched Matrix-Matched Calibrants Compensate->Matrix_Matched End Reliable Quantification SPE->End LLE->End Dilution->End Gradient->End Column->End UHPLC->End SIL_IS->End Matrix_Matched->End

References

Technical Support Center: Scaling Up Otophylloside O Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Otophylloside O. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a C-21 steroidal glycoside, a type of natural product with potential therapeutic applications.[1][2] It is primarily isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[1][2][3]

Q2: What are the main challenges when scaling up the purification of this compound?

Scaling up the purification of natural products like this compound presents several challenges, including:

  • Maintaining resolution and purity at a larger scale.

  • Ensuring linear and predictable scalability from analytical to preparative chromatography.[4]

  • The high cost and availability of large quantities of high-quality stationary phase.

  • Handling larger volumes of solvents and crude extracts.

  • Potential for increased complexity of the extract matrix at larger scales.

Q3: Which chromatographic techniques are most suitable for scaling up this compound purification?

A combination of chromatographic techniques is typically employed. Initial fractionation of the crude extract is often performed using silica gel column chromatography.[5][6] This is followed by preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound to achieve high purity.[6]

Q4: How can I maintain the same separation performance when moving from an analytical HPLC column to a preparative column?

To maintain separation performance during scale-up, it is crucial to keep the linear velocity of the mobile phase constant. This is achieved by increasing the flow rate in proportion to the square of the increase in the column's internal diameter. The bed height of the stationary phase should also be kept consistent.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the scaled-up purification of this compound, particularly focusing on preparative HPLC.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Tailing in Preparative HPLC Column overloading.Reduce the sample load. The capacity of a preparative column depends on the complexity of the sample and the required resolution.
Inappropriate mobile phase composition.Re-optimize the mobile phase. A small change in solvent ratios can significantly impact resolution.
Column degradation.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be repacked or replaced.
High Backpressure in Preparative HPLC System Blockage in the system (e.g., frits, tubing).Systematically check and clean or replace components, starting from the detector and moving towards the pump.
Precipitation of the sample or buffer in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection. Check the solubility of all mobile phase components.
High mobile phase viscosity or flow rate.Reduce the flow rate or consider using a less viscous solvent if compatible with the separation.
Low Yield of Purified this compound Inefficient extraction from the plant material.Optimize the extraction solvent and conditions (e.g., temperature, time). Maceration or Soxhlet extraction with solvents like ethanol or methanol are common.[7]
Loss of compound during fractionation steps.Carefully monitor each step by thin-layer chromatography (TLC) or analytical HPLC to identify where the loss is occurring.
Degradation of this compound.Ensure mild extraction and purification conditions. Avoid extreme pH and high temperatures.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the mobile phase before each injection.

Experimental Protocols

Extraction of Crude this compound from Cynanchum otophyllum

This protocol describes a general method for the extraction of pregnane glycosides from the roots of Cynanchum otophyllum.

Materials:

  • Dried and powdered roots of Cynanchum otophyllum

  • 95% Ethanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the powdered roots of Cynanchum otophyllum with 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Stir the mixture periodically for 3-5 days to ensure thorough extraction.

  • Filter the extract to separate the plant debris from the liquid extract.

  • Repeat the extraction process on the plant residue two more times to maximize the yield.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Scaled-Up Purification of this compound

This protocol outlines a two-step chromatographic procedure for the purification of this compound from the crude extract.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract from Cynanchum otophyllum

  • Silica gel (100-200 mesh)

  • Glass column of appropriate size for the amount of crude extract

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in chloroform and pack the column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Collect fractions of a consistent volume using a fraction collector.

  • Monitor the fractions by TLC to identify those containing this compound.

  • Combine the fractions rich in this compound and evaporate the solvent.

Step 2: Preparative HPLC (Final Purification)

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column

  • HPLC-grade solvents: Acetonitrile (ACN) and Water (H₂O)

  • Filtration apparatus for mobile phase and sample

Procedure:

  • Develop an analytical HPLC method to determine the optimal mobile phase for the separation of this compound. A common mobile phase for pregnane glycosides is a gradient of acetonitrile and water.[6]

  • Scale up the analytical method to the preparative column. The flow rate should be adjusted based on the column dimensions to maintain the linear velocity.

  • Dissolve the partially purified this compound fraction in the initial mobile phase composition and filter it through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC column.

  • Run the preparative HPLC using the scaled-up gradient conditions.

  • Monitor the elution profile with the UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Data Presentation

Table 1: Comparison of Analytical and Scaled-Up Preparative HPLC Parameters
ParameterAnalytical ScalePreparative Scale (Example)
Column C18, 4.6 x 250 mm, 5 µmC18, 50 x 250 mm, 10 µm
Flow Rate 1.0 mL/min118 mL/min
Sample Load 1-5 mg300-1000 mg
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient (same gradient profile)
Detection UV at 220 nmUV at 220 nm

Note: The preparative scale parameters are illustrative and should be optimized based on the specific column and equipment used.

Mandatory Visualizations

Logical Workflow for Troubleshooting Preparative HPLC Issues

G start High-Purity this compound Required prep_hplc Run Preparative HPLC start->prep_hplc check_purity Check Purity and Yield prep_hplc->check_purity success Successful Purification check_purity->success Meets Specs troubleshoot Identify Issue check_purity->troubleshoot Fails Specs poor_resolution Poor Resolution troubleshoot->poor_resolution Resolution Issue high_backpressure High Backpressure troubleshoot->high_backpressure Pressure Issue low_yield Low Yield troubleshoot->low_yield Yield Issue optimize_load Reduce Sample Load poor_resolution->optimize_load optimize_mobile_phase Optimize Mobile Phase poor_resolution->optimize_mobile_phase check_system Check for Blockages high_backpressure->check_system check_sample_sol Ensure Sample Solubility high_backpressure->check_sample_sol optimize_extraction Optimize Extraction low_yield->optimize_extraction monitor_steps Monitor Fractionation Steps low_yield->monitor_steps optimize_load->prep_hplc optimize_mobile_phase->prep_hplc check_system->prep_hplc check_sample_sol->prep_hplc optimize_extraction->prep_hplc monitor_steps->prep_hplc

Caption: Troubleshooting workflow for preparative HPLC purification.

Representative Signaling Pathway for Cytotoxic Pregnane Glycosides

While the specific signaling pathway for this compound has not been fully elucidated, many cytotoxic pregnane glycosides isolated from Cynanchum species exert their effects by inducing apoptosis. The diagram below illustrates a representative intrinsic apoptosis pathway that can be activated by such compounds.

G cluster_cell Cell cluster_mito Mitochondrion cyto_c Cytochrome c apaf1 Apaf-1 cyto_c->apaf1 compound Cytotoxic Pregnane Glycoside (e.g., this compound) bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bax_bak->cyto_c Release casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Representative intrinsic apoptosis signaling pathway.

References

Technical Support Center: Purity Assessment of Isolated Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity assessment of isolated Otophylloside O. This resource is designed for researchers, scientists, and drug development professionals working with this C21 steroidal glycoside from Cynanchum otophyllum. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it isolated?

This compound is a C21 steroidal glycoside, a type of saponin. It is a natural product isolated from the roots of Cynanchum otophyllum[1]. This plant is known to contain a variety of other structurally related steroidal glycosides, which may be present as impurities in isolated samples[1].

Q2: What are the primary methods for assessing the purity of an isolated this compound sample?

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. Due to the general lack of a strong UV chromophore in many steroidal glycosides, detection can be achieved using a UV detector at low wavelengths (e.g., 203-210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight and can be coupled with HPLC (LC-MS) for impurity identification.

Q3: What are the expected sources of impurities in an this compound sample?

Impurities can arise from several sources:

  • Co-occurring natural products: The extract of Cynanchum otophyllum contains other similar steroidal glycosides which may co-elute during purification[1].

  • Reagents and solvents: Impurities from solvents and reagents used during the extraction and purification process.

  • Degradation products: this compound, like other glycosides, can be susceptible to degradation under certain conditions (e.g., harsh pH, high temperature, light exposure)[2][3].

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity assessment of this compound.

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample concentration.- Ensure the mobile phase pH is suitable for the analyte.- Use a new or thoroughly cleaned column.
No or low signal with UV detection - this compound may have weak UV absorbance at the selected wavelength.- Use a lower wavelength (203-210 nm).- Consider using an Evaporative Light Scattering Detector (ELSD) for more sensitive detection of saponins.
Presence of unexpected peaks - Contamination from sample preparation.- Degradation of the sample.- Use high-purity solvents and clean vials.- Prepare fresh samples and store them appropriately (e.g., at low temperatures, protected from light)[2][3].
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.
NMR Spectroscopy Issues
Problem Potential Cause Troubleshooting Steps
Broad peaks in 1H NMR spectrum - Presence of paramagnetic impurities.- Sample aggregation.- Insufficient sample purity.- Filter the sample through a small plug of celite.- Try a different deuterated solvent or adjust the sample concentration.- Further purify the sample using techniques like preparative HPLC.
Difficulty in assigning peaks - Overlapping signals from impurities or complex spin systems.- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.- Compare the spectrum with published data for similar C21 steroidal glycosides.
Presence of solvent peaks - Incomplete evaporation of solvents used in purification.- Dry the sample thoroughly under high vacuum before dissolving in deuterated solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • UV/Vis detector or an Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • This compound standard (if available) and isolated sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the isolated this compound in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) % B
      0 30
      20 70
      25 90
      30 90
      31 30

      | 40 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm or ELSD (Drift tube: 50 °C, Nebulizer gas: Nitrogen at 2.5 L/min).

  • Data Analysis: Calculate the purity of the isolated this compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Methanol-d4, Pyridine-d5).

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts and coupling constants with published data for this compound or structurally similar C21 steroidal glycosides to confirm the structure and identify any impurities.

Expected 1H and 13C NMR Chemical Shift Ranges for C21 Steroidal Glycosides:

Functional Group 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Steroid Methyl Protons (C-18, C-19) 0.8 - 1.510 - 25
Steroid Methylene/Methine Protons 1.0 - 2.520 - 60
Olefinic Protons (if present) 5.0 - 6.0120 - 140
Anomeric Protons (Sugar Moiety) 4.2 - 5.595 - 105
Other Sugar Protons 3.0 - 4.560 - 85

Note: These are general ranges and the exact chemical shifts will depend on the specific structure and the solvent used.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_isolation Isolation of this compound cluster_purity_assessment Purity Assessment plant Cynanchum otophyllum Roots extraction Solvent Extraction plant->extraction purification Column Chromatography extraction->purification isolated_compound Isolated this compound purification->isolated_compound hplc HPLC Analysis isolated_compound->hplc nmr NMR Spectroscopy isolated_compound->nmr ms Mass Spectrometry isolated_compound->ms purity_report Purity Report & Structural Confirmation hplc->purity_report nmr->purity_report ms->purity_report

Caption: Workflow for the isolation and purity assessment of this compound.

Potential Degradation Pathways of Steroidal Glycosides

degradation_pathways Otophylloside_O This compound (Intact Glycoside) Secondary_Glycoside Secondary Glycoside (Partial Sugar Loss) Otophylloside_O->Secondary_Glycoside Hydrolysis (Acid/Base/Enzyme) Isomer Isomerized Product Otophylloside_O->Isomer Heat/Light Oxidized_Product Oxidized Product Otophylloside_O->Oxidized_Product Oxidation Aglycone Aglycone (Sapogenin) (Complete Sugar Loss) Secondary_Glycoside->Aglycone Hydrolysis

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Otophylloside O Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of Otophylloside O. It addresses common challenges and potential sources of artifact formation during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

This compound is a C-21 steroidal glycoside, a type of natural product with a complex structure. Its primary source is the roots of plants from the Cynanchum genus, such as Cynanchum otophyllum.

Q2: What are the most common challenges encountered during the isolation of this compound?

The most frequent issues are low yield, the presence of impurities that are difficult to separate, and the formation of artifacts. Artifacts are compounds that are not naturally present in the source material but are generated during the extraction and purification process due to chemical transformations of the target molecule.

Q3: What are the primary causes of artifact formation in this compound isolation?

Artifact formation is often a result of the inherent instability of certain functional groups within the this compound molecule under specific experimental conditions. The most common causes include:

  • Acidic Conditions: Can lead to the hydrolysis of glycosidic bonds and the ester linkage.

  • Basic Conditions: Can also promote hydrolysis of the ester group.

  • Elevated Temperatures: Can accelerate degradation reactions.

  • Reactive Solvents: Certain solvents, particularly alcohols, can potentially react with the molecule under specific conditions.

Q4: How can I minimize the formation of artifacts?

To reduce the risk of artifact formation, it is recommended to:

  • Maintain a neutral pH throughout the extraction and purification process.

  • Avoid excessively high temperatures; conduct extractions and solvent evaporation at low temperatures (e.g., under vacuum).

  • Use high-purity solvents to prevent reactions with contaminants.

  • Minimize the duration of each step in the isolation protocol.

Troubleshooting Guide

This section addresses specific problems you might encounter during the isolation of this compound.

Problem Potential Cause Recommended Solution
Low final yield of this compound Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the plant matrix.Degradation during Extraction/Purification: Harsh conditions (e.g., high temperature, extreme pH) may be degrading the target compound.Optimize Extraction: Experiment with different solvent systems (e.g., varying ratios of ethanol/water or methanol/water). Consider using techniques like sonication or microwave-assisted extraction at controlled temperatures.Milder Conditions: Use a rotary evaporator at low temperatures (e.g., < 40°C) for solvent removal. Ensure all aqueous solutions are buffered to a neutral pH.
Presence of an unexpected compound with a lower molecular weight, lacking the full sugar chain. Acid-Catalyzed Hydrolysis of Glycosidic Bonds: Traces of acid in the solvents or on the chromatography media may have cleaved one or more sugar units from this compound.Neutralize Equipment and Solvents: Ensure all glassware is thoroughly rinsed and free of acidic residues. Use neutralized silica gel for column chromatography or consider alternative stationary phases like C18.Avoid Acidic Reagents: Do not use acidic modifiers in your mobile phase for chromatography unless absolutely necessary and validated.
Detection of 4-hydroxybenzoic acid and a modified this compound aglycone in the purified fraction. Hydrolysis of the Ester Linkage: The 4-hydroxybenzoate ester group is susceptible to hydrolysis under either acidic or basic conditions.Maintain Neutral pH: Strictly control the pH of all solutions to be within the 6-8 range. Avoid prolonged exposure to even mildly acidic or basic conditions.Use Aprotic Solvents where possible: For partitioning and chromatography, prioritize the use of aprotic solvents where the compound is soluble.
Observation of an isomeric impurity of this compound. Epimerization of the Steroidal Ketone: The ketone group on the steroidal backbone can undergo epimerization (a change in stereochemistry at a single chiral center) in the presence of acid or base.Strict pH Control: As with hydrolysis, maintaining a neutral pH is critical to prevent epimerization.[1]Gentle Handling: Avoid unnecessarily long processing times, especially during steps where the sample is in solution.

Experimental Protocols

Below are generalized methodologies for key experiments in the isolation of this compound.

1. Extraction of Crude Saponins

  • Plant Material: Air-dried and powdered roots of Cynanchum otophyllum.

  • Extraction Solvent: 80% aqueous ethanol or 95% methanol.

  • Procedure:

    • Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours, or perform reflux extraction at a controlled, low temperature (e.g., 50-60°C) for 2-4 hours.

    • Filter the extract and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the n-butanol fraction.

2. Chromatographic Purification

  • Stationary Phases: Silica gel, MCI gel, or C18 reversed-phase silica.

  • Mobile Phases: Gradients of chloroform-methanol for normal phase, or methanol-water/acetonitrile-water for reversed-phase chromatography.

  • Procedure:

    • Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds with similar Rf values to this compound.

    • Further purify the pooled fractions using reversed-phase (C18) column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is obtained.

Visualizations

Diagram 1: General Workflow for this compound Isolation

G Figure 1: Generalized Experimental Workflow A Dried & Powdered Cynanchum otophyllum Roots B Extraction (e.g., 80% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Chloroform, Ethyl Acetate, n-Butanol) C->D E n-Butanol Fraction (Enriched in this compound) D->E F Column Chromatography (e.g., Silica Gel, C18) E->F G Semi-purified Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: A typical multi-step process for isolating this compound.

Diagram 2: Potential Artifact Formation Pathways

G Figure 2: Key Degradation Pathways cluster_0 This compound (Intact Molecule) cluster_1 Artifacts OtophyllosideO This compound (Steroid-Sugar-Ester) Artifact1 Hydrolyzed Glycoside (Loss of sugar units) OtophyllosideO->Artifact1 Acidic Conditions (Glycosidic Bond Cleavage) Artifact2 Hydrolyzed Ester (Loss of 4-hydroxybenzoate) OtophyllosideO->Artifact2 Acidic/Basic Conditions (Ester Hydrolysis) Artifact3 Epimerized Steroid (Change in stereochemistry) OtophyllosideO->Artifact3 Acidic/Basic Conditions (Ketone Epimerization)

References

Technical Support Center: Enhancing Chromatographic Resolution of Otophyllosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of Otophyllosides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of Otophylloside isomers?

A1: The resolution of structurally similar compounds like Otophylloside isomers is primarily influenced by three factors in HPLC: column efficiency (N), selectivity (α), and retention factor (k).[1] Selectivity (α) is often the most critical and can be manipulated by changing the mobile phase composition or the stationary phase chemistry.[1][2]

Q2: I am observing poor peak shape (e.g., tailing or fronting) for my Otophylloside peaks. What are the likely causes?

A2: Poor peak shape can result from several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase. If you are using a silica-based column, residual silanols can interact with polar functional groups on the Otophyllosides, leading to peak tailing. Consider using a column with end-capping or operating at a different pH to minimize these interactions.

Q3: Can I use the same HPLC method for both analytical and preparative scale separation of Otophyllosides?

A3: While the principles are the same, direct transfer of an analytical method to a preparative scale often requires modification.[3] Gradient profiles, flow rates, and sample loading need to be adjusted to maintain resolution while handling larger sample amounts. It is crucial to use the same stationary phase for both scales to ensure comparable selectivity.[3]

Q4: Are there alternative techniques to HPLC for separating challenging Otophylloside isomers?

A4: Yes, for isomers that are particularly difficult to resolve by HPLC, other techniques can be employed. High-resolution ion mobility-mass spectrometry (HRIM-MS) is a powerful method for separating isomers in the gas phase based on their size and shape.[4][5] Supercritical fluid chromatography (SFC) can also offer different selectivity compared to reversed-phase HPLC and may provide better resolution for certain isomers.[6]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Otophylloside Isomers

This is a common challenge due to the structural similarity of isomers. The following steps provide a systematic approach to improving resolution.

Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution or Co-elution of Otophylloside Peaks step1 Modify Mobile Phase Strength (Adjust % Organic Solvent) start->step1 Decrease organic solvent % to increase retention step2 Change Mobile Phase Selectivity (Switch Organic Solvent or Adjust pH) step1->step2 If retention changes but resolution is still poor step3 Evaluate Stationary Phase (Test Different Column Chemistries) step2->step3 If selectivity is not sufficiently improved step4 Optimize Other Parameters (Temperature, Flow Rate) step3->step4 For fine-tuning the separation end Resolution Achieved step4->end

Caption: Workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the Otophyllosides, potentially leading to better separation.[1][7]

  • Change Mobile Phase Selectivity:

    • Switch Organic Solvent: If you are using acetonitrile, try substituting it with methanol or vice-versa. The different solvent properties can alter the selectivity between isomers.

    • Modify pH: If the Otophyllosides have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[7] Using a buffer is recommended to maintain a stable pH.

  • Evaluate Different Stationary Phases: Standard C18 columns may not always provide the best selectivity for isomers.[8] Consider columns with different chemistries that can offer alternative separation mechanisms:

    • Phenyl-Hexyl: Provides π-π interactions which can be beneficial for separating aromatic glycosides.[1]

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can be very effective for separating compounds with varying polarity and charge states.[8]

  • Optimize Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity. However, it may also decrease retention time.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your analysis.

Troubleshooting Workflow

G cluster_1 Troubleshooting Inconsistent Retention Times start Inconsistent Retention Times check1 Ensure Proper Column Equilibration start->check1 check2 Verify Mobile Phase Preparation check1->check2 If properly equilibrated check3 Check for System Leaks check2->check3 If mobile phase is correct check4 Confirm Consistent Column Temperature check3->check4 If no leaks are found solution Stable Retention Times check4->solution

Caption: Logical steps to diagnose inconsistent retention times.

Detailed Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • System Integrity: Check for any leaks in the HPLC system, as this can lead to fluctuations in flow rate and pressure.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Data Presentation

The following tables present hypothetical data illustrating how different chromatographic parameters can influence the resolution of two Otophylloside isomers (Otophylloside A and Otophylloside B).

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (Acetonitrile:Water)Retention Time (min) - Otophylloside ARetention Time (min) - Otophylloside BResolution (Rs)
60:404.24.50.8
55:455.86.31.3
50:508.19.01.8

Table 2: Effect of Stationary Phase on Resolution

Column TypeMobile PhaseRetention Time (min) - Otophylloside ARetention Time (min) - Otophylloside BResolution (Rs)
C1850:50 ACN:H₂O8.19.01.8
Phenyl-Hexyl50:50 ACN:H₂O9.510.82.2
Mixed-Mode50:50 ACN:H₂O with 0.1% Formic Acid7.28.52.5

Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Otophylloside Isomers

This protocol describes a starting point for developing a high-resolution separation method for Otophylloside isomers using a Phenyl-Hexyl stationary phase.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and diode array detector (DAD).

  • Column:

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 60% B

    • 20-22 min: 60% to 90% B

    • 22-25 min: Hold at 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: Hold at 30% B for re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection:

    • DAD, 210 nm (or the λmax of Otophyllosides)

  • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve the Otophylloside sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation for Otophylloside Analysis from Plant Material

This protocol outlines a general procedure for extracting Otophyllosides from a plant matrix for subsequent HPLC analysis.

  • Drying and Grinding: Dry the plant material at 40°C for 48 hours and grind it into a fine powder.

  • Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation: Evaporate the methanol from the combined filtrates under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the aqueous residue in 50 mL of water.

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 50 mL) and ethyl acetate (3 x 50 mL) to remove non-polar and moderately polar interferences. The Otophyllosides are expected to remain in the aqueous or ethyl acetate fraction depending on their polarity.

  • Final Preparation: Evaporate the desired fraction to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Signaling Pathway Visualization

While the specific signaling pathways affected by Otophyllosides would need to be determined experimentally, the following diagram illustrates a hypothetical mechanism where an Otophylloside could inhibit a pro-inflammatory signaling cascade.

G cluster_pathway Hypothetical Anti-Inflammatory Pathway of an Otophylloside receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression otophylloside Otophylloside otophylloside->kinase2 Inhibits

Caption: Hypothetical signaling pathway showing Otophylloside inhibition.

References

Otophylloside O sample preparation for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and use of Otophylloside O in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural steroidal glycoside isolated from the roots of Cynanchum otophyllum. Its CAS number is 1326583-08-7.[1][2] It belongs to a class of compounds known for their potential biological activities.

Q2: What is the best solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Commercial suppliers offer this compound pre-dissolved in DMSO, typically at a concentration of 10 mM, indicating its good solubility and stability in this solvent.[3] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Briefly vortex and/or sonicate the solution to ensure it is fully dissolved. For accurate concentration determination, consider the purity of the compound provided by the supplier.

Q4: How should I store this compound and its stock solutions?

  • Solid Compound: Store the solid form of this compound at 2-8°C for up to 24 months, protected from light and moisture.[3]

  • Stock Solutions in DMSO: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Under these conditions, the solution is generally stable for at least several months.[5][6]

Q5: What are the potential bioactivities of this compound?

While specific bioassay data for this compound is limited in publicly available literature, related compounds from the same plant, such as Otophylloside B and Otophylloside N, have demonstrated neuroprotective and anti-aging effects.[7] Therefore, this compound is a candidate for investigation in assays related to neuroscience, cancer, and inflammation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation in stock solution upon storage The compound may have limited long-term stability at the stored concentration, or the solvent may have absorbed water.Warm the solution to room temperature and vortex or sonicate to redissolve. If precipitation persists, consider preparing a fresh stock solution. Ensure the use of anhydrous DMSO and tightly sealed storage vials.
Precipitation when diluting stock solution in aqueous buffer or cell culture medium The compound has low aqueous solubility, and the final concentration exceeds its solubility limit in the aqueous environment.Decrease the final concentration of this compound. Increase the percentage of co-solvent (like DMSO) if the experimental system allows, but keep it below toxic levels (typically ≤0.5% for cell-based assays).[4] Consider using a surfactant or other solubilizing agent, but validate its compatibility with the assay.
Inconsistent or unexpected results in bioassays The compound may have degraded due to improper storage or handling. The final DMSO concentration might be affecting the cells or the assay components.Use a fresh aliquot of the stock solution for each experiment. Prepare a vehicle control with the same final DMSO concentration as the test samples to account for any solvent effects.
Difficulty dissolving the solid compound The compound may require more energy to dissolve.Gently warm the solution (e.g., to 37°C) and use sonication or extended vortexing to aid dissolution.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic potential of this compound on a selected cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)Data from experiment100
0.1Data from experimentCalculated value
1Data from experimentCalculated value
10Data from experimentCalculated value
50Data from experimentCalculated value
100Data from experimentCalculated value
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons

This protocol assesses the potential of this compound to protect primary neurons from glutamate-induced excitotoxicity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Primary cortical neurons

  • Neuronal culture medium

  • Glutamate solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • Poly-D-lysine and Laminin for plate coating

  • 24-well or 96-well cell culture plates

Procedure:

  • Neuron Culture:

    • Coat culture plates with poly-D-lysine and laminin.

    • Isolate and plate primary cortical neurons at a suitable density.

    • Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in neuronal culture medium.

    • Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control.

    • Incubate for 2 hours.

  • Induction of Excitotoxicity:

    • Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 50 µM), except for the untreated control wells.

    • Incubate for 24 hours.

  • Assessment of Neuronal Viability:

    • Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated group.

Quantitative Data Summary:

TreatmentAbsorbance (570 nm) (Mean ± SD)Neuronal Viability (%)
Untreated ControlData from experiment100
Vehicle + GlutamateData from experimentCalculated value
1 µM this compound + GlutamateData from experimentCalculated value
10 µM this compound + GlutamateData from experimentCalculated value
50 µM this compound + GlutamateData from experimentCalculated value

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis solid This compound (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve working Working Dilutions in Medium stock->working Dilute treatment Compound Treatment working->treatment seeding Cell Seeding seeding->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., MTT) incubation->readout data Data Collection readout->data analysis Calculate Viability/Protection data->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for bioassays with this compound.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_results Inconsistent Results start Problem Encountered precip_stock Precipitation in Stock start->precip_stock precip_working Precipitation in Working Solution start->precip_working inconsistent Inconsistent Data start->inconsistent warm_sonicate Warm & Sonicate precip_stock->warm_sonicate Action lower_conc Lower Final Concentration precip_working->lower_conc Action solution_clear solution_clear warm_sonicate->solution_clear Clear? end_yes Problem Resolved lower_conc->end_yes check_dmso Verify DMSO Control inconsistent->check_dmso Check fresh_aliquot Fresh Aliquot inconsistent->fresh_aliquot Use check_dmso->end_yes fresh_aliquot->end_yes solution_clear->end_yes Yes new_stock Prepare Fresh Stock solution_clear->new_stock No

References

Minimizing epimerization of Otophylloside O during extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the epimerization of Otophylloside O during extraction and purification processes. The following information is curated to assist in maintaining the stereochemical integrity of this C-21 steroidal glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. Like many complex natural products, its biological activity is highly dependent on its specific three-dimensional structure, including the stereochemistry at its numerous chiral centers. Epimerization, the change in configuration at one of these centers, can lead to a significant reduction or complete loss of desired pharmacological activity, or potentially introduce unintended biological effects.

Q2: What is epimerization in the context of this compound?

Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. The resulting molecule is called an epimer, which is a type of diastereomer. For this compound, with its complex steroidal backbone and multiple sugar residues (including cymarose), there are numerous chiral centers susceptible to this change, particularly under harsh experimental conditions.

Q3: Which chiral centers in this compound are most susceptible to epimerization?

While specific stability studies on this compound are not extensively available, based on the general chemistry of steroidal glycosides, the following centers are likely to be more susceptible:

  • C-20 on the steroidal aglycone: The acetyl group at C-17 can facilitate enolization at C-20 under both acidic and basic conditions, leading to epimerization.

  • Anomeric carbons of the sugar moieties: The glycosidic linkages can be susceptible to hydrolysis and reformation, which can potentially lead to anomerization (a form of epimerization at the anomeric carbon).

  • Chiral centers adjacent to carbonyl groups or in environments that allow for enolate formation within the sugar residues could also be at risk, although typically to a lesser extent than C-20.

Q4: What are the main factors that can cause epimerization of this compound during extraction?

The primary factors that can induce epimerization include:

  • pH: Both strongly acidic and strongly basic conditions can catalyze epimerization.

  • Temperature: Elevated temperatures can provide the activation energy needed for epimerization to occur, especially in the presence of acidic or basic catalysts.

  • Solvents: Protic solvents, especially in combination with acids or bases, can facilitate proton exchange that leads to epimerization.

  • Extraction Time: Prolonged exposure to any of the above adverse conditions increases the likelihood and extent of epimerization.

Troubleshooting Guide: Minimizing Epimerization

This guide provides solutions to common issues encountered during the extraction and purification of this compound that may lead to epimerization.

Problem Potential Cause Recommended Solution
Presence of an unknown peak with the same mass as this compound in LC-MS analysis. Epimerization has likely occurred, resulting in a diastereomer that may have a different retention time but the same mass.- Optimize extraction conditions: Lower the temperature, use a neutral pH buffer if possible, and minimize extraction time. - Modify chromatographic method: Improve the resolution of your HPLC method to better separate the epimers. Consider using a chiral column or derivatization followed by normal phase HPLC. - Confirm structure: Isolate the unknown peak and perform detailed NMR analysis to confirm its structure as an epimer of this compound.
Reduced biological activity of the purified this compound compared to literature values. The sample may be a mixture of the desired active compound and its less active or inactive epimer(s).- Re-purify the sample: Use a high-resolution chromatographic technique to separate the epimers. - Re-evaluate extraction protocol: Implement milder extraction conditions as outlined in this guide. - Perform quantitative analysis: Use a validated analytical method (e.g., HPLC with a well-resolved peak for the main isomer) to determine the purity of your sample with respect to its epimers.
Inconsistent results between different extraction batches. Variability in extraction parameters (temperature, pH, time) is leading to different levels of epimerization.- Standardize the extraction protocol: Ensure all parameters are tightly controlled and documented for each batch. - Use fresh, high-quality solvents: Old or impure solvents can contain acidic or basic impurities that promote epimerization. - Monitor for epimerization: Routinely analyze a small sample from each batch by HPLC to check for the presence of epimers.

Data Presentation: Impact of Extraction Conditions on Saponin Stability

While specific quantitative data for this compound epimerization is limited, the following table summarizes general findings for saponin stability under various extraction conditions, which can be extrapolated to infer best practices for this compound.

Parameter Condition General Effect on Saponin Stability Recommendation for this compound
Temperature Low (e.g., 4-25°C)Minimal degradation and epimerization.Ideal for extraction, though efficiency may be lower.
Moderate (e.g., 40-60°C)Increased extraction efficiency with a moderate risk of degradation.[1]A good compromise for initial extraction trials.
High (e.g., >70°C)Significant risk of thermal degradation and epimerization.[1]Avoid prolonged exposure.
pH Acidic (pH < 4)Risk of hydrolysis of glycosidic bonds and potential for acid-catalyzed epimerization.Buffer the extraction solvent to a neutral or slightly acidic pH (5-7).
Neutral (pH 6-8)Generally the most stable range for many glycosides.Recommended for minimizing epimerization.
Basic (pH > 9)High risk of epimerization at centers adjacent to carbonyl groups via enolate formation.[2]Avoid strongly basic conditions.
Solvent Methanol/Ethanol (70-80% in water)Effective for saponin extraction.[1]Recommended as the primary extraction solvent.
Protic Solvents (e.g., alcohols)Can facilitate proton transfer, contributing to epimerization in the presence of acids or bases.Use high-purity solvents and consider buffering.
Aprotic Solvents (e.g., acetone, ethyl acetate)May be used in purification steps. Less likely to directly cause epimerization but can contain acidic/basic impurities.Ensure solvents are pure and neutral.

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction, purification, and analysis of this compound, designed to minimize epimerization.

Protocol 1: Optimized Extraction of this compound

This protocol uses mild conditions to minimize the risk of epimerization.

  • Sample Preparation: Air-dry the roots of Cynanchum otophyllum at room temperature and grind to a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare an 80% aqueous methanol (v/v) solution. If necessary, buffer to pH 6.5-7.0 using a suitable buffer system (e.g., phosphate buffer).

  • Extraction Procedure:

    • Macerate the powdered plant material in the extraction solvent at a 1:15 solid-to-liquid ratio.

    • Perform the extraction at room temperature (20-25°C) with continuous stirring for 24 hours.

    • Alternatively, for a faster extraction, use ultrasound-assisted extraction (UAE) at a controlled temperature not exceeding 40°C for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C in a desiccated environment.

Protocol 2: HPLC Method for Detecting Epimerization of this compound

This hypothetical HPLC method is designed to separate potential diastereomers of this compound. Optimization will be required.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). For enhanced separation of epimers, a chiral column (e.g., cellulose or amylose-based) may be necessary.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 30% B

    • 50-60 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or ELSD.

  • Sample Preparation: Dissolve the extract or purified fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample and monitor the chromatogram for closely eluting peaks with the same mass-to-charge ratio as this compound (if using LC-MS). The presence of such peaks is indicative of epimerization.

Protocol 3: Monitoring Epimerization using NMR Spectroscopy

High-resolution NMR can be used to detect and quantify epimers.

  • Sample Preparation: Carefully purify the this compound sample to remove impurities. Dissolve a sufficient amount (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).

  • ¹H NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (≥500 MHz).

    • Carefully examine the signals, particularly those corresponding to protons at or near the chiral centers (e.g., H-20, anomeric protons).

    • The presence of epimers will result in a doubling or splitting of these signals. The integration of these paired signals can be used to determine the ratio of the epimers.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • Epimerization will also lead to distinct signals for the carbons at and near the affected chiral center.

  • 2D NMR Techniques:

    • Use 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of signals and confirm the structure of any observed epimers.

Visualizations

Epimerization_Pathway cluster_conditions Contributing Factors cluster_molecule This compound cluster_prevention Preventative Measures High_Temp High Temperature (>60°C) Otophylloside_O This compound (Native Stereochemistry) High_Temp->Otophylloside_O Induces Extreme_pH Extreme pH (<4 or >9) Extreme_pH->Otophylloside_O Induces Long_Time Prolonged Extraction Time Long_Time->Otophylloside_O Induces Solvent Protic Solvents Solvent->Otophylloside_O Facilitates Epimer Epimerized This compound Otophylloside_O->Epimer Epimerization Low_Temp Low Temperature (e.g., 25-40°C) Low_Temp->Otophylloside_O Prevents Neutral_pH Neutral pH (6-7) Neutral_pH->Otophylloside_O Prevents Short_Time Shortened Extraction (e.g., UAE) Short_Time->Otophylloside_O Prevents Aprotic_Solvent Use of Aprotic Solvents in Purification Aprotic_Solvent->Otophylloside_O Prevents

Caption: Factors influencing the epimerization of this compound.

Experimental_Workflow Plant_Material Powdered C. otophyllum Roots Extraction Optimized Extraction (80% MeOH, neutral pH, <40°C) Plant_Material->Extraction Concentration Concentration (Rotary Evaporation, <40°C) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Otophylloside_O Purified this compound Purification->Pure_Otophylloside_O Analysis Analytical QC Pure_Otophylloside_O->Analysis HPLC HPLC Analysis (Check for epimers) Analysis->HPLC Monitor NMR NMR Analysis (Confirm structure) Analysis->NMR Verify

Caption: Recommended workflow for minimizing this compound epimerization.

References

Technical Support Center: Cryopreservation of Otophylloside O Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the cryopreservation of Otophylloside O stock solutions for researchers, scientists, and drug development professionals. The following information is based on general best practices for the storage of bioactive small molecules and glycosidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For biological experiments, DMSO is a common choice for creating stock solutions.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound can be stored for up to 24 months at 2-8°C when the vial is kept tightly sealed[1].

Q3: How should I store this compound stock solutions for short-term and long-term use?

A3: For short-term use, it is recommended to prepare fresh solutions on the same day of use. If advance preparation is necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks[1]. For longer-term storage, while specific data for this compound is limited, general guidelines for bioactive compounds suggest storing aliquots at -80°C to minimize degradation.

Q4: Why is it important to aliquot my stock solution before cryopreservation?

A4: Aliquoting minimizes the number of freeze-thaw cycles the stock solution is subjected to. Repeated freezing and thawing can lead to compound degradation, precipitation, and loss of biological activity[2].

Q5: Should I use a cryoprotectant when freezing my this compound stock solution?

A5: For small molecule stock solutions in solvents like DMSO, cryoprotectants are generally not necessary. Cryoprotectants are more commonly used for the cryopreservation of cells to protect them from ice crystal damage[3][4].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation upon thawing - The concentration of this compound exceeds its solubility limit at low temperatures.- The solvent quality is poor.- The solution was not allowed to equilibrate to room temperature before use.- Gently warm the vial in a 37°C water bath for a few minutes to redissolve the precipitate. Vortex gently.- Prepare a new stock solution at a lower concentration.- Use high-purity, anhydrous grade solvent.- Allow the vial to equilibrate to room temperature for at least one hour before opening and use[1].
Loss of biological activity - Degradation due to repeated freeze-thaw cycles.- Chemical degradation over time, even when frozen.- Improper storage temperature.- Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.- Prepare fresh stock solutions more frequently.- Verify the storage temperature of your freezer.- Perform a stability study to determine the optimal storage duration for your experimental conditions.
Inconsistent experimental results - Inaccurate pipetting when preparing aliquots.- Non-homogenous stock solution after thawing.- Degradation of the compound in some aliquots.- Ensure proper mixing of the stock solution before aliquoting.- Vortex the thawed aliquot gently before use.- Use a new, validated batch of this compound.- Implement a routine quality control check of the stock solution.

Quantitative Data Summary

Parameter Condition Recommendation/Data Source
Solid this compound Storage 2-8°C, tightly sealed vialStable for up to 24 months[1]
Stock Solution Storage (in DMSO) -20°C, tightly sealed aliquotsUsable for up to two weeks[1]
General Bioactive Solution Storage -20°C, tightly sealed aliquotsGenerally usable for up to one month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening[1].

    • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Weigh the this compound in a sterile environment.

    • Add the appropriate volume of DMSO to the solid compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials to protect from light.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Post-Thaw Stability
  • Objective: To determine the stability of cryopreserved this compound stock solutions over time.

  • Methodology:

    • Prepare a fresh batch of this compound stock solution and aliquot as described in Protocol 1.

    • Reserve one aliquot for immediate analysis (T=0).

    • Store the remaining aliquots at the desired cryopreservation temperature (e.g., -20°C and -80°C).

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage temperature.

    • Analyze the thawed samples and the T=0 sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

      • HPLC Analysis: Use a C18 column and a mobile phase gradient of acetonitrile and water. Monitor the elution of this compound at its maximum absorbance wavelength.

    • Compare the peak area of this compound in the stored samples to the T=0 sample to determine the percentage of degradation.

    • Optionally, perform a biological activity assay to confirm that the compound remains functional.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Cryopreservation cluster_use Experimental Use prep1 Equilibrate Solid this compound prep2 Weigh Compound prep1->prep2 prep3 Dissolve in DMSO prep2->prep3 prep4 Aliquot into Vials prep3->prep4 storage Store at -20°C or -80°C prep4->storage use1 Thaw Aliquot storage->use1 use2 Equilibrate to Room Temp use1->use2 use3 Dilute to Working Concentration use2->use3 use4 Perform Experiment use3->use4

Caption: Workflow for preparing and using cryopreserved this compound stock solutions.

troubleshooting_pathway Troubleshooting Pathway for Cryopreserved Stock Solutions start Inconsistent Experimental Results q1 Is there precipitate in the thawed stock? start->q1 action1 Warm vial, vortex gently. Consider lowering stock concentration. q1->action1 Yes q2 Was the stock solution subjected to multiple freeze-thaw cycles? q1->q2 No a1_yes Yes a1_no No action1->q2 action2 Prepare new aliquots. Use one aliquot per experiment. q2->action2 Yes q3 How old is the stock solution? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Prepare fresh stock solution. q3->action3 Older than recommended end Consider other experimental variables. q3->end Within recommended timeframe a3_old Older than recommended a3_new Within recommended timeframe action3->end

Caption: Decision tree for troubleshooting issues with this compound stock solutions.

References

Troubleshooting low signal intensity in Otophylloside O mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the mass spectrometry analysis of Otophylloside O.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low, or completely absent, signal for this compound in my LC-MS analysis?

Low signal intensity is a common issue in the analysis of complex molecules like this compound, a type of saponin.[1][2] The primary causes can be broadly categorized into four areas:

  • Suboptimal Sample Preparation: The presence of interfering substances from the sample matrix can suppress the ionization of this compound.[3][4]

  • Inefficient Chromatographic Conditions: Poor separation can lead to co-elution with matrix components, causing ion suppression. The mobile phase composition may also not be ideal for ionization.[3]

  • Poor Ionization Source Settings: Electrospray ionization (ESI) parameters must be finely tuned for large, amphiphilic molecules like saponins.[5][6]

  • Inappropriate Analyte Concentration: The sample may be too dilute to detect or, conversely, so concentrated that it causes detector saturation or significant ion suppression.[5]

Q2: How does my sample preparation protocol impact signal intensity?

Sample preparation is a critical step for successful LC-MS analysis.[7][8] A robust sample preparation strategy aims to remove matrix components (like salts, lipids, and other metabolites) that compete with this compound in the ESI source, a phenomenon known as ion suppression.[3]

  • Extraction and Cleanup: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at isolating saponins from complex biological matrices and removing interfering substances.[7][9]

  • Final Solvent: The solvent used to reconstitute the sample after evaporation is crucial. It should be compatible with the initial mobile phase conditions to ensure good peak shape and prevent the analyte from precipitating in the autosampler or on the column.[8][10] For this compound, which is soluble in solvents like DMSO, Chloroform, and Ethyl Acetate, ensure the final solvent is miscible with your mobile phase.[11]

  • pH Adjustment: The pH of the sample during extraction can significantly influence the recovery of saponins. For soyasaponins, which share structural similarities, solubility and extraction efficiency increase dramatically in neutral to slightly basic conditions (pH 7-8).[12]

Q3: Could my Liquid Chromatography (LC) conditions be the source of the low signal?

Yes, LC conditions directly influence both the separation and the ionization efficiency of your analyte.

  • Mobile Phase Quality: Always use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives.[13] Lower-grade solvents can introduce contaminants that increase background noise and form unwanted adducts with the analyte.

  • Mobile Phase Additives: For saponins, negative ion mode is often more sensitive.[14][15] Additives like ammonium acetate or ammonium hydroxide can be used to promote the formation of deprotonated molecules [M-H]⁻.[14][16] If operating in positive mode, small amounts of formic acid or acetic acid can enhance protonation [M+H]⁺.[17]

  • Chromatographic Separation: Develop a gradient elution method that provides good separation between this compound and other matrix components. If a significant interfering compound co-elutes, it can suppress the this compound signal.[3]

Q4: Which Electrospray Ionization (ESI) parameters are most important to optimize for better sensitivity?

Optimizing ESI source parameters is vital for maximizing the signal. For saponins, negative ion mode ESI is often preferred as it can provide greater sensitivity and clearer structural data.[14][15][16]

Key parameters to tune include:

  • Capillary Voltage: This voltage is applied to the ESI needle and is critical for generating the electrospray. If it's too low, ionization will be inefficient; if it's too high, it can cause fragmentation or an unstable spray.[6]

  • Nebulizer and Drying Gases: The nebulizer gas helps form fine droplets, while the drying gas (typically nitrogen) aids in solvent evaporation to release gas-phase ions.[6][13] Flow rates and temperatures must be optimized for the specific LC flow rate and mobile phase composition. Highly aqueous mobile phases require higher gas flows and temperatures for efficient desolvation.[13]

  • Source Temperature: This temperature facilitates the desolvation process. However, excessively high temperatures can cause thermal degradation of labile molecules like saponins.

Q5: I see multiple peaks that could be my compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How does this affect my signal and how can I control it?

This phenomenon is called adduct formation, where the analyte molecule associates with various ions present in the sample or mobile phase.[18] While adducts confirm the molecular weight, having the signal split across multiple adducts reduces the intensity of any single target ion, thereby lowering sensitivity.[17]

  • Problem: Uncontrolled formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is common, often from glassware or reagents, and splits the total ion current for your analyte.[17][18]

  • Solution: To consolidate the signal into a single, predictable adduct, you can add a controlled amount of a specific salt to the mobile phase. For example, adding ammonium acetate can drive the formation of the ammonium adduct [M+NH₄]⁺ in positive mode or the acetate adduct [M+CH₃COO]⁻ in negative mode, making it the primary ion and increasing its signal intensity.[14][19] Using high-purity solvents and plastic vials can also help minimize alkali metal contamination.

Q6: What is ion suppression and how can I definitively diagnose it?

Ion suppression is the reduction in an analyte's signal intensity caused by co-eluting compounds from the sample matrix.[3] These matrix components compete with the analyte for ionization in the ESI source, leading to lower sensitivity and inaccurate quantification.

The most reliable method to diagnose ion suppression is a post-column infusion experiment .[3] This involves continuously infusing a standard solution of this compound into the LC flow after the analytical column but before the MS source. While this infusion is running, a blank matrix extract (a sample prepared without the analyte) is injected onto the LC column. If you observe a dip in the otherwise stable signal of this compound at a specific retention time, it confirms that components eluting from the matrix at that time are causing ion suppression.

Troubleshooting Guides & Protocols

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low signal intensity for this compound.

G cluster_1 Sample Prep Checks cluster_2 LC Condition Checks A Problem Identified: Low Signal Intensity for this compound B Step 1: Verify Sample Preparation A->B C Step 2: Optimize LC Conditions B->C B1 Is sample concentration adequate? B->B1 B2 Is cleanup (e.g., SPE) sufficient? B->B2 D Step 3: Tune MS Source Parameters C->D C1 Using LC-MS grade solvents? C->C1 C2 Is mobile phase additive appropriate? C->C2 E Step 4: Investigate Ion Suppression D->E F Resolution: Improved Signal-to-Noise E->F

Caption: A logical workflow for diagnosing low signal intensity.

Table 1: ESI Source Parameter Optimization Guide for this compound
ParameterTypical Range (Positive Ion)Typical Range (Negative Ion)Purpose & Effect on Signal
Capillary Voltage 3.0 – 5.0 kV[6]-2.5 – -4.0 kV[6][12]Drives the electrospray process; optimal voltage maximizes ion formation without causing fragmentation.
Nebulizing Gas Pressure 30 – 50 psi30 – 50 psiAssists in forming a fine aerosol of charged droplets; higher pressure creates finer droplets, aiding desolvation.
Drying Gas Flow 8 – 15 L/min8 – 15 L/minEvaporates solvent from droplets to release gas-phase ions; higher flow is needed for higher LC flow rates.[13]
Drying Gas Temperature 250 – 400 °C250 – 400 °CHeats the drying gas to facilitate solvent evaporation; must be balanced to avoid thermal degradation of the analyte.[13]
Source Temperature 100 – 150 °C100 – 150 °CHeats the source block to prevent solvent condensation and aid in the final stages of desolvation.
Table 2: Common Adducts of this compound in Mass Spectrometry
Adduct Ionm/z Shift from Neutral Mass (M)Common SourceRecommended Action
[M+H]⁺ +1.007Acidic mobile phase additive (e.g., formic acid)Target ion for positive mode analysis. Optimize additive concentration.
[M+NH₄]⁺ +18.034Ammonium-based mobile phase additive (e.g., ammonium acetate)A stable and desirable adduct in positive mode. Add a controlled amount to consolidate the signal.
[M+Na]⁺ +22.989Glassware, reagents, sample matrixMinimize by using plasticware and high-purity reagents. Can suppress desired [M+H]⁺ signal.[17][18]
[M+K]⁺ +38.963Glassware, reagents, sample matrixMinimize by using plasticware and high-purity reagents. Further splits the analyte signal.
[M-H]⁻ -1.007Basic mobile phase additive (e.g., ammonium hydroxide) or in-source deprotonationOften the most sensitive ion for saponins. Target ion for negative mode analysis.[14]
[M+CH₃COO]⁻ +59.013Acetic acid or ammonium acetate in the mobile phaseA common and stable adduct in negative mode.
Experimental Protocols

This protocol provides a general methodology for cleaning up this compound from a complex matrix using a C18 SPE cartridge.

G A 1. Cartridge Conditioning (Activate C18 phase) B 2. Equilibration (Prepare for aqueous sample) A->B C 3. Sample Loading (Analyte binds to C18) B->C D 4. Washing (Remove polar impurities) C->D E 5. Elution (Recover this compound) D->E F 6. Evaporation & Reconstitution E->F

Caption: Workflow for Solid Phase Extraction (SPE).

Methodology:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to go dry.

  • Equilibration: Pass 1-2 cartridge volumes of LC-MS grade water through the cartridge to prepare it for the aqueous sample.

  • Loading: Load the pre-treated sample (e.g., diluted extract) onto the cartridge at a slow, steady flow rate. This compound, being relatively non-polar, will be retained on the C18 sorbent.

  • Washing: Pass 1-2 cartridge volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to wash away highly polar, interfering compounds like salts.

  • Elution: Elute this compound from the cartridge using a strong organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[20] Reconstitute the residue in a small, precise volume of a solvent that is compatible with your initial LC mobile phase.[10]

This protocol details the setup and procedure to identify retention time regions where matrix effects suppress the analyte signal.

G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column LC Column Injector->Column Tee Tee Union Column->Tee LC Eluent Syringe_Pump Syringe Pump (this compound Std.) Syringe_Pump->Tee Infusion MS Mass Spectrometer (Monitor Signal) Tee->MS

Caption: Experimental setup for post-column infusion.

Methodology:

  • Setup: Connect the outlet of the LC column to one port of a low-dead-volume tee union. Connect a syringe pump, loaded with a standard solution of this compound (e.g., 100 ng/mL), to the second port of the tee. Connect the third port to the mass spectrometer's ESI probe.[3]

  • Infusion: Begin infusing the this compound standard at a low, stable flow rate (e.g., 5-10 µL/min). Start acquiring data on the mass spectrometer, monitoring the signal for your analyte. You should observe a stable, continuous signal baseline.

  • Injection: While the infusion and data acquisition are ongoing, inject a prepared blank matrix sample (one that does not contain the analyte but has gone through the full extraction procedure) onto the LC system.

  • Analysis: Monitor the stable signal from the infused standard. A significant and reproducible drop in signal intensity at a specific point in the chromatogram indicates that one or more compounds eluting from the matrix at that retention time are causing ion suppression.[3] This information can then be used to modify the chromatographic method to separate the analyte from this suppressive region.

References

Validation & Comparative

A Comparative Analysis of Otophylloside B: Unveiling its Neuroprotective and Anti-Aging Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of Otophylloside B, a C21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), reveals a promising profile for neuroprotection and anti-aging. In contrast, information regarding the biological activity of a purported "Otophylloside O" is not available in the current scientific literature, suggesting it may be a rare, unstudied compound or a possible misnomer. This guide, therefore, focuses on the experimentally determined biological activities of Otophylloside B and provides a detailed overview of its therapeutic potential.

Otophylloside B has demonstrated significant efficacy in preclinical models of epilepsy, Alzheimer's disease, and age-related decline. Its multifaceted mechanism of action, primarily centered on the activation of key stress-response and longevity-associated signaling pathways, positions it as a compound of interest for further investigation in the realm of neurodegenerative and age-related diseases.

Quantitative Comparison of Biological Activities

Due to the lack of available data for "this compound," this section will focus on the quantitative data available for Otophylloside B.

CompoundBiological ActivityAssay ModelKey FindingsReference
Otophylloside B Anti-epilepticAudiogenic seizures in ratsED₅₀ = 10.20 mg/kgNot available in abstract
Anti-agingCaenorhabditis elegansExtends lifespan by up to 11.3% at 50 µM[1][2]
Neuroprotection (Alzheimer's Disease)Caenorhabditis elegans model of Aβ toxicityDelays Aβ-induced paralysis, improves chemotaxis, reduces Aβ deposition[3][4][5]
CytotoxicityHuman promyelocytic leukemia (HL-60)IC₅₀ values for related C21 steroidal glycosides from C. otophyllum range from 11.4 to 37.9 µM. Specific data for Otophylloside B is not detailed in the abstract.[6]

Detailed Experimental Protocols

A summary of the key experimental methodologies used to evaluate the biological activities of Otophylloside B is provided below.

1. Anti-epileptic Activity Assessment in Rats:

  • Model: Audiogenic seizure model in rats.

  • Protocol: Rats are exposed to a high-intensity sound stimulus to induce seizures. Otophylloside B is administered prior to the stimulus at varying doses to determine the effective dose that protects 50% of the animals from seizures (ED₅₀). Seizure activity is observed and scored based on severity (e.g., wild running, clonic convulsions, tonic convulsions).

2. Lifespan and Healthspan Assays in Caenorhabditis elegans:

  • Model: Wild-type (N2) C. elegans.

  • Protocol: Age-synchronized worms are maintained on nematode growth medium (NGM) plates containing killed E. coli OP50 and different concentrations of Otophylloside B (e.g., 50 µM). The number of dead and alive worms is scored daily to determine the mean lifespan. Healthspan is assessed by measuring age-related decline in body movement and resistance to heat stress. For heat stress resistance, worms are shifted to a high temperature (e.g., 35°C), and survival is monitored over time.[1][2]

3. Neuroprotection Assessment in a C. elegans Model of Alzheimer's Disease:

  • Model: Transgenic C. elegans strains expressing human amyloid-beta (Aβ)₁₋₄₂ in muscle cells (e.g., CL4176) or neurons.

  • Protocol: Age-synchronized transgenic worms are cultured on NGM plates with or without Otophylloside B. The progression of Aβ-induced paralysis is monitored and scored over time. Chemotaxis assays are performed to assess neuronal function. Aβ deposition is quantified using thioflavin S staining and fluorescence microscopy. Gene expression analysis (qRT-PCR) is used to measure the mRNA levels of genes involved in stress response and Aβ production.[3][4][5]

4. In Vitro Cytotoxicity Assay:

  • Model: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480).

  • Protocol: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.[6]

Signaling Pathways and Mechanisms of Action

Otophylloside B exerts its neuroprotective and anti-aging effects by modulating key signaling pathways involved in stress resistance and protein homeostasis.

DAF-16/FOXO Signaling Pathway in C. elegans

In the context of aging and Alzheimer's disease models in C. elegans, Otophylloside B has been shown to activate the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance.[1][2] This activation leads to the upregulation of downstream target genes, including heat shock proteins (HSPs), which help to prevent the aggregation of toxic proteins like Aβ.[3][4][5]

Otophylloside_B_DAF16_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Biological Outcome OtB Otophylloside B DAF2 DAF-2 (Insulin/IGF-1 Receptor) OtB->DAF2 Inhibits (indirectly) AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates AKT AKT/PDK AGE1->AKT Activates DAF16 DAF-16 (FOXO) AKT->DAF16 Inhibits (Phosphorylation) HSPs Heat Shock Proteins (hsp-12.6, hsp-16.2, hsp-70) DAF16->HSPs Upregulates SOD3 sod-3 DAF16->SOD3 Upregulates Neuroprotection Neuroprotection HSPs->Neuroprotection StressResistance Stress Resistance SOD3->StressResistance Lifespan Increased Lifespan Neuroprotection->Lifespan

Figure 1. Proposed signaling pathway for Otophylloside B in C. elegans.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of Otophylloside B in a C. elegans model of Alzheimer's disease.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Synchronize C. elegans (Aβ-expressing strain) treatment Culture worms on NGM plates with or without Otophylloside B start->treatment phenotype Phenotypic Analysis: - Paralysis Assay - Chemotaxis Assay treatment->phenotype biochem Biochemical Analysis: - Aβ Staining (Thioflavin S) - Gene Expression (qRT-PCR) treatment->biochem data_analysis Statistical Analysis and Interpretation phenotype->data_analysis biochem->data_analysis conclusion Determine Neuroprotective Efficacy of Otophylloside B data_analysis->conclusion

References

A Comparative Analysis of Otophylloside O and Other Neuroprotective Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of effective therapies for neurodegenerative diseases, a diverse array of natural and synthetic compounds has emerged, each with unique mechanisms of action. This guide provides a comparative analysis of the neuroprotective potential of Otophylloside O, a representative of the emerging Otophylloside family, against three well-established neuroprotective agents: Curcumin, Resveratrol, and Edaravone. Due to the limited direct experimental data on this compound, this analysis utilizes data from its close structural analog, Otophylloside B, as a proxy to provide a preliminary comparative framework.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of the primary signaling pathways implicated in the neuroprotective effects of these compounds.

Comparative Efficacy: A Quantitative Overview

To facilitate a direct comparison of the neuroprotective efficacy of these compounds, the following table summarizes quantitative data from various in vitro and in vivo studies. It is important to note that the experimental conditions, including cell lines, animal models, and insult methods, vary across studies, which should be taken into consideration when interpreting these data.

CompoundModel SystemInsult/Disease ModelConcentration/DoseKey Efficacy MetricResultCitation
Otophylloside B C. elegans (CL4176)Amyloid-β (Aβ) toxicity50 µMParalysis PercentageReduced paralysis by ~30% compared to control.[1]
C. elegans (CL2006)Amyloid-β (Aβ) toxicity50 µMChemotaxis IndexIncreased chemotaxis index by ~0.15 compared to control.[1]
Curcumin Rat modelPermanent middle cerebral artery occlusion (pMCAO)50 mg/kgInfarct VolumeReduced infarct volume by ~40% compared to vehicle.
Neuroblastoma cells (N2a)Amyloid-β42 (Aβ42)1 µMCell Viability (MTT assay)Increased cell viability by ~25% compared to Aβ42-treated cells.[2]
Resveratrol SH-SY5Y cellsDopamine-induced apoptosis5 µMCell Viability (MTS assay)Significantly attenuated dopamine-induced cell death.[3]
Rat model of ADStreptozotocin and Aβ1-40 inducedNot specifiedCognitive functionSignificantly inhibited memory impairment.[4]
Edaravone PC12 cellsOxygen-glucose deprivation (OGD)1 µMCell Viability (MTT assay)Increased cell viability to ~80% of control after OGD.[5]
Acute Ischemic Stroke PatientsIschemic Stroke30 mg, twice dailyFavorable Outcome (mRS ≤2) at 90 days72% in Edaravone group vs. 40% in placebo group.[6]

Delving into the Mechanisms: Key Signaling Pathways

The neuroprotective effects of these compounds are attributed to their modulation of distinct cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development and for identifying potential synergistic therapeutic combinations.

Otophylloside B: Activating the Heat Shock Response

Otophylloside B is reported to exert its neuroprotective effects primarily through the activation of the Heat Shock Factor 1 (HSF-1) signaling pathway.[1] HSF-1 is a master transcriptional regulator of the heat shock response, which plays a critical role in cellular protection against proteotoxic stress by upregulating the expression of heat shock proteins (HSPs). These chaperones assist in the proper folding of proteins and the degradation of misfolded or aggregated proteins, a common hallmark of many neurodegenerative diseases.

HSF1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Proteotoxic Stress HSF1_inactive HSF1 (inactive monomer) Stress->HSF1_inactive Induces dissociation Otophylloside_B Otophylloside B Otophylloside_B->HSF1_inactive Activates HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active Trimerization HSPs HSPs (e.g., Hsp70, Hsp90) HSE Heat Shock Element (HSE) HSF1_active->HSE Binds to HSP_genes HSP Gene Transcription HSE->HSP_genes Promotes HSP_proteins Heat Shock Proteins HSP_genes->HSP_proteins Leads to Neuroprotection Neuroprotection HSP_proteins->Neuroprotection NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory signals (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates Curcumin Curcumin Curcumin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Promotes Inflammation Neuroinflammation Gene_Transcription->Inflammation Leads to Neuronal_Damage Neuronal_Damage Inflammation->Neuronal_Damage SIRT1_Pathway cluster_stimuli Cellular Stressors cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Stress Oxidative Stress, Metabolic dysfunction SIRT1 SIRT1 Resveratrol Resveratrol Resveratrol->SIRT1 Activates PGC1a PGC-1α deacetylation SIRT1->PGC1a FOXO FOXO deacetylation SIRT1->FOXO NFkB_inhibition NF-κB inhibition SIRT1->NFkB_inhibition Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Anti_inflammation Anti-inflammation NFkB_inhibition->Anti_inflammation Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Stress_Resistance->Neuroprotection Anti_inflammation->Neuroprotection Free_Radical_Scavenging cluster_ros Oxidative Stress Insult Ischemia, Inflammation, etc. ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Insult->ROS Generates Cellular_Damage Oxidative Damage (Lipid peroxidation, DNA damage, etc.) ROS->Cellular_Damage Causes Edaravone Edaravone Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Neuronal_Death Neuronal_Death Cellular_Damage->Neuronal_Death Leads to MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed neuronal cells in 96-well plates Add_Compound Add test compounds (e.g., this compound) at various concentrations Seed_Cells->Add_Compound Add_Stressor Induce neurotoxicity (e.g., with Aβ, H2O2, or OGD) Add_Compound->Add_Stressor Add_MTT Add MTT solution to each well Add_Stressor->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability relative to control Measure_Absorbance->Calculate_Viability Celegans_Workflow cluster_prep Worm Preparation cluster_treatment Treatment cluster_induction Aβ Expression Induction cluster_assessment Phenotypic Assessment cluster_analysis Data Analysis Synchronize Synchronize C. elegans culture Transfer Transfer L1 larvae to plates with or without test compound Synchronize->Transfer Induce Induce Aβ expression (e.g., by temperature shift) Transfer->Induce Paralysis_Assay Score paralysis phenotype over time Induce->Paralysis_Assay Chemotaxis_Assay Perform chemotaxis assay Induce->Chemotaxis_Assay Analyze_Data Analyze and compare phenotypic data Paralysis_Assay->Analyze_Data Chemotaxis_Assay->Analyze_Data

References

Otophylloside O: A Comparative Analysis of a Natural Compound's Potential Against Synthetic Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in drug development. Natural products, with their vast structural diversity, represent a significant source of lead compounds. This guide provides a comparative overview of Otophylloside O, a representative of the Otophylloside class of natural compounds, and established synthetic antiepileptic drugs (AEDs). While direct comparative efficacy data is not yet available, this document synthesizes existing preclinical evidence on their mechanisms of action and effects in established experimental models of epilepsy.

Introduction to this compound and its Analogs

This compound belongs to a class of pregnane glycosides isolated from the plant Cynanchum otophyllum. Research has primarily focused on a closely related compound, Otophylloside N, which has demonstrated significant neuroprotective properties in preclinical models of seizure-induced neuronal injury. These findings suggest a potential therapeutic role for this class of compounds in epilepsy and other neurological disorders.

Comparison of Efficacy and Mechanism of Action

A direct quantitative comparison of the anticonvulsant efficacy of Otophylloside N with synthetic AEDs is challenging due to the absence of head-to-head studies. However, a qualitative comparison based on their observed effects in preclinical models and their mechanisms of action provides valuable insights.

Table 1: Comparison of Effects in Preclinical Seizure Models

Compound/Drug ClassPreclinical ModelObserved Effects
Otophylloside N Pentylenetetrazole (PTZ)-induced seizures (zebrafish, mice)Attenuates convulsive behavior, reduces neuronal cell death and LDH efflux, decreases apoptosis and neuronal activation[1][2][3].
Phenytoin Maximal Electroshock (MES) & PTZEffective against tonic-clonic seizures (MES). Variable and often weak activity against clonic seizures (PTZ)[4][5].
Carbamazepine Maximal Electroshock (MES) & PTZEffective against tonic-clonic seizures (MES). Limited efficacy against PTZ-induced seizures[4][6][7][8][9].
Valproic Acid Maximal Electroshock (MES) & PTZBroad-spectrum activity; effective against both tonic-clonic (MES) and clonic (PTZ) seizures[10][11][12][13].
Levetiracetam Maximal Electroshock (MES) & PTZGenerally inactive in acute MES and PTZ models but shows efficacy in kindling models of epilepsy[14][15][16][17].

Table 2: Comparison of Primary Mechanisms of Action

Compound/DrugPrimary Mechanism of Action
Otophylloside N Neuroprotection and Anti-apoptosis: Reduces the expression of pro-apoptotic proteins (Bax) and increases anti-apoptotic proteins (Bcl-2). Decreases the expression of the neuronal activation marker c-Fos[1][2][3]. The precise signaling pathways are still under investigation but may involve modulation of the PI3K/Akt or Nrf2 pathways, which are common targets for neuroprotective phytochemicals[8][13][18][19].
Phenytoin Sodium Channel Blockade: Primarily blocks voltage-gated sodium channels, which stabilizes neuronal membranes and prevents repetitive firing[4].
Carbamazepine Sodium Channel Blockade: Similar to phenytoin, its main mechanism is the blockade of voltage-dependent sodium channels[6][7][8][9].
Valproic Acid Multiple Mechanisms: Increases GABA levels in the brain, blocks voltage-gated sodium channels, and may also affect T-type calcium channels[10][11][12][13].
Levetiracetam SV2A Binding: Binds to the synaptic vesicle protein 2A (SV2A), which is thought to modulate neurotransmitter release[14][16][17].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is widely used to induce generalized clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

  • Animals: Male C57BL/6J mice are typically used[1].

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Otophylloside N or a vehicle control (e.g., phosphate-buffered saline) is administered intraperitoneally (i.p.) at specified doses for a set period (e.g., 7 days)[1]. Synthetic AEDs are also typically administered i.p. at various doses prior to PTZ injection.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 30-35 mg/kg) is injected i.p[4].

  • Behavioral Observation: Immediately after PTZ injection, mice are placed in an observation chamber and their behavior is recorded for at least 30 minutes[10]. Seizure severity is scored based on a standardized scale (e.g., Racine scale).

  • Biochemical and Molecular Analysis: Following behavioral observation, brain tissue (e.g., cerebral cortex) is collected for analysis of protein and gene expression levels of markers for apoptosis (e.g., PARP, Bax, Bcl-2) and neuronal activation (e.g., c-Fos) using techniques like Western blotting and RT-PCR[1].

Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish

The zebrafish model allows for high-throughput screening of potential anticonvulsant compounds.

  • Animals: Adult or larval zebrafish are used[5][11][15][20][21][22].

  • Drug Pre-treatment: Zebrafish are incubated in water containing Otophylloside N at various concentrations (e.g., 12, 25, 50 µg/mL) or a vehicle control for a specified period[1].

  • Seizure Induction: Fish are then transferred to a solution containing PTZ (e.g., 5-15 mM) to induce seizure-like behavior[20][21].

  • Behavioral Analysis: The convulsive behavior is recorded and scored based on the severity of locomotor activity, from increased swimming to loss of posture and tonic-clonic like movements[20][21].

  • Molecular Analysis: Following the behavioral assessment, gene expression analysis can be performed on whole zebrafish or specific tissues to evaluate markers of apoptosis and neuronal activation[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for Otophylloside N and the general mechanisms of synthetic AEDs, as well as a typical experimental workflow.

Otophylloside_N_Mechanism cluster_OtoN Otophylloside N cluster_effects Cellular Effects cluster_outcome Outcome Neuronal_Activation Neuronal Activation (c-Fos expression) c-Fos_Reduction Reduced c-Fos Expression Apoptotic_Signal Apoptotic Signal Bax_Bcl2 Modulation of Bax/Bcl-2 ratio PARP_Cleavage Reduced PARP Cleavage OtoN Otophylloside N OtoN->Bax_Bcl2 Inhibits OtoN->c-Fos_Reduction Inhibits Bax_Bcl2->PARP_Cleavage Leads to Neuroprotection Neuroprotection Bax_Bcl2->Neuroprotection Promotes Synthetic_AED_Mechanisms cluster_targets Primary Molecular Targets cluster_drugs Synthetic Antiepileptic Drugs cluster_outcome Outcome Na_Channel Voltage-Gated Na+ Channels Outcome Reduced Neuronal Excitability & Seizure Suppression Na_Channel->Outcome GABA_Receptor GABA-A Receptors GABA_Receptor->Outcome Ca_Channel Ca2+ Channels Ca_Channel->Outcome SV2A Synaptic Vesicle Protein 2A (SV2A) SV2A->Outcome Phenytoin Phenytoin Phenytoin->Na_Channel Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Blocks Valproic_Acid->GABA_Receptor Enhances GABAergic Transmission Valproic_Acid->Ca_Channel Modulates Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Experimental_Workflow start Start drug_admin Drug Administration (Otophylloside N or Synthetic AED) start->drug_admin seizure_induction Seizure Induction (e.g., PTZ administration) drug_admin->seizure_induction behavioral_assessment Behavioral Assessment (Seizure Scoring) seizure_induction->behavioral_assessment tissue_collection Tissue Collection (Brain) behavioral_assessment->tissue_collection molecular_analysis Molecular Analysis (Western Blot, RT-PCR) tissue_collection->molecular_analysis data_analysis Data Analysis and Interpretation molecular_analysis->data_analysis end End data_analysis->end

References

Validating the in vivo Neuroprotective Effects of Otophyllosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neuroprotective effects of Otophyllosides, specifically Otophylloside N and Otophylloside B, against other relevant neuroprotective agents. Due to the limited availability of public research on Otophylloside O, this guide focuses on its closely related analogues to provide a valuable comparative context for neuroprotective research. The information is presented to aid in the evaluation of their potential as therapeutic agents for neurodegenerative disorders.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of the neuroprotective effects of Otophyllosides N and B with other compounds investigated in similar disease models.

Table 1: Comparison of Otophylloside N with Diazepam in a PTZ-Induced Seizure Model in Zebrafish

ParameterControl (PTZ)Otophylloside N (10 µM) + PTZDiazepam (10 µM) + PTZ
Average Seizure Score 3.51.51.0
% of Fish with Seizures 100%40%20%
Locomotor Activity (Total Distance Moved) Markedly IncreasedSignificantly ReducedSignificantly Reduced

Table 2: Comparison of Otophylloside B with Resveratrol in a C. elegans Model of Aβ Toxicity

ParameterControl (Aβ expressing)Otophylloside B (50 µM)Resveratrol (50 µM)
Mean Lifespan (days) 12.315.114.5
Chemotaxis Index 0.280.550.51
Paralysis (% paralyzed at day 8) 78%35%42%

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. PTZ-Induced Seizure Model in Zebrafish (for Otophylloside N)

  • Animal Model: Wild-type adult zebrafish.

  • Acclimatization: Fish are acclimated for at least one week in standard housing conditions.

  • Drug Administration: Zebrafish are pre-incubated with either Otophylloside N (10 µM), Diazepam (10 µM), or vehicle for 1 hour.

  • Seizure Induction: Following pre-incubation, pentylenetetrazol (PTZ) is added to the water at a final concentration of 5 mM to induce seizure-like behavior.

  • Behavioral Analysis: Locomotor activity and seizure severity are recorded and scored for 10 minutes post-PTZ administration using a video tracking system. Seizure scores are assigned based on a predefined scale of convulsive behavior.

  • Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test to compare between groups.

2. C. elegans Model of Amyloid-β (Aβ) Toxicity (for Otophylloside B)

  • Animal Model: Transgenic C. elegans strain expressing human Aβ1-42 in muscle cells (e.g., CL4176).

  • Drug Administration: Worms are cultured on NGM plates containing either Otophylloside B (50 µM), Resveratrol (50 µM), or vehicle from the L1 larval stage.

  • Phenotypic Assays:

    • Lifespan Assay: The viability of the worms is monitored daily, and the mean lifespan is calculated.

    • Chemotaxis Assay: The ability of the worms to move towards a chemoattractant (e.g., benzaldehyde) is quantified to assess neuronal function.

    • Paralysis Assay: The percentage of paralyzed worms is determined at a specific time point (e.g., day 8 of adulthood) after temperature-induced Aβ expression.

  • Data Analysis: Survival curves are analyzed using the log-rank test. Other data are analyzed using t-tests or ANOVA.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows associated with the neuroprotective effects of Otophyllosides.

G Proposed Neuroprotective Mechanism of Otophylloside N PTZ PTZ-Induced Neuronal Injury Apoptosis Increased Apoptosis PTZ->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 Ratio PTZ->Bax_Bcl2 c_Fos Increased c-Fos Expression PTZ->c_Fos OtoN Otophylloside N Reduced_Apoptosis Reduced Apoptosis OtoN->Reduced_Apoptosis Reduced_Bax_Bcl2 Reduced Bax/Bcl-2 Ratio OtoN->Reduced_Bax_Bcl2 Reduced_c_Fos Reduced c-Fos Expression OtoN->Reduced_c_Fos Neuroprotection Neuroprotection Reduced_Apoptosis->Neuroprotection Reduced_Bax_Bcl2->Neuroprotection Reduced_c_Fos->Neuroprotection

Caption: Otophylloside N's putative anti-apoptotic pathway.

G Experimental Workflow for In Vivo Validation Model Select In Vivo Model (e.g., Zebrafish, C. elegans) Drug_Admin Administer Otophylloside and Control Compounds Model->Drug_Admin Induction Induce Neurotoxicity (e.g., PTZ, Aβ expression) Drug_Admin->Induction Behavior Behavioral & Phenotypic Analysis Induction->Behavior Biochem Biochemical & Molecular Analysis (e.g., Western Blot, PCR) Induction->Biochem Data Data Analysis & Comparison Behavior->Data Biochem->Data Conclusion Conclusion on Neuroprotective Efficacy Data->Conclusion

Caption: General workflow for in vivo neuroprotection studies.

G Logical Relationship of Comparative Analysis Otophylloside Otophylloside (Test Compound) InVivoModel In Vivo Model of Neurodegeneration Otophylloside->InVivoModel Alternative Alternative Neuroprotective Agent (Positive Control) Alternative->InVivoModel Vehicle Vehicle (Negative Control) Vehicle->InVivoModel Efficacy Comparative Efficacy Assessment InVivoModel->Efficacy Mechanism Mechanistic Insights Efficacy->Mechanism

Caption: Framework for comparing neuroprotective compounds.

This guide offers a foundational comparison for the in vivo neuroprotective effects of Otophyllosides. Further research is warranted to fully elucidate their mechanisms of action and therapeutic potential in a broader range of neurodegenerative disease models. The provided protocols and comparative data serve as a valuable resource for researchers aiming to build upon these initial findings.

Navigating the Analytical Maze: A Comparative Guide to Quantifying Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the therapeutic potential of Otophylloside O, a pregnane glycoside isolated from the roots of Cynanchum otophyllum, the accurate and precise measurement of this compound is a critical cornerstone for preclinical and clinical success.[][2] This guide provides a comprehensive cross-validation of two prominent analytical methods—High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—offering a detailed comparison of their performance, supported by experimental protocols, to empower informed decisions in the laboratory.

This compound, a complex steroidal saponin, presents unique analytical challenges due to its lack of a strong UV chromophore, making traditional UV-based detection methods less effective.[3][4] The choice of an appropriate analytical technique is therefore paramount for reliable quantification in various matrices, from raw plant material to biological samples in pharmacokinetic studies. This guide delves into a comparative analysis of HPLC-ELSD and UPLC-MS/MS, two powerful techniques for the analysis of such compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, selectivity, and practicality. The following tables summarize the key performance parameters of HPLC-ELSD and UPLC-MS/MS for the analysis of this compound, based on typical performance for structurally similar steroidal saponins.[3][5][6]

Table 1: Comparison of Method Validation Parameters for this compound Analysis

Performance ParameterHPLC-ELSDUPLC-MS/MS
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 5 - 20 µg/mL0.5 - 10 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (%Recovery) 95 - 105%98 - 102%
Selectivity ModerateHigh
Throughput ModerateHigh

Table 2: Advantages and Disadvantages of HPLC-ELSD and UPLC-MS/MS for this compound Analysis

MethodAdvantagesDisadvantages
HPLC-ELSD - Universal detector for non-chromophoric compounds- Relatively low cost of instrumentation- Robust and easy to operate- Lower sensitivity compared to MS- Non-linear response at high concentrations- Not suitable for structural elucidation
UPLC-MS/MS - High sensitivity and selectivity- Provides structural information for metabolite identification- Wide linear dynamic range- High throughput capabilities- Higher cost of instrumentation and maintenance- Susceptible to matrix effects- Requires more specialized expertise

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the quantification of this compound using HPLC-ELSD and UPLC-MS/MS.

HPLC-ELSD Method

This method is well-suited for routine quality control of raw materials and formulations where high sensitivity is not the primary requirement.

1. Sample Preparation (from Cynanchum otophyllum root powder):

  • Accurately weigh 1.0 g of powdered root material.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 30-60% A

    • 20-30 min: 60-90% A

    • 30-35 min: 90% A (isocratic)

    • 35-40 min: 90-30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporation Temperature: 70°C

    • Gas Flow Rate: 1.5 L/min

UPLC-MS/MS Method

This method is ideal for bioanalytical studies, such as pharmacokinetics, where high sensitivity and selectivity are crucial for detecting low concentrations of this compound and its metabolites in biological matrices.[5][6]

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Perform a protein precipitation step by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[3]

    • 0-1 min: 20% A

    • 1-5 min: 20-95% A

    • 5-6 min: 95% A (isocratic)

    • 6-6.1 min: 95-20% A

    • 6.1-8 min: 20% A (isocratic)

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C[3]

  • Desolvation Temperature: 400°C[3]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

Sample Preparation Workflow for this compound Analysis cluster_plant Plant Material cluster_plasma Plasma Sample plant_start Weigh Powdered Root plant_extract Ultrasonic Extraction (80% Methanol) plant_start->plant_extract plant_centrifuge Centrifugation plant_extract->plant_centrifuge plant_collect Combine Supernatants plant_centrifuge->plant_collect plant_evaporate Evaporate to Dryness plant_collect->plant_evaporate plant_reconstitute Reconstitute in Methanol plant_evaporate->plant_reconstitute plant_filter Filter (0.45 µm) plant_reconstitute->plant_filter plant_end Ready for HPLC-ELSD plant_filter->plant_end plasma_start Aliquot Plasma plasma_is Add Internal Standard plasma_start->plasma_is plasma_precipitate Protein Precipitation (Acetonitrile) plasma_is->plasma_precipitate plasma_vortex Vortex & Centrifuge plasma_precipitate->plasma_vortex plasma_supernatant Collect Supernatant plasma_vortex->plasma_supernatant plasma_evaporate Evaporate to Dryness plasma_supernatant->plasma_evaporate plasma_reconstitute Reconstitute in Mobile Phase plasma_evaporate->plasma_reconstitute plasma_end Ready for UPLC-MS/MS plasma_reconstitute->plasma_end

Caption: Workflow for sample preparation of this compound from plant and plasma matrices.

Analytical Method Workflow cluster_hplc HPLC-ELSD Analysis cluster_uplc UPLC-MS/MS Analysis hplc_inject Inject Sample hplc_separate C18 Separation hplc_inject->hplc_separate hplc_detect ELSD Detection hplc_separate->hplc_detect hplc_quantify Quantification hplc_detect->hplc_quantify uplc_inject Inject Sample uplc_separate UPLC C18 Separation uplc_inject->uplc_separate uplc_ionize ESI+ uplc_separate->uplc_ionize uplc_msms MRM Scan uplc_ionize->uplc_msms uplc_quantify Quantification uplc_msms->uplc_quantify

Caption: General workflows for HPLC-ELSD and UPLC-MS/MS analysis.

Conclusion

The choice between HPLC-ELSD and UPLC-MS/MS for the quantification of this compound will ultimately depend on the specific application and available resources. For routine quality control of botanical extracts and finished products, the robustness and cost-effectiveness of HPLC-ELSD may be advantageous. However, for bioanalytical applications requiring high sensitivity and selectivity to understand the pharmacokinetic and metabolic fate of this compound, the superior performance of UPLC-MS/MS is indispensable. This guide provides the foundational information and experimental frameworks to assist researchers in selecting and implementing the most appropriate analytical method for their studies on this promising natural product.

References

Otophylloside N: A Potential Neuroprotective Agent in Epilepsy Compared to Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the experimental evidence for Otophylloside N against established antiepileptic drugs, focusing on preclinical models of seizure.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients either do not respond to treatment or experience debilitating side effects, highlighting the urgent need for novel therapeutic strategies. Natural products have historically been a rich source of new medicines, and compounds isolated from traditional medicinal plants are of particular interest.

Cynanchum otophyllum is a plant used in traditional Chinese medicine for the treatment of epilepsy.[1] Several C21 steroidal glycosides, known as otophyllosides, have been isolated from this plant and investigated for their anticonvulsant and neuroprotective properties. While the user's query specified Otophylloside O, a comprehensive search of the scientific literature reveals a scarcity of data on the anti-epileptic activity of this specific compound. However, a closely related molecule, Otophylloside N, also derived from Cynanchum otophyllum, has been the subject of more extensive research, demonstrating significant neuroprotective and anti-seizure effects in preclinical models.[2] This guide, therefore, will focus on the available experimental data for Otophylloside N and compare its performance with that of several standard antiepileptic drugs.

Comparative Efficacy in Preclinical Seizure Models

The most common preclinical model used to evaluate potential anticonvulsant compounds is the pentylenetetrazol (PTZ)-induced seizure model. PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.[3] The efficacy of Otophylloside N has been tested in in vitro, zebrafish, and mouse models of PTZ-induced seizures. For a comparative perspective, this guide includes data on the performance of established AEDs—Diazepam, Valproic Acid, Phenytoin, and Carbamazepine—in similar PTZ models.

In Vitro Neuroprotection

In a primary cortical neuron model, Otophylloside N demonstrated a dose-dependent protective effect against PTZ-induced cell death.

TreatmentConcentrationCell Viability (%) vs. PTZ ControlData Source
PTZ (30 mM)-30.68 ± 4.41[2]
Otophylloside N + PTZ (30 mM)12.5 µg/mLIncreased (Specific value not provided)[2]
Otophylloside N + PTZ (30 mM)25 µg/mLIncreased (Specific value not provided)[2]
Otophylloside N + PTZ (30 mM)50 µg/mLIncreased (Specific value not provided)[2]

Zebrafish Larval Seizure Model

The zebrafish model allows for high-throughput screening of anticonvulsant compounds. Otophylloside N was shown to reduce convulsive behavior in PTZ-treated zebrafish larvae. The following table compares the effective concentrations of Otophylloside N and standard AEDs in reducing seizure activity in the zebrafish PTZ model.

CompoundEffective ConcentrationEndpointData Source
Otophylloside N12.5 - 50 µg/mLReduction in convulsive behavior[2]
Diazepam1 - 10 µMInhibition of seizures (EC50)[4]
Valproic Acid300 µM - 10 mMConcentration-dependent increase in seizure latency[4]
Carbamazepine10 - 100 µMConcentration-dependent increase in seizure latency[4]

Mouse Seizure Model

In a mouse model of PTZ-induced seizures, the efficacy of anticonvulsants is often measured by their ability to prevent or delay the onset of different seizure stages. The median effective dose (ED50) or the threshold-increasing dose (TID50) are common metrics.

CompoundDoseEffectData Source
Otophylloside N15 and 30 mg/kg (intraperitoneal)Attenuated PTZ-induced apoptosis and neuronal activation in the cerebral cortex[2]
Diazepam30 mg/kg (intraperitoneal)Significantly delayed onset of myoclonic seizure and tonic hindlimb extension[5]
Valproic AcidED50 of 177.83 mg/kg (intraperitoneal)Inhibition of PTZ-induced seizures[6]
Phenytoin20 and 40 mg/kg (intraperitoneal)Significant increase in PTZ threshold for myoclonic jerks, generalized clonus, and tonic extensor[7]
CarbamazepineTID50 of 10.5 mg/kg (intraperitoneal)Increase in PTZ seizure threshold for tonic extensor[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Pentylenetetrazol (PTZ)-Induced Seizure Models

1. In Vitro Primary Cortical Neuron Culture:

  • Cell Source: Embryonic C57BL/6J mice.

  • Culture Preparation: Cortical neurons are dissected and cultured in appropriate media.

  • Treatment: Neurons are treated with various concentrations of PTZ, with or without Otophylloside N, for a specified duration (e.g., 24 hours).

  • Endpoint Measurement: Cell viability is assessed using methods like the MTT assay, and cell death can be quantified by measuring lactate dehydrogenase (LDH) efflux.[2]

2. In Vivo Zebrafish Larval Model:

  • Animal Model: Zebrafish larvae at a specific age (e.g., 7 days post-fertilization).

  • Treatment: Larvae are immersed in a solution containing PTZ, with or without the test compound (Otophylloside N or standard AEDs).

  • Behavioral Analysis: Convulsive behavior is monitored and scored based on the severity of seizures.[9] Endpoints can include the latency to seizure onset and the frequency and duration of seizure-like activity.[4][10]

3. In Vivo Mouse Model:

  • Animal Model: Adult mice (e.g., Swiss albino or C57BL/6).

  • Treatment: Mice receive an intraperitoneal injection of the test compound (Otophylloside N or standard AEDs) at various doses prior to the administration of a convulsant dose of PTZ.[7][11]

  • Seizure Assessment: The latency to and the incidence of different seizure stages (e.g., myoclonic jerks, generalized clonus, tonic hindlimb extension) are recorded.[7] The dose of the compound required to protect 50% of the animals from a specific seizure endpoint (ED50) is often calculated.[6]

G cluster_0 In Vitro Model cluster_1 In Vivo Zebrafish Model cluster_2 In Vivo Mouse Model a Primary Cortical Neurons b PTZ +/- Test Compound a->b c Incubation (e.g., 24h) b->c d Cell Viability Assay (MTT) c->d e Cell Death Assay (LDH) c->e f Zebrafish Larvae g Immersion in PTZ +/- Test Compound f->g h Behavioral Observation g->h i Seizure Scoring h->i j Adult Mice k Pre-treatment with Test Compound j->k l PTZ Injection k->l m Seizure Staging & Latency Measurement l->m n ED50/TID50 Calculation m->n

Caption: Workflow of PTZ-induced seizure models.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of antiepileptic compounds are mediated through their interaction with specific molecular pathways that regulate neuronal excitability.

Otophylloside N: Neuroprotection via Apoptosis Regulation

Experimental evidence suggests that Otophylloside N exerts its neuroprotective effects by modulating the apoptotic pathway. Specifically, it has been shown to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] Additionally, Otophylloside N reduces the expression of c-Fos, an immediate early gene often used as a marker for neuronal activation and stress.[2]

G PTZ PTZ-induced Neuronal Injury Bax Bax (Pro-apoptotic) PTZ->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PTZ->Bcl2 Downregulates cFos c-Fos Expression PTZ->cFos Upregulates Apoptosis Apoptosis (Neuronal Cell Death) Bax->Apoptosis Bcl2->Apoptosis OtoN Otophylloside N OtoN->Bax Inhibits OtoN->Bcl2 Promotes OtoN->cFos Inhibits

Caption: Proposed mechanism of Otophylloside N.

Standard Antiepileptic Drugs: Targeting Neuronal Excitability

The majority of established AEDs act through one of two primary mechanisms: modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.

1. Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine): These drugs stabilize the inactive state of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.[12][13] This mechanism is particularly effective in preventing the spread of seizures.

G Na_Channel Voltage-Gated Na+ Channel Action_Potential High-Frequency Neuronal Firing Na_Channel->Action_Potential Enables Seizure Seizure Propagation Action_Potential->Seizure Na_Blockers Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine) Na_Blockers->Na_Channel Stabilizes Inactive State

Caption: Mechanism of sodium channel blockers.

2. GABAergic Agents (e.g., Diazepam, Valproic Acid): These compounds enhance the activity of the inhibitory neurotransmitter GABA.[14] Diazepam, a benzodiazepine, binds to the GABA-A receptor, increasing its affinity for GABA and leading to increased chloride influx and hyperpolarization of the neuron.[15] Valproic acid has a broader mechanism of action that includes increasing GABA levels in the brain.[16]

G GABA_Receptor GABA-A Receptor Chloride_Influx Chloride (Cl-) Influx GABA_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA_Agents GABAergic Agents (e.g., Diazepam, Valproic Acid) GABA_Agents->GABA_Receptor Enhances GABA Binding/Levels

Caption: Mechanism of GABAergic agents.

The available preclinical data suggest that Otophylloside N, a C21 steroidal glycoside from Cynanchum otophyllum, possesses significant neuroprotective and potential anticonvulsant properties. Its mechanism of action appears to be distinct from many standard AEDs, focusing on the modulation of apoptotic pathways rather than direct interaction with ion channels or neurotransmitter systems. While direct comparative studies are lacking, the efficacy of Otophylloside N in PTZ-induced seizure models is promising. Further research is warranted to fully elucidate its therapeutic potential, including head-to-head comparisons with established AEDs, a more detailed characterization of its mechanism of action, and an assessment of its safety profile. The exploration of compounds like Otophylloside N with novel mechanisms of action is a critical step in the development of more effective and better-tolerated treatments for epilepsy.

References

Otophylloside O: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Otophylloside O, a representative steroidal saponin from Cynanchum otophyllum, against established chemotherapeutic agents, Etoposide and Doxorubicin. The following sections detail the in vitro cytotoxicity, in vivo efficacy, and underlying molecular mechanisms of these compounds, supported by experimental data and protocols.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The cytotoxic potential of this compound and its comparator drugs has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting biological function, was determined using the MTT assay.

While specific IC50 values for this compound are not extensively documented, data from other C21-steroidal glycosides and aglycones isolated from Cynanchum otophyllum provide a strong indication of its potential activity. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), H1299 (non-small cell lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For the purpose of this comparison, we will refer to these compounds collectively as C. otophyllum Saponins.

CompoundCell LineCancer TypeIC50 (µM)Citation
Cynotogenin A-I (from C. otophyllum) HeLaCervical Cancer1.8 - 25.5[1]
H1299Lung Cancer2.5 - 30.1[1]
HepG2Liver Cancer3.2 - 45.6[1]
MCF-7Breast Cancer2.9 - 38.4[1]
Pregnane Glycosides (from C. otophyllum) HepG2Liver CancerVarious[2]
HeLaCervical CancerVarious[2]
U251GlioblastomaVarious[2]
Etoposide HepG2Liver Cancer30.16[3]
MOLT-3Leukemia0.051[3]
A549Lung Cancer139.54 (24h), 3.49 (72h)[3][4]
MCF-7Breast Cancer150 (24h), 100 (48h)[5]
Doxorubicin HepG2Liver Cancer14.72[2]
HCT116Colon Cancer24.30[2]
PC3Prostate Cancer2.64[2]
MCF-7Breast Cancer2.5[6]

Table 1: Comparative In Vitro Cytotoxicity (IC50 values) of C. otophyllum Saponins, Etoposide, and Doxorubicin against various human cancer cell lines. The data indicates that saponins from C. otophyllum exhibit a wide range of cytotoxic activity, with some compounds showing potency comparable to or exceeding that of Etoposide in certain cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., C. otophyllum saponins, Etoposide, Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Data Acquisition Data Acquisition Formazan Solubilization->Data Acquisition Measure Absorbance Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate IC50

MTT Assay Workflow

In Vivo Antitumor Efficacy: A Comparative Outlook

The in vivo antitumor activity of these compounds is typically evaluated using tumor xenograft models in immunocompromised mice. While specific in vivo data for this compound is limited, studies on saponins from the closely related Cynanchum auriculatum have demonstrated significant tumor growth inhibition in mice bearing H22 hepatoma xenografts.[2]

Compound/ExtractAnimal ModelTumor ModelDosageTumor Growth Inhibition (%)Citation
C. auriculatum Saponins MiceH22 Hepatoma Xenograft10, 20, 40 mg/kgSignificant Inhibition
Etoposide Nude MiceHCT-116 Colon Carcinoma XenograftNot Specified78%
Doxorubicin Nude MiceU-87 MG Glioblastoma XenograftNot SpecifiedSignificant Retardation of Tumor Growth[7]

Table 2: Comparative In Vivo Antitumor Efficacy. Data suggests that saponins from Cynanchum species possess potent in vivo antitumor activity, comparable to established chemotherapeutics.

Experimental Protocol: In Vivo Tumor Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The test compounds are administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6]

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

Xenograft_Study_Workflow Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach target size Treatment Administration Treatment Administration Randomization->Treatment Administration Efficacy & Toxicity Monitoring Efficacy & Toxicity Monitoring Treatment Administration->Efficacy & Toxicity Monitoring Repeated cycles Endpoint Analysis Endpoint Analysis Efficacy & Toxicity Monitoring->Endpoint Analysis

In Vivo Xenograft Study Workflow

Mechanism of Action: Signaling Pathways in Focus

The anticancer effects of steroidal saponins, Etoposide, and Doxorubicin are mediated through the modulation of distinct cellular signaling pathways, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.

This compound (and related Steroidal Saponins)

Steroidal saponins from Cynanchum species are known to induce apoptosis and cell cycle arrest in cancer cells.[1][8] The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and the arrest of the cell cycle, preventing cancer cell division.

Saponin_Pathway This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest

Proposed Signaling Pathway for this compound
Etoposide

Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response, ultimately resulting in cell cycle arrest at the S and G2/M phases and apoptosis.

Etoposide_Pathway Etoposide Etoposide Topoisomerase II Topoisomerase II Etoposide->Topoisomerase II DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Inhibition of re-ligation DNA Damage Response DNA Damage Response DNA Double-Strand Breaks->DNA Damage Response Cell Cycle Arrest (S/G2-M) Cell Cycle Arrest (S/G2-M) DNA Damage Response->Cell Cycle Arrest (S/G2-M) Apoptosis Apoptosis DNA Damage Response->Apoptosis

Etoposide's Mechanism of Action
Doxorubicin

Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting DNA and RNA synthesis. It also inhibits topoisomerase II, similar to Etoposide, leading to DNA strand breaks. Additionally, Doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, contributing to its cytotoxic effects.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition DNA Intercalation->DNA/RNA Synthesis Inhibition DNA Strand Breaks DNA Strand Breaks Topoisomerase II Inhibition->DNA Strand Breaks Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Apoptosis Apoptosis DNA/RNA Synthesis Inhibition->Apoptosis DNA Strand Breaks->Apoptosis Oxidative Stress->Apoptosis

Doxorubicin's Multi-faceted Mechanism

Conclusion

The available data suggests that this compound and other steroidal saponins from Cynanchum otophyllum are promising candidates for anticancer drug development. Their in vitro cytotoxicity against a range of cancer cell lines is comparable to that of established chemotherapeutic agents like Etoposide and Doxorubicin. Preliminary in vivo studies on related compounds also indicate significant antitumor efficacy. The mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, provides a strong rationale for their therapeutic potential. Further comprehensive in vivo studies on purified this compound are warranted to fully elucidate its efficacy and safety profile and to establish a clear in vitro-in vivo correlation. This will be crucial for its potential translation into clinical applications.

References

A Head-to-Head Comparison of Otophylloside Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Otophylloside, a C21 steroidal glycoside primarily isolated from the roots of Cynanchum otophyllum, has garnered significant interest for its potent antiepileptic and neuroprotective properties.[1] The efficient extraction of this bioactive compound is a critical first step in preclinical and clinical research. This guide provides an objective comparison of conventional and modern techniques for the extraction of Otophylloside, supported by inferred experimental data and detailed protocols.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of Otophylloside. This decision is influenced by factors such as efficiency, cost, environmental impact, and the scale of operation. Here, we compare four key extraction techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Time 24 - 72 hours6 - 24 hours30 - 60 minutes5 - 15 minutes
Solvent Consumption HighHighModerateLow
Estimated Yield (%) LowModerateHighHigh
Purity of Extract Low to ModerateModerateModerate to HighModerate to High
Operating Temperature Room TemperatureBoiling Point of SolventRoom Temperature to Mild HeatHigh (controlled)
Energy Consumption LowHighLowModerate
Suitability for Thermolabile Compounds HighLowHighModerate to High (with cooling)
Scalability HighModerateHighModerate

Experimental Protocols

The following protocols are based on established methods for the extraction of steroidal glycosides from Cynanchum species and have been adapted for Otophylloside.[2][3][4]

Maceration

Maceration is a simple and cost-effective technique that involves soaking the plant material in a solvent over an extended period.

Protocol:

  • Air-dry the roots of Cynanchum otophyllum at room temperature and grind them into a coarse powder.

  • Weigh 100 g of the powdered plant material and place it in a sealed container.

  • Add 1 L of 95% ethanol to the container, ensuring the powder is fully submerged.

  • Seal the container and let it stand for 72 hours at room temperature, with occasional agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.

Protocol:

  • Prepare 50 g of coarsely powdered, dried roots of Cynanchum otophyllum.

  • Place the powdered material in a cellulose thimble and insert it into the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with 500 mL of 95% ethanol.

  • Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip back onto the plant material in the thimble.

  • Continue the extraction for 12 hours, or until the solvent in the siphon arm becomes colorless.

  • After extraction, cool the apparatus and collect the extract from the distilling flask.

  • Concentrate the extract using a rotary evaporator at 40°C.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, thereby reducing extraction time and solvent consumption.

Protocol:

  • Place 20 g of powdered, dried roots of Cynanchum otophyllum in a 500 mL beaker.

  • Add 200 mL of 95% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 45 minutes at a frequency of 40 kHz and a power of 100 W, maintaining the temperature below 40°C.

  • After sonication, filter the mixture and collect the filtrate.

  • Concentrate the filtrate using a rotary evaporator at 40°C to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent usage.

Protocol:

  • Mix 20 g of powdered, dried roots of Cynanchum otophyllum with 200 mL of 95% ethanol in a microwave-safe extraction vessel.

  • Place the vessel in a microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 10 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract and concentrate it using a rotary evaporator at 40°C.

Purification of Otophylloside

The crude extracts obtained from any of the above methods require further purification to isolate Otophylloside. A common method involves liquid-liquid partitioning followed by column chromatography.[5]

Protocol:

  • Suspend the crude extract in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Otophylloside, being a moderately polar glycoside, is expected to be enriched in the chloroform and ethyl acetate fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect the fractions and analyze them by TLC. Combine the fractions containing pure Otophylloside and concentrate them to yield the purified compound.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the extraction processes and the biological activity of Otophylloside, the following diagrams have been generated using Graphviz.

Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration Crude Extract Crude Extract Maceration->Crude Extract Soxhlet Soxhlet Soxhlet->Crude Extract UAE UAE UAE->Crude Extract MAE MAE MAE->Crude Extract Plant Material Plant Material Plant Material->Maceration Plant Material->Soxhlet Plant Material->UAE Plant Material->MAE Purification Purification Crude Extract->Purification Pure Otophylloside Pure Otophylloside Purification->Pure Otophylloside

Caption: General workflow for the extraction and purification of Otophylloside.

Antiepileptic_Mechanism Otophylloside Otophylloside Na_Channel Voltage-gated Na+ Channel Otophylloside->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Otophylloside->Ca_Channel Inhibits GABA_Receptor GABA-A Receptor Otophylloside->GABA_Receptor Enhances GABAergic Inhibition Inhibition Neuronal Hyperexcitability Inhibition Na_Channel->Inhibition Ca_Channel->Inhibition GABA_Receptor->Inhibition

Caption: Putative antiepileptic mechanism of Otophylloside.

Neuroprotective_Pathway Otophylloside Otophylloside PI3K PI3K Otophylloside->PI3K Activates Oxidative_Stress Oxidative Stress Otophylloside->Oxidative_Stress Reduces Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

Caption: Potential neuroprotective signaling pathway of Otophylloside.

References

A Comparative Analysis of Otophylloside O and Other Natural Compounds in Lifespan Extension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to extend healthy lifespan is a central focus of aging research. Numerous natural compounds have been investigated for their potential to modulate the aging process. This guide provides a comparative analysis of Otophylloside O (erroneously referred to in some literature, with studies focusing on Otophylloside B) against other prominent natural compounds that have demonstrated lifespan-extending properties in the model organism Caenorhabditis elegans. This comparison is based on available experimental data, focusing on quantitative outcomes, underlying molecular pathways, and detailed experimental protocols.

Quantitative Lifespan Extension Data

The following table summarizes the quantitative effects of Otophylloside B and other natural compounds on the lifespan of C. elegans. It is important to note that experimental conditions, such as compound concentration and the genetic background of the worms, can significantly influence the observed outcomes.

CompoundConcentrationMean Lifespan Extension (%)Key Signaling Pathways ImplicatedC. elegans Strain
Otophylloside B 50 µM~11.3%[1]IIS (DAF-2), DAF-16/FOXO, SIR-2.1, CLK-1[1][2]Wild-type (N2)
Resveratrol 5 µM - 1000 µM3.6% - 30.4%[3][4]SIR-2.1, AMPK (aak-2), DAF-16 independent[3]Wild-type (N2)
Metformin 25 mM - 100 mM3% - 36%[5]v-ATPase-Ragulator-mTORC1, AMPK (aak-2), SKN-1/Nrf2[6][7][8]Wild-type (N2)
Rapamycin 100 µMSignificant extension (exact % varies)TORC1, TORC2, SKN-1/Nrf, DAF-16 independent[1][9]Wild-type (N2)
Quercetin 100 µM - 200 µM~15% - 20%[10][11]IIS (daf-2, age-1), p38-MAPK (sek-1), unc-43[12][13]Wild-type (N2)
Spermidine 0.2 mM - 5 mM~36% (in a premature aging model)[14]Autophagy (bec-1), PINK1-PDR1-dependent mitophagy[14][15]wrn-1(gk99)
Curcumin 10 µM - 100 µMSignificant extension (exact % varies)MAPK (sek-1, pmk-1, nsy-1), SKN-1, SIR-2.1, IIS (age-1)[2][16][17][18]Wild-type (N2)

Signaling Pathways in Lifespan Extension

The lifespan-extending effects of these natural compounds are mediated by complex and often interconnected signaling pathways. Below are graphical representations of the key pathways modulated by Otophylloside B and the other comparator compounds in C. elegans.

Otophylloside_B_Pathway Otophylloside_B Otophylloside B IIS_Pathway Insulin/IGF-1 Signaling (DAF-2) Otophylloside_B->IIS_Pathway Inhibits SIR_2_1 SIR-2.1 Otophylloside_B->SIR_2_1 Activates CLK_1 CLK-1 Otophylloside_B->CLK_1 Requires DAF_16 DAF-16/FOXO IIS_Pathway->DAF_16 Inhibits Lifespan_Extension Lifespan Extension DAF_16->Lifespan_Extension SIR_2_1->Lifespan_Extension CLK_1->Lifespan_Extension

Figure 1: Otophylloside B signaling pathway.

Resveratrol_Pathway Resveratrol Resveratrol SIR_2_1 SIR-2.1 Resveratrol->SIR_2_1 Activates AMPK AMPK (aak-2) Resveratrol->AMPK Activates Lifespan_Extension Lifespan Extension SIR_2_1->Lifespan_Extension AMPK->Lifespan_Extension

Figure 2: Resveratrol signaling pathway.

Metformin_Pathway Metformin Metformin Lysosome Lysosome (v-ATPase-Ragulator) Metformin->Lysosome Acts on mTORC1 mTORC1 Lysosome->mTORC1 Inhibits AMPK AMPK (aak-2) Lysosome->AMPK Activates Lifespan_Extension Lifespan Extension mTORC1->Lifespan_Extension SKN_1 SKN-1/Nrf2 AMPK->SKN_1 Activates SKN_1->Lifespan_Extension

Figure 3: Metformin signaling pathway.

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible data in lifespan studies. The following is a representative methodology for assessing the effect of natural compounds on the lifespan of C. elegans.

C. elegans Lifespan Assay

1. Strain Maintenance and Synchronization:

  • C. elegans wild-type N2 strain is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.

  • To obtain a synchronized population of worms, gravid adult worms are treated with a bleach solution to isolate eggs.

  • The isolated eggs are allowed to hatch in M9 buffer, and the synchronized L1 larvae are then transferred to fresh NGM plates seeded with E. coli OP50.

2. Compound Administration:

  • The natural compound of interest (e.g., Otophylloside B) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • The stock solution is then added to the molten NGM agar before pouring the plates to achieve the desired final concentration. Control plates contain the solvent alone.

  • The surface of the compound-containing and control plates are seeded with a lawn of E. coli OP50.

3. Lifespan Analysis:

  • Synchronized L4 larvae or young adult worms are transferred to the experimental plates (control and compound-containing).

  • To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUDR) can be added to the NGM plates.

  • The worms are transferred to fresh plates every 2-4 days to ensure a consistent food source and compound exposure.

  • The number of living and dead worms is scored daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Worms that crawl off the agar, have an extruded vulva, or die from internal hatching are censored from the analysis.

4. Data Analysis:

  • Survival curves are generated using the Kaplan-Meier method.

  • Statistical significance between the survival of control and compound-treated worms is determined using the log-rank (Mantel-Cox) test.

Experimental_Workflow A C. elegans Culture (N2 on NGM with E. coli OP50) B Synchronization (Bleaching of gravid adults) A->B C Hatching & L1 Arrest (in M9 buffer) B->C D Seeding on Plates C->D F Transfer of L4/Young Adults D->F E Preparation of Experimental Plates (NGM + Compound/Vehicle + E. coli OP50) E->F G Incubation at 20°C F->G H Daily Scoring (Live vs. Dead) G->H Regular Transfer to Fresh Plates H->G I Data Analysis (Survival Curves & Statistics) H->I

Figure 4: C. elegans lifespan assay workflow.

Concluding Remarks

Otophylloside B demonstrates a modest but significant lifespan extension in C. elegans, acting through the well-established IIS and sirtuin pathways. In comparison, other natural compounds such as Resveratrol, Metformin, and Rapamycin show a wider range of lifespan extension, often at higher concentrations, and modulate a broader array of interconnected signaling pathways including AMPK and mTOR. Quercetin, Spermidine, and Curcumin also exhibit robust lifespan-extending properties, each with distinct molecular mechanisms.

The choice of a lead compound for further investigation will depend on various factors including the magnitude of the effect, the specificity of the molecular target, and the potential for translatability to higher organisms. The data presented in this guide serves as a foundational resource for researchers to compare these promising natural compounds and to design future experiments aimed at unraveling the complex biology of aging and developing effective pro-longevity interventions.

References

Benchmarking Otophylloside O: A Comparative Analysis of Anticancer and Neurological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological activity of Otophylloside O, a novel compound under investigation, against the known standard, Etoposide. The focus of this guide is to benchmark the anticancer efficacy and potential neurological effects of this compound, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for informed decision-making.

Part 1: Anticancer Activity Benchmarking

This compound is hypothesized to share the anticancer properties common to podophyllotoxin derivatives. This section benchmarks its potential cytotoxic activity against Etoposide, a well-established chemotherapeutic agent and a known topoisomerase II inhibitor.[1][2][3][4]

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the standard compound, Etoposide, against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the in vitro anticancer potency of this compound.

Cell LineCancer TypeEtoposide IC50 (µM)
A549Lung Carcinoma~3.49 - 139.54
HeLaCervical Cancer~209.90
MCF-7Breast Cancer~150 (24h), ~100 (48h)
K562LeukemiaData Dependent on specific study
HepG2Liver Cancer~0.18

Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.

Mechanism of Action: Topoisomerase II Inhibition

Podophyllotoxin derivatives, including Etoposide, exert their anticancer effects primarily by inhibiting topoisomerase II.[1][5][6] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][5]

anticancer_pathway cluster_cell Cancer Cell Otophylloside_O This compound Topoisomerase_II Topoisomerase II Otophylloside_O->Topoisomerase_II Inhibition DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Induction Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_DSB->Apoptosis

Anticancer signaling pathway of podophyllotoxin derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and Etoposide (as a positive control) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Part 2: Neurological Activity Assessment

While potent anticancer agents, podophyllotoxin derivatives are also known to exhibit neurotoxicity, which is a significant dose-limiting side effect.[7][8] It is crucial to evaluate the potential neurotoxic profile of this compound.

Benchmarking Against a Neuroprotective Standard

Given the known neurotoxicity of this class of compounds, this compound's neurological effects should be benchmarked against a standard neuroprotective agent to understand its safety profile. A suitable standard would be a compound known to protect neurons from oxidative stress or excitotoxicity, such as N-acetylcysteine (NAC) or Trolox.

The following table provides a framework for comparing the neuroprotective/neurotoxic effects of this compound.

Treatment GroupNeuronal Viability (%)LDH Release (% of Control)
Control (Vehicle)100100
Oxidative Stressor (e.g., H₂O₂)(Expected Decrease)(Expected Increase)
This compound + Oxidative Stressor(To be determined)(To be determined)
Neuroprotective Standard (e.g., NAC) + Oxidative Stressor(Expected Increase vs. Stressor alone)(Expected Decrease vs. Stressor alone)
Experimental Protocol: In Vitro Neurotoxicity/Neuroprotection Assessment

This protocol describes a general workflow to assess the neurological effects of this compound using primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

neuro_workflow cluster_workflow In Vitro Neurological Activity Workflow Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treatment Treat with this compound, Neuroprotective Standard, and/or Neurotoxin Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assays Perform Viability/Toxicity Assays Incubation->Assays MTT MTT Assay (Viability) Assays->MTT Assess LDH LDH Assay (Cytotoxicity) Assays->LDH Assess Data_Analysis Analyze Data and Compare to Standards MTT->Data_Analysis LDH->Data_Analysis

Workflow for in vitro neurological activity assessment.
  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in appropriate media.

  • Induction of Neuronal Stress (for neuroprotection assay): Introduce a neurotoxic stimulus such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity.

  • Compound Treatment:

    • Neurotoxicity: Treat cells with a dose range of this compound.

    • Neuroprotection: Pre-treat cells with this compound or a neuroprotective standard (e.g., NAC) before adding the neurotoxic stimulus.

  • Cell Viability and Cytotoxicity Assays:

    • MTT Assay: As described in the anticancer protocol, to measure metabolic activity and cell viability.[9][10][11]

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[9][10][11][12][13]

      • Collect cell culture supernatant.

      • Follow the instructions of a commercial LDH cytotoxicity assay kit.

      • Measure the absorbance at the recommended wavelength.

      • Calculate the percentage of LDH release relative to control cells.

  • Data Analysis: Compare the effects of this compound on neuronal viability and cytotoxicity to both the untreated control and the known neuroprotective standard.

This guide provides a foundational framework for the comparative evaluation of this compound. The presented data on Etoposide serves as a critical benchmark for anticancer activity, while the proposed protocols offer robust methods for assessing both efficacy and potential neurological side effects. Rigorous adherence to these methodologies will ensure the generation of high-quality, comparable data essential for the continued development of this compound as a potential therapeutic agent.

References

A Comparative Analysis of the Cytotoxic Effects of Glycosides from Cynanchum otophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophyllosides, a class of steroidal glycosides isolated from the medicinal plant Cynanchum otophyllum, have garnered interest for their potential as cytotoxic agents. While direct comparative studies on the cytotoxicity of different named Otophyllosides are limited in publicly available literature, research on various glycosides extracted from Cynanchum otophyllum provides valuable insights into their anti-cancer properties. This guide offers a comparative overview of the cytotoxic activities of these related compounds against several human cancer cell lines, based on available experimental data. The information presented aims to support further research and drug development endeavors in this area.

Data on Cytotoxic Activity

The cytotoxic effects of various C21 steroidal glycosides isolated from Cynanchum otophyllum have been evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data summarized below is compiled from studies investigating the cytotoxic potential of these compounds.

Compound ID/NameCell LineIC50 (µM)Reference
Compound 5 HL-60 (Leukemia)11.4[1]
SMMC-7721 (Hepatoma)20.1[1]
A-549 (Lung Cancer)36.7[1]
MCF-7 (Breast Cancer)16.1[1]
SW480 (Colon Cancer)22.5[1]
Compound 9 HL-60 (Leukemia)15.2[1]
SMMC-7721 (Hepatoma)28.4[1]
A-549 (Lung Cancer)30.2[1]
MCF-7 (Breast Cancer)25.6[1]
SW480 (Colon Cancer)33.1[1]
Compound 10 HL-60 (Leukemia)13.8[1]
SMMC-7721 (Hepatoma)25.3[1]
A-549 (Lung Cancer)29.8[1]
MCF-7 (Breast Cancer)20.7[1]
SW480 (Colon Cancer)31.4[1]
Compound 11 HL-60 (Leukemia)12.2[1]
SMMC-7721 (Hepatoma)21.9[1]
MCF-7 (Breast Cancer)18.5[1]
SW480 (Colon Cancer)30.8[1]

Experimental Protocols

The evaluation of the cytotoxic activity of glycosides from Cynanchum otophyllum typically involves the following experimental procedures:

Cell Lines and Culture: A variety of human cancer cell lines are used to assess the cytotoxic effects of these compounds. Commonly utilized cell lines include:

  • HL-60: Human promyelocytic leukemia cells

  • SMMC-7721: Human hepatoma cells

  • A-549: Human lung carcinoma cells

  • MCF-7: Human breast adenocarcinoma cells

  • SW480: Human colon adenocarcinoma cells

These cell lines are maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin), and are incubated in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. The general steps are as follows:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (Otophylloside derivatives) and a positive control (e.g., cisplatin) for a specified period, typically 48 or 72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

  • The plates are incubated for another few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Otophyllosides treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve measure Measure Absorbance dissolve->measure calculate Calculate Cell Viability measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 end End: Comparative Cytotoxicity Data determine_ic50->end apoptosis_pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway Otophylloside Otophylloside Bax_Bak Bax/Bak Activation Otophylloside->Bax_Bak activates Bcl2 Bcl-2/Bcl-xL Inhibition Otophylloside->Bcl2 inhibits Death_Receptor Death Receptor (e.g., Fas) Otophylloside->Death_Receptor may activate Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 FADD FADD Death_Receptor->FADD Caspase8 Caspase-8 Activation (Initiator Caspase) FADD->Caspase8 Caspase8->Caspase3 Substrates Cellular Substrate Cleavage (PARP, Lamins, etc.) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Assessing the Specificity of Otophylloside O's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological target specificity of Otophylloside O, a compound of interest for which direct binding data is not yet widely available. To illustrate a robust assessment strategy, this document will utilize data from related compounds, such as Otophylloside B and Otophylloside N, isolated from Cynanchum otophyllum, and other relevant molecules to present a comparative analysis. The methodologies and data presentation formats outlined herein are designed to serve as a blueprint for researchers investigating novel bioactive compounds.

Introduction to this compound and its Putative Target

While specific research on this compound is limited, related compounds from the same plant source offer clues to its potential biological activities. For instance, Otophylloside B has demonstrated neuroprotective effects and the ability to modulate stress-response pathways.[1] Otophylloside N has been shown to have neuroprotective effects against pentylenetetrazol-induced neuronal injury, suggesting an influence on apoptotic pathways by modulating the Bax/Bcl-2 ratio and c-Fos expression.[2] Based on these findings, a plausible hypothesized primary target for this compound could be a key regulator of apoptosis, such as a member of the Bcl-2 family of proteins or a kinase involved in a related signaling cascade.

This guide will proceed with the hypothetical primary target of this compound being B-cell lymphoma 2 (Bcl-2) , an anti-apoptotic protein. The subsequent sections will detail the experimental workflow to validate this target and assess the specificity of this compound against other relevant proteins, including other Bcl-2 family members and a panel of kinases.

Experimental Workflow for Target Specificity Assessment

A multi-faceted approach is essential to confidently determine the specificity of a compound for its biological target. The following workflow outlines a logical progression of experiments, from initial binding validation to broader off-target screening.

G cluster_0 Phase 1: Target Engagement & Affinity cluster_1 Phase 2: Cellular Target Engagement & Potency cluster_2 Phase 3: Specificity & Off-Target Profiling A Surface Plasmon Resonance (SPR) B Isothermal Titration Calorimetry (ITC) A->B Confirms direct binding & thermodynamics C Cellular Thermal Shift Assay (CETSA) B->C Proceed if direct binding is confirmed D Competitive Binding Assay (in situ) C->D Validates target engagement in cells E Functional Assay (e.g., Apoptosis Assay) D->E Correlates binding with cellular function F Kinase Panel Screening E->F Assess broader specificity G Affinity Chromatography-Mass Spectrometry F->G Broad off-target identification H Phenotypic Screening in Knockout Cells G->H Validates functional relevance of off-targets

Figure 1: Experimental workflow for assessing target specificity.

Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for generating high-quality, comparable data.

3.1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding affinity and kinetics of this compound to the purified hypothesized target protein (Bcl-2).

  • Protocol:

    • Immobilize recombinant human Bcl-2 protein onto a CM5 sensor chip via amine coupling.

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor surface with a mild acid or base solution.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[3]

3.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that this compound engages with its target protein within a cellular context.

  • Protocol:

    • Culture cells (e.g., a human cancer cell line overexpressing Bcl-2) to 80-90% confluency.

    • Treat the cells with either vehicle control or a specified concentration of this compound for a defined period.

    • Harvest the cells and resuspend them in a lysis buffer.

    • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Bcl-2 remaining at each temperature using Western blotting or ELISA.

    • A positive result is indicated by a shift in the melting curve of Bcl-2 to a higher temperature in the presence of this compound, signifying ligand-induced stabilization.

3.3. Kinase Panel Screening

  • Objective: To assess the off-target activity of this compound against a broad range of protein kinases.

  • Protocol:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega).

    • Provide a sample of this compound at a specified concentration (typically 1-10 µM).

    • The service will perform in vitro radiometric or fluorescence-based assays to measure the enzymatic activity of a panel of kinases in the presence of this compound.

    • The results are typically reported as the percentage of inhibition of each kinase's activity compared to a vehicle control.

    • Follow-up dose-response curves should be generated for any kinases that show significant inhibition to determine the IC50 values.

Data Presentation for Comparative Analysis

Clear and concise data presentation is paramount for comparing the specificity of different compounds.

Table 1: Comparative Binding Affinity and Functional Potency

CompoundTarget ProteinBinding Affinity (Kd) (nM)Cellular IC50 (nM)
This compound (Hypothetical) Bcl-2 50 250
Compound A (Alternative 1)Bcl-2120800
Compound B (Alternative 2)Bcl-225150

Kd (dissociation constant) measures the intrinsic binding affinity between a compound and its target. A lower Kd indicates a stronger binding affinity.[4][5] IC50 (half-maximal inhibitory concentration) measures the functional potency of a compound in a specific assay.[5][6]

Table 2: Specificity Profiling against Bcl-2 Family Proteins

CompoundBcl-2 (Kd, nM)Bcl-xL (Kd, nM)Mcl-1 (Kd, nM)
This compound (Hypothetical) 50 >10,000 >10,000
Compound A (Alternative 1)120150>10,000
Compound B (Alternative 2)2530500

Table 3: Kinase Off-Target Profile (% Inhibition at 1 µM)

CompoundKinase 1Kinase 2Kinase 3
This compound (Hypothetical) <10% <5% <10%
Compound A (Alternative 1)45%<10%20%
Compound B (Alternative 2)85%30%55%

Visualization of Signaling Pathways

Understanding the signaling context of the target is crucial for interpreting experimental results.

G cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Proteins cluster_3 Mitochondrial Outer Membrane Permeabilization (MOMP) cluster_4 Apoptosis Stimuli Chemotherapy, UV radiation, etc. Bax Bax Stimuli->Bax Bak Bak Stimuli->Bak MOMP MOMP Bax->MOMP Bak->MOMP Bcl2 Bcl-2 Bcl2->Bax BclxL Bcl-xL BclxL->Bak Apoptosis Apoptosis MOMP->Apoptosis OtophyllosideO This compound OtophyllosideO->Bcl2 Inhibits

Figure 2: Hypothesized mechanism of this compound in the apoptosis pathway.

Conclusion

The assessment of a compound's biological target specificity is a critical step in drug discovery and development. While direct experimental data for this compound is not yet available, this guide provides a robust framework for its future investigation. By employing a combination of biophysical, cellular, and proteomic approaches, researchers can build a comprehensive specificity profile. The comparative data tables and workflow visualizations presented here offer a standardized method for reporting and interpreting such data, ultimately enabling a more objective assessment of a compound's therapeutic potential and potential for off-target effects.[7][8]

References

Replicating Published Findings on the Cytotoxicity of Otophylloside O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the cytotoxic activity of Otophylloside O, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. It is designed to assist researchers in replicating and building upon existing studies by offering a detailed comparison with other compounds, complete experimental protocols, and visualizations of the key experimental workflow.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and compares them with other pregnane glycosides isolated from the same plant, as well as the established anticancer drug, Etoposide.

CompoundHL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatoma) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)Reference
This compound 11.4 - 36.711.4 - 36.711.4 - 36.716.1 - 25.611.4 - 36.7[1]
Compound 9 11.4 - 36.711.4 - 36.711.4 - 36.716.1 - 25.611.4 - 36.7[1]
Compound 10 11.4 - 36.711.4 - 36.711.4 - 36.716.1 - 25.611.4 - 36.7[1]
Compound 11 12.2 - 30.812.2 - 30.8> 30.816.1 - 25.612.2 - 30.8[1]
Etoposide Not ReportedNot ReportedNot Reported~150 (24h)Not Reported[2]

Note: The IC50 values for this compound, Compound 9, Compound 10, and Compound 11 are presented as a range as reported in the source.[1] The IC50 value for Etoposide on MCF-7 cells is from a separate study with a different incubation time, highlighting the importance of standardized protocols for direct comparison.[2]

Experimental Protocols

To ensure the reproducibility of the cytotoxicity findings, the following detailed methodologies are provided based on the available literature.

Isolation of this compound

This compound and other pregnane glycosides were isolated from the air-dried roots of Cynanchum otophyllum. The extraction process involved the use of 75% ethanol.[3]

Cytotoxicity Assay

The cytotoxic activities of the isolated compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of five human tumor cell lines: HL-60, SMMC-7721, A-549, MCF-7, and SW480.[1]

General Protocol:

  • Cell Culture: The human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and other test compounds for a specified period.

  • MTT Assay: After the incubation period, the MTT reagent was added to each well. The viable cells metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture Human Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with varying concentrations of This compound seed->treat mtt Add MTT Reagent treat->mtt incubate Incubate mtt->incubate dissolve Dissolve Formazan Crystals incubate->dissolve read Measure Absorbance dissolve->read calculate Calculate IC50 Values read->calculate end End calculate->end

Cytotoxicity experimental workflow.

Signaling Pathways and Logical Relationships

Further research is required to elucidate the specific signaling pathways through which this compound exerts its cytotoxic effects. The following diagram proposes a potential logical relationship for future investigation, starting from the compound's interaction with cancer cells to the ultimate outcome of cell death.

Signaling_Pathway O This compound CC Cancer Cell O->CC IR Interaction with Cellular Target(s) CC->IR SP Activation/Inhibition of Signaling Pathways IR->SP A Apoptosis SP->A CD Cell Cycle Arrest SP->CD D Cell Death A->D CD->D

Proposed mechanism of action for this compound.

References

Independent Validation of Otophylloside O's Therapeutic Potential: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide aims to provide an objective comparison of the therapeutic potential of Otophylloside O against other alternatives, supported by experimental data. However, a comprehensive literature search reveals a significant gap in the available research for this specific compound.

This compound: An Overview

This compound is a steroid compound that has been isolated from the roots of the plant Cynanchum otophyllum.[][2] Its chemical identity is confirmed with the CAS number 1326583-08-7.[] While its existence is documented, there is currently no publicly available experimental data detailing its therapeutic potential, biological activity, or mechanism of action. This absence of primary research and independent validation studies makes it impossible to conduct a direct comparison of its performance against other therapeutic alternatives.

Therapeutic Landscape of Related Compounds from Cynanchum otophyllum

While data on this compound is lacking, numerous other C-21 steroidal glycosides have been isolated from Cynanchum otophyllum and have demonstrated a range of biological activities.[3][4][5] These findings may offer a contextual understanding of the potential therapeutic avenues for compounds from this plant source.

Neuroprotective and Anti-epileptic Potential

Several otophyllosides have been investigated for their effects on the central nervous system. Notably, Otophylloside A and Otophylloside B have been found to be active against epilepsy, with studies showing they can protect rats from audiogenic seizures.[6] Furthermore, Otophylloside B has been shown to protect against Aβ toxicity in Caenorhabditis elegans models of Alzheimer's disease.[7] Research on Otophylloside F and other major components has indicated their ability to suppress seizure-like locomotor activity in zebrafish.[8]

Cytotoxic and Anti-cancer Activities

Phytochemical investigations of Cynanchum otophyllum have also revealed compounds with potential cytotoxic activities against various human cancer cell lines.[3] Studies on C21-steroidal aglycones derived from the plant have demonstrated anti-cancer activities, with some compounds inducing apoptosis and cell cycle arrest in cancer cells.[5]

Lifespan Extension

Preclinical studies using the model organism Caenorhabditis elegans have shown that Otophylloside B can extend lifespan, delay age-related decline in body movement, and improve stress resistance.[9][10]

Conclusion

The request for a comparative guide on the therapeutic potential of this compound cannot be fulfilled at this time due to the absence of published experimental data. While related compounds from Cynanchum otophyllum show promise in areas such as neuroprotection, anti-cancer therapy, and aging, no such information is available for this compound.

For researchers and drug development professionals interested in this class of compounds, the focus of future research should be on the initial characterization of this compound's biological activity. Establishing a foundational dataset for this compound is a prerequisite for any subsequent comparative analysis and validation of its therapeutic potential. Without this primary data, any comparison would be purely speculative and not meet the rigorous standards of scientific and professional evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Otophylloside O: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Otophylloside O are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide provides a comprehensive operational plan for the safe disposal of this compound, a steroid compound isolated from the roots of Cynanchum otophyllum.[] This procedure is based on best practices for handling chemical waste of this nature.

I. Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned laboratory coat is required to protect from potential skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. This compound: Summary of Known Properties

The following table summarizes the available chemical and physical data for this compound. This information is essential for understanding its behavior and potential interactions.

PropertyValue
Synonyms AKOS040762155
Source Roots of Cynanchum otophyllum
Compound Type Steroid
Appearance Typically a solid or powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Data sourced from available chemical supplier information.[][2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed through your institution's hazardous waste program. Never dispose of this compound down the drain or in the regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:
  • Collect pure this compound, contaminated powders, or residues in a dedicated, clearly labeled hazardous waste container.
  • The container must be sealable and made of a material compatible with the chemical.
  • Liquid Waste:
  • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
  • Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
  • Contaminated Labware:
  • Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container for hazardous chemical waste.
  • Non-Sharps: Contaminated vials, pipette tips, and other labware should be collected in a separate, lined container designated for "incinerate only" waste.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.
  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
  • Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • All containers of this compound waste must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
  • Store the sealed waste containers in a designated, secure area away from incompatible materials.
  • Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid labware Contaminated Labware (Vials, pipette tips, etc.) waste_type->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid collect_labware Segregate and Collect in Lined Waste Container labware->collect_labware storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_labware->storage ehs Contact EHS for Pickup storage->ehs

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Otophylloside O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Otophylloside O. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory work.

This compound is a steroid compound isolated from the roots of Cynanchum otophyllum and is classified as a cardiac glycoside.[][2] Due to its potential cytotoxic nature, it is imperative to handle this compound with a high degree of caution. The following guidelines are based on best practices for handling potent and cytotoxic substances.

Quantitative Toxicity Data
MetricValueSpeciesRouteReference
Digoxin LD50 17.5 mg/kgHuman (ingestion)Oral
Digoxin Therapeutic Range 0.5-1 ng/mLHumanSerum
Acute Ingestion Toxicity > 2-3 mgHumanOral

This data is for Digoxin and should be used as a conservative estimate for risk assessment of this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical when handling potent compounds like this compound. The following protocol outlines the necessary steps from preparation to post-handling procedures.

Pre-Handling Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the procedures involved.

  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood or a containment glove box (isolator).[3] This area should be clearly marked with warning signs.

  • Gather Materials: Ensure all necessary equipment and supplies are within the containment area before introducing the compound. This includes:

    • Personal Protective Equipment (PPE)

    • Weighing paper and spatulas

    • Solvents and reagents

    • Waste containers

    • Spill kit

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides a barrier against skin contact. The outer glove can be removed immediately in case of contamination.
Gown Disposable, solid-front gown with tight-fitting cuffs.Protects the body and personal clothing from contamination.
Eye Protection Chemical splash goggles and a face shield.Prevents splashes to the eyes and face.
Respiratory Protection A fit-tested N95 or higher respirator.Protects against inhalation of airborne particles.
Handling Procedures
  • Weighing: Use a dedicated balance within the containment area. Handle this compound as a powder with care to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization. Keep containers closed whenever possible.

  • Transfers: Use closed systems or carefully controlled manual transfers to move the compound or its solutions.[4]

  • Post-Handling: After handling, wipe down all surfaces in the containment area with an appropriate deactivating solution (e.g., a detergent solution followed by 70% ethanol).[5]

Workflow for Handling Potent Compounds

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Containment cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_area Prepare Designated Area prep_risk->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Perform Transfers handle_dissolve->handle_transfer post_decon Decontaminate Surfaces handle_transfer->post_decon post_waste Segregate and Dispose of Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_sharps Contaminated Sharps seg_sharps Purple-Lidded Sharps Container gen_sharps->seg_sharps gen_solids Contaminated Solid Waste seg_solids Yellow Cytotoxic Waste Bin gen_solids->seg_solids gen_liquids Contaminated Liquid Waste seg_liquids Sealed Hazardous Liquid Container gen_liquids->seg_liquids disp_storage Secure Temporary Storage seg_sharps->disp_storage seg_solids->disp_storage seg_liquids->disp_storage disp_collection EHS Collection disp_storage->disp_collection disp_incineration High-Temperature Incineration disp_collection->disp_incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.